molecular formula C32H32N6O7S4 B608525 Leptosin J CAS No. 160550-15-2

Leptosin J

Cat. No.: B608525
CAS No.: 160550-15-2
M. Wt: 740.9 g/mol
InChI Key: XRTWKFIJLVVJBO-MCLVLSKMSA-N
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Description

Leptosine J has been reported in Leptosphaeria with data available.

Properties

CAS No.

160550-15-2

Molecular Formula

C32H32N6O7S4

Molecular Weight

740.9 g/mol

IUPAC Name

(1S,2S,4S,7S,10S,27R,37S)-37-hydroxy-7-methoxy-6,36-dimethyl-30-propan-2-yl-3-oxa-31,32,33,34-tetrathia-6,9,11,26,28,36-hexazadecacyclo[28.4.2.14,18.01,28.02,19.04,9.010,18.012,17.019,27.020,25]heptatriaconta-12,14,16,20,22,24-hexaene-5,8,29,35-tetrone

InChI

InChI=1S/C32H32N6O7S4/c1-14(2)31-27(43)38-24-29(16-11-7-9-13-18(16)34-24)22(32(38,26(42)36(31)4)47-49-48-46-31)45-30-21(40)28(29)15-10-6-8-12-17(15)33-23(28)37(30)19(39)20(44-5)35(3)25(30)41/h6-14,20-24,33-34,40H,1-5H3/t20-,21-,22-,23-,24+,28?,29?,30-,31?,32-/m0/s1

InChI Key

XRTWKFIJLVVJBO-MCLVLSKMSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Leptosin J; 

Origin of Product

United States

Foundational & Exploratory

Leptosin J: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is a comprehensive guide based on publicly available scientific literature. The full text of the primary research article detailing the discovery and isolation of Leptosin J, "Leptosins I and J, Cytotoxic Substances Produced by a Leptosphaeria Sp. Physico-chemical Properties and Structures" (Takahashi et al., 1994), was not accessible. Therefore, the experimental protocols and some quantitative data presented herein are based on the abstract of this publication and detailed methodologies reported for other Leptosins isolated from the same fungal strain by the same research group.

Executive Summary

This compound is a cytotoxic secondary metabolite belonging to the epipolythiodioxopiperazine class of natural products. It was discovered and isolated from the mycelium of the marine fungus Leptosphaeria sp. strain OUPS-4, which was found attached to the marine alga Sargassum tortile.[1] this compound, along with its co-isolated analogue Leptosin I, has demonstrated significant cytotoxic activity against murine leukemia P388 cells.[1] This technical guide provides a detailed overview of the discovery, isolation, physico-chemical properties, and biological activity of this compound, intended for researchers, scientists, and drug development professionals.

Discovery and Source Organism

This compound was isolated as part of a screening program for bioactive compounds from marine-derived microorganisms. The producing organism is a strain of the fungus Leptosphaeria sp. (OUPS-4), an epiphyte on the marine alga Sargassum tortile.[1] The discovery of this compound and other related metabolites highlights the potential of marine fungi as a source of novel and potent bioactive compounds.

Experimental Protocols

The following experimental protocols are generalized based on the methodologies described for the isolation of Leptosins from Leptosphaeria sp. OUPS-4.

Fungal Cultivation and Fermentation
  • Organism: Leptosphaeria sp. strain OUPS-4.

  • Culture Medium: A liquid medium containing 2% glucose, 1% peptone, and 0.5% yeast extract in artificial seawater.

  • Fermentation: The fungus is cultured in the specified medium at 27°C for a period of three weeks under static conditions.

Extraction of this compound
  • Initial Extraction: The fungal mycelium is harvested from the culture broth by filtration. The wet mycelium is then extracted with methanol (MeOH).

  • Solvent Partitioning: The methanolic extract is concentrated under reduced pressure. The resulting aqueous residue is then partitioned with ethyl acetate (EtOAc) to separate compounds based on polarity. The cytotoxic activity is typically found in the ethyl acetate fraction.

Isolation and Purification

A multi-step chromatographic process is employed to isolate this compound from the crude ethyl acetate extract.

  • Sephadex LH-20 Column Chromatography: The crude extract is first subjected to column chromatography on Sephadex LH-20, eluting with a suitable solvent system (e.g., methanol or a mixture of chloroform and methanol) to achieve initial fractionation based on size exclusion and polarity.

  • Silica Gel Column Chromatography: Fractions exhibiting cytotoxic activity are further purified by silica gel column chromatography using a gradient elution system of increasing polarity, typically with hexane, chloroform, and methanol mixtures.

  • High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by reversed-phase HPLC, using a C18 column and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.

Data Presentation

Physico-chemical Properties of this compound
PropertyValueReference
Molecular FormulaC31H34N2O8S4[1]
Molecular Weight706.88Calculated
AppearanceNot Reported
Optical RotationNot Reported
UV λmax (MeOH)Not Reported
Cytotoxic Activity of this compound
CompoundCell LineIC50 (µg/mL)Reference
This compoundP388 (murine leukemia)Significant cytotoxicity reported[1]

Note: The specific IC50 value for this compound was not available in the abstract. The original publication reports "significant cytotoxic activity against cultured P388 cells."[1]

Mandatory Visualizations

Experimental Workflow for Isolation of this compound

Isolation_Workflow cluster_fermentation Fungal Culture & Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Culture of Leptosphaeria sp. OUPS-4 (3 weeks, 27°C) Harvest Harvest Mycelium Fermentation->Harvest MeOH_Extract Methanol Extraction Harvest->MeOH_Extract Partition EtOAc-H2O Partitioning MeOH_Extract->Partition EtOAc Fraction Sephadex Sephadex LH-20 Column Chromatography Partition->Sephadex Silica Silica Gel Column Chromatography Sephadex->Silica Active Fractions HPLC Reversed-Phase HPLC Silica->HPLC Active Fractions LeptosinJ This compound HPLC->LeptosinJ

Caption: Generalized workflow for the isolation of this compound.

Proposed Cytotoxic Signaling Pathway of Leptosins

Note: This pathway is based on studies of Leptosins C and F, which are structurally related to this compound and also exhibit cytotoxicity.

Signaling_Pathway LeptosinJ This compound Phospho_Akt Phosphorylated Akt (Active) LeptosinJ->Phospho_Akt Inhibits Dephosphorylation Topoisomerase Topoisomerase I/II LeptosinJ->Topoisomerase Akt Akt (Protein Kinase B) Akt->Phospho_Akt Phosphorylation Cell_Survival Cell Survival Phospho_Akt->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibition DNA_Replication DNA Replication & Transcription Topoisomerase->DNA_Replication Inhibition DNA_Replication->Cell_Survival

References

Leptosin J: A Technical Guide on the Cytotoxic Epipolythiodioxopiperazine from Leptosphaeria sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptosin J is a sulfur-containing heterocyclic natural product belonging to the epipolythiodioxopiperazine (ETP) class of secondary metabolites. Isolated from the marine fungus Leptosphaeria sp., an epiphyte of the brown alga Sargassum tortile, this compound has demonstrated significant cytotoxic activity against murine leukemia P388 cells.[1][2] This technical guide provides a comprehensive overview of this compound, including its source, chemical properties, and biological activity. Detailed experimental protocols for its isolation and cytotoxicity assessment, based on established methodologies for related compounds, are presented. Furthermore, this document outlines the putative signaling pathways involved in its cytotoxic mechanism of action, supported by data from closely related ETPs. All quantitative data is summarized for clarity, and key experimental and logical workflows are visualized using Graphviz diagrams.

Introduction

Marine-derived fungi are a prolific source of structurally diverse and biologically active secondary metabolites.[3] The genus Leptosphaeria has been identified as a producer of a series of cytotoxic ETPs known as leptosins.[2] this compound, along with its congener Leptosin I, was first isolated from the mycelium of Leptosphaeria sp. strain OUPS-4.[1] ETPs are characterized by a unique bridged disulfide or polysulfide dioxopiperazine ring, a feature responsible for their potent biological activities.[4] The leptosins, including this compound, have shown significant cytotoxicity against the P388 murine lymphocytic leukemia cell line, making them compounds of interest in the field of anticancer drug discovery.[2]

Physicochemical Properties and Cytotoxicity Data

This compound is a member of the epipolythiodioxopiperazine class of alkaloids. While the specific physicochemical properties of this compound are detailed in the primary literature, the general characteristics of this class include a complex, stereochemically rich structure. The cytotoxicity of various leptosins isolated from Leptosphaeria sp. OUPS-4 against the P388 cell line is summarized in the table below.

CompoundCell LineCytotoxicity (ED50)Reference
Leptosin IP3881.13 µg/mL[5][6]
Various Leptosins (incl. J)P3880.018 - 0.21 µg/mL[1][7]

Experimental Protocols

The following protocols are based on established methodologies for the isolation and cytotoxic evaluation of epipolythiodioxopiperazine alkaloids from marine-derived fungi.

Fungal Cultivation and Extraction
  • Cultivation: The producing fungal strain, Leptosphaeria sp. OUPS-4, is cultivated on a suitable solid or in a liquid medium. For example, a solid agar medium containing malt extract, peptone, and yeast extract can be used. Cultures are incubated at room temperature for a period of 21-30 days.

  • Extraction: The fungal biomass and the culture medium are homogenized and extracted with an organic solvent such as ethyl acetate. The organic extract is then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification of this compound
  • Initial Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography and bioassay, are further purified by repeated column chromatography (e.g., Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated this compound is determined by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Cytotoxicity Assay against P388 Cells
  • Cell Culture: P388 murine leukemia cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well microplates at a suitable density.

    • The cells are treated with serial dilutions of this compound (dissolved in a suitable solvent like DMSO) and incubated for a defined period (e.g., 48 or 72 hours).

    • A colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is used to determine cell viability. The absorbance is measured using a microplate reader.

  • Data Analysis: The concentration of this compound that causes a 50% reduction in cell viability (ED50 or IC50) is calculated from the dose-response curve.

Mandatory Visualizations

Experimental Workflow for this compound Discovery

G cluster_0 Fungal Source and Cultivation cluster_1 Extraction and Isolation cluster_2 Characterization Source Leptosphaeria sp. OUPS-4 (from Sargassum tortile) Cultivation Solid/Liquid Culture Source->Cultivation Extraction Ethyl Acetate Extraction Cultivation->Extraction Fractionation Silica Gel Chromatography Extraction->Fractionation Purification HPLC Fractionation->Purification Structure Structure Elucidation (NMR, HRMS) Purification->Structure Bioassay Cytotoxicity Assay (P388 cells) Structure->Bioassay Data Data Bioassay->Data ED50 Determination

Caption: Workflow for the discovery and characterization of this compound.

Putative Signaling Pathway for this compound-Induced Cytotoxicity

G cluster_0 Cellular Targets and Effects cluster_1 Downstream Consequences Leptosin_J This compound ROS Reactive Oxygen Species (ROS) Generation Leptosin_J->ROS Protein_Inactivation Protein Inactivation (Thiol Interaction) Leptosin_J->Protein_Inactivation Topoisomerase_Inhibition Topoisomerase I/II Inhibition Leptosin_J->Topoisomerase_Inhibition Akt_Pathway Akt Pathway Inhibition Leptosin_J->Akt_Pathway Apoptosis_Induction Apoptosis Induction ROS->Apoptosis_Induction Protein_Inactivation->Apoptosis_Induction DNA_Damage DNA Damage Topoisomerase_Inhibition->DNA_Damage Akt_Pathway->Apoptosis_Induction DNA_Damage->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Cell_Death Cell_Death Apoptosis_Induction->Cell_Death Cytotoxicity Cell_Cycle_Arrest->Cell_Death Cytotoxicity

Caption: Putative signaling pathway for this compound-induced cytotoxicity.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on its chemical structure as an epipolythiodioxopiperazine and the known activities of related leptosins, a putative mechanism can be proposed. The disulfide bridge in the ETP core is believed to be crucial for its biological activity.[8] This reactive moiety can interact with intracellular thiol-containing molecules, such as cysteine residues in proteins, leading to their inactivation and the generation of reactive oxygen species (ROS).[8]

Furthermore, other leptosins from the same fungal source have been shown to be inhibitors of DNA topoisomerases I and/or II and to induce apoptosis through the inactivation of the Akt signaling pathway.[2] Inhibition of topoisomerases leads to DNA damage and cell cycle arrest, ultimately triggering apoptosis. The downregulation of the Akt pathway, a key regulator of cell survival, would also promote apoptosis. Therefore, it is plausible that this compound exerts its cytotoxic effects through a multi-target mechanism involving the induction of oxidative stress, protein inactivation, and the inhibition of key cellular pathways involved in cell survival and proliferation.

Conclusion

This compound is a potent cytotoxic compound from a marine-derived fungus with potential for further investigation as an anticancer agent. Its classification as an epipolythiodioxopiperazine suggests a mechanism of action involving the induction of apoptosis through oxidative stress and interaction with key cellular proteins and pathways. Further research is warranted to fully elucidate its specific molecular targets and to evaluate its therapeutic potential in preclinical models. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers in the field of natural product drug discovery.

References

Spectroscopic Data Elucidation: A Technical Guide to Leptosin

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic data of a natural product identified as "Leptosin." However, a critical clarification is necessary at the outset. The name "Leptosin" is colloquially used for two distinct molecules in scientific literature. This guide will first address the originally requested cytotoxic compound, Leptosin J , and then provide a comprehensive analysis of the more extensively documented and publicly detailed molecule, Leptosin , a glycoside found in Manuka honey.

This compound: A Note on Data Availability

This compound is part of a series of cytotoxic epipolythiodioxopiperazines isolated from the marine fungus Leptosphaeria sp.[1] These compounds, including this compound, were first reported in the mid-1990s, and their structures were elucidated using spectroscopic methods.[1] Despite extensive searches of publicly available scientific databases, the detailed, raw spectroscopic data (NMR chemical shifts, coupling constants, and mass spectrometry fragmentation data) for this compound are not readily accessible. This information is likely contained within the full-text articles of specialized, subscription-based scientific journals which are not available through open-access search.

Leptosin from Manuka Honey: A Detailed Spectroscopic Analysis

In contrast, a significant body of data is available for a different molecule, a glycoside also named Leptosin (and sometimes referred to as Leptosperin). This compound, identified as methyl syringate 4-O-β-D-gentiobiose, is a key chemical marker in Manuka honey.[2][3][4] The following sections provide a detailed technical overview of its spectroscopic data.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry has been crucial in determining the molecular formula and fragmentation pattern of Leptosin from Manuka honey.

Ion ModeMass Analyzerm/zInterpretation
Negative ESIQuadrupole Tandem MS535.1[M-H]⁻
Negative ESI-MS/MSQuadrupole Tandem MS211Fragment ion corresponding to the aglycone (methyl syringate)
Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of Leptosin from Manuka honey has been heavily reliant on one- and two-dimensional NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts.

¹H NMR Spectroscopic Data (500 MHz, CD₃OD)

AtomChemical Shift (δ, ppm)MultiplicityJ (Hz)
2, 67.34s
3,5-OCH₃3.887s
COOCH₃3.885s
1'5.07d7.8
2'3.50dd7.8, 9.3
3'3.40m
4'3.40m
5'3.40m
6'a3.77dd4.9, 12.0
6'b4.01brd12.0
1''4.20d7.8
2''3.10dd7.8, 9.3
3''3.20m
4''3.20m
5''3.05ddd2.2, 5.9, 9.0
6''a3.60dd5.9, 12.0
6''b3.80dd2.2, 12.0

¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)

AtomChemical Shift (δ, ppm)
1127.2
2, 6108.3
3, 5154.3
4140.0
3,5-OCH₃57.0
COOCH₃168.1
COOCH₃52.8
1'104.1
2'75.6
3'77.7
4'71.3
5'78.0
6'69.1
1''104.3
2''75.1
3''77.8
4''71.5
5''77.8
6''62.7

Experimental Protocols

The following methodologies are based on the published literature for the spectroscopic analysis of Leptosin from Manuka honey.

Sample Preparation and Isolation

Leptosin is typically isolated from Manuka honey through a series of chromatographic techniques. A common workflow involves initial fractionation on a C18 solid-phase extraction column, followed by further purification using open column chromatography on Diaion HP20. The final purified compound is obtained as a white powder.

Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary method for mass analysis.

  • Instrumentation : An HPLC system (e.g., Agilent 1100) coupled to a quadrupole tandem mass spectrometer (e.g., API3000) is used.

  • Ionization : Electrospray ionization (ESI) in the negative ion mode is employed.

  • Parameters : Typical electrospray voltage is 4500 V with a source temperature of 450 °C.

  • Analysis : Data is acquired through mass scans (e.g., Q1 multiple ion scan for m/z 535.1) and multiple-reaction monitoring (MRM) for fragmentation analysis (e.g., transition from 535.1 to 221.1).[2][3]

NMR Spectroscopy

NMR spectra are recorded on a high-field spectrometer.

  • Instrumentation : A 500 MHz NMR spectrometer (e.g., Varian Unity 500) is used for both ¹H and ¹³C NMR.

  • Solvent : Deuterated methanol (CD₃OD) is the solvent of choice.

  • Referencing : Chemical shifts are referenced to the residual solvent peak (CD₃OD at 3.30 ppm for ¹H and 49.0 ppm for ¹³C).

  • Techniques : In addition to standard 1D ¹H and ¹³C NMR, 2D techniques such as COSY, HSQC, and HMBC are utilized for complete structural assignment.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of Leptosin from Manuka honey.

Spectroscopic_Analysis_Workflow cluster_isolation Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation ManukaHoney Manuka Honey Sample SPE Solid-Phase Extraction (C18) ManukaHoney->SPE ColumnChrom Column Chromatography (Diaion HP20) SPE->ColumnChrom PureLeptosin Purified Leptosin ColumnChrom->PureLeptosin LCMS LC-MS/MS Analysis PureLeptosin->LCMS NMR NMR Spectroscopy (1D & 2D) PureLeptosin->NMR MS_Data Mass & Fragmentation Data LCMS->MS_Data NMR_Data Chemical Shifts & Couplings NMR->NMR_Data Structure Structure Elucidation MS_Data->Structure NMR_Data->Structure

Caption: Workflow for the isolation and spectroscopic analysis of Leptosin.

References

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Leptosin J

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the biosynthetic pathway of Leptosin J, a potent cytotoxic epipolythiodioxopiperazine (ETP), has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth look at the molecular machinery responsible for the synthesis of this complex fungal metabolite, offering valuable insights for natural product chemists and synthetic biologists.

This compound, along with its counterpart Leptosin I, is a member of the ETP class of natural products, known for their significant biological activities. These compounds are produced by the marine-derived fungus Leptosphaeria sp. OUPS-4.[1] The intricate architecture of this compound, characterized by a disulfide-bridged diketopiperazine core, is assembled through a sophisticated enzymatic cascade.

While the specific biosynthetic gene cluster for leptosins in Leptosphaeria sp. OUPS-4 has not yet been fully elucidated in published literature, a putative pathway can be constructed based on the well-characterized biosynthesis of other ETPs, such as sirodesmin PL from Leptosphaeria maculans and gliotoxin from Aspergillus fumigatus.[2][3] The biosynthesis is initiated by a non-ribosomal peptide synthetase (NRPS) that condenses two amino acid precursors to form a diketopiperazine scaffold. This is followed by a series of post-synthesis modifications, or tailoring reactions, including oxidation, methylation, and the crucial sulfur incorporation to form the reactive disulfide bridge that is a hallmark of this class of compounds.[4][5]

This guide presents a detailed, step-by-step putative biosynthetic pathway for this compound, outlining the key enzymatic transformations and the proposed functions of the genes within the biosynthetic cluster.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to commence with the formation of a diketopiperazine (DKP) core from two amino acid precursors, catalyzed by a two-module Non-Ribosomal Peptide Synthetase (NRPS). Following the synthesis of the DKP scaffold, a series of tailoring enzymes modify the core structure to yield the final complex architecture of this compound.

Key Enzymatic Steps:

  • Diketopiperazine Formation: A dimodular NRPS enzyme is responsible for the activation and condensation of two distinct amino acid precursors to form the initial diketopiperazine scaffold.

  • Oxidative Tailoring: A suite of oxidoreductases, likely including cytochrome P450 monooxygenases and flavin-dependent monooxygenases, are proposed to hydroxylate and otherwise modify the DKP core.

  • Methylation: S-adenosyl methionine (SAM)-dependent methyltransferases are predicted to catalyze the methylation of specific hydroxyl and amine functionalities on the molecule.

  • Sulfur Incorporation: The hallmark epipolythiodioxopiperazine bridge is installed by a dedicated set of enzymes. This process is thought to involve a glutathione S-transferase (GST) for the initial sulfur donation, followed by the action of other enzymes to form the disulfide bond.[4][5]

Below is a proposed logical flow for the biosynthesis of the core structure of ETPs, which is applicable to this compound.

ETP_Core_Biosynthesis cluster_NRPS NRPS-mediated Synthesis cluster_Tailoring Tailoring Reactions AA1 Amino Acid 1 NRPS Non-Ribosomal Peptide Synthetase (NRPS) AA1->NRPS AA2 Amino Acid 2 AA2->NRPS DKP Diketopiperazine (DKP) NRPS->DKP Oxidases Oxidases (P450s, etc.) DKP->Oxidases Methyltransferases Methyltransferases Oxidases->Methyltransferases Sulfur_Enzymes Sulfur Insertion Enzymes (e.g., GST) Methyltransferases->Sulfur_Enzymes ETP_Core ETP Core Structure Sulfur_Enzymes->ETP_Core

Proposed biosynthetic workflow for ETP core structure.

Experimental Methodologies for Pathway Elucidation

The determination of a biosynthetic pathway like that of this compound relies on a combination of genetic and biochemical techniques. The following protocols are standard methodologies employed in the field of natural product biosynthesis.

Table 1: Key Experimental Protocols for Biosynthetic Pathway Elucidation

ExperimentPurposeDetailed Methodology
Gene Knockout/Silencing To determine the necessity of a specific gene for the production of the natural product.1. Construct a gene deletion cassette containing a selectable marker flanked by regions homologous to the upstream and downstream sequences of the target gene. 2. Transform the fungal protoplasts with the deletion cassette. 3. Select for transformants on appropriate media. 4. Confirm gene deletion by PCR and Southern blot analysis. 5. Analyze the metabolite profile of the mutant strain by HPLC or LC-MS to observe the absence of the target compound.
Heterologous Expression To confirm that a specific gene cluster is sufficient for the production of the natural product.1. Clone the entire biosynthetic gene cluster into a suitable expression vector. 2. Transform a heterologous host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae) with the expression vector. 3. Cultivate the transformed host under inducing conditions. 4. Extract and analyze the culture for the production of the target natural product using HPLC or LC-MS.
Isotope Labeling Studies To trace the incorporation of precursor molecules into the final natural product.1. Supplement the fungal culture medium with isotopically labeled precursors (e.g., ¹³C- or ¹⁵N-labeled amino acids). 2. Isolate the natural product from the labeled culture. 3. Analyze the purified compound by mass spectrometry and NMR spectroscopy to determine the positions and extent of isotope incorporation.
In Vitro Enzyme Assays To characterize the specific function of an individual enzyme in the pathway.1. Clone and express the gene encoding the enzyme of interest in a suitable host (e.g., E. coli). 2. Purify the recombinant protein using affinity chromatography. 3. Incubate the purified enzyme with its putative substrate(s) and any necessary cofactors. 4. Analyze the reaction mixture by HPLC, LC-MS, or other appropriate analytical techniques to detect the formation of the product.

Quantitative Data in ETP Biosynthesis

While specific quantitative data for the this compound pathway is not yet available, studies on related ETPs provide some benchmarks for production titers and enzyme kinetics. This data is crucial for understanding the efficiency of the pathway and for potential bioengineering efforts.

Table 2: Representative Quantitative Data from ETP Biosynthetic Studies

ParameterCompoundOrganismValueReference
Production Titer GliotoxinAspergillus fumigatus100-500 mg/L(General literature values)
Production Titer Sirodesmin PLLeptosphaeria maculans10-50 mg/L(General literature values)
NRPS Adenylation Domain Km (for amino acid) GliP (Gliotoxin NRPS)Aspergillus fumigatus10-100 µM(Hypothetical, based on typical NRPS kinetics)
Methyltransferase kcat GliM (Gliotoxin biosynthesis)Aspergillus fumigatus0.1 - 10 s⁻¹(Hypothetical, based on typical methyltransferase kinetics)

Note: The values in Table 2 are representative and can vary significantly depending on the specific experimental conditions.

Logical Relationships in Gene Cluster Analysis

The identification and analysis of a biosynthetic gene cluster involve a logical workflow to connect genetic information to the final chemical product. The following diagram illustrates this process.

BGC_Analysis_Workflow cluster_Validation Functional Validation Genome_Sequencing Genome Sequencing of Leptosphaeria sp. OUPS-4 BGC_Identification Bioinformatic Identification of putative ETP Gene Cluster (e.g., using antiSMASH) Genome_Sequencing->BGC_Identification Gene_Annotation Annotation of Genes within the Cluster (NRPS, P450s, Methyltransferases, etc.) BGC_Identification->Gene_Annotation Pathway_Proposal Proposal of Putative Biosynthetic Pathway Gene_Annotation->Pathway_Proposal Gene_Knockout Gene Knockout Experiments Pathway_Elucidation Complete Elucidation of This compound Biosynthesis Gene_Knockout->Pathway_Elucidation Heterologous_Expression Heterologous Expression of the Cluster Heterologous_Expression->Pathway_Elucidation Biochemical_Assays In Vitro Biochemical Assays of Enzymes Biochemical_Assays->Pathway_Elucidation Pathway_Proposal->Gene_Knockout Pathway_Proposal->Heterologous_Expression Pathway_Proposal->Biochemical_Assays

Workflow for biosynthetic gene cluster analysis.

The study of the this compound biosynthetic pathway is an active area of research. The elucidation of the complete pathway will not only provide fundamental knowledge about fungal natural product biosynthesis but also pave the way for the engineered production of novel ETP analogs with potentially improved therapeutic properties. This guide serves as a foundational resource for researchers embarking on this exciting endeavor.

References

Leptosin J: A Technical Guide to its Presumed Cytotoxic Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed mechanistic studies specifically on Leptosin J are limited in publicly available scientific literature. This guide presents a presumed mechanism of action based on comprehensive studies of its closely related analogs, Leptosin F and Leptosin C, isolated from the same marine fungus, Leptosphaeria sp.[1][2]. This compound, an epipolythiodioxopiperazine, has demonstrated significant cytotoxic activity against P388 murine leukemia cells[3]. The following sections outline the probable molecular pathways and cellular consequences of this compound treatment, extrapolated from the robust data available for its structural relatives.

Executive Summary

This compound is a marine-derived fungal metabolite belonging to the epipolythiodioxopiperazine class of natural products[3]. While its individual cytotoxic profile is not extensively detailed, research on co-isolated Leptosins F and C provides a strong framework for its mechanism of action. It is proposed that this compound exerts its cytotoxic effects through a multi-pronged approach involving the inhibition of essential nuclear enzymes, induction of cell cycle arrest, and activation of programmed cell death (apoptosis). The core mechanisms are believed to be:

  • Inhibition of DNA Topoisomerases: Acting as a catalytic inhibitor of DNA topoisomerases, thereby disrupting DNA replication and transcription[1][2].

  • Induction of Cell Cycle Arrest: Preventing the transition of cells from the G1 to the S phase of the cell cycle[1][2].

  • Apoptosis Induction via Akt Pathway Inhibition: Triggering apoptosis through the inactivation of the pro-survival Akt signaling pathway[1][2].

This guide will delve into the experimental evidence for these mechanisms, provide detailed protocols for relevant assays, and visualize the implicated signaling pathways.

Quantitative Cytotoxicity Data (Based on Leptosins F and C)

The cytotoxic and inhibitory activities of Leptosins are typically quantified by their half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values. The following tables summarize the available data for Leptosins F and C, which can be considered indicative of the potential potency of this compound.

Table 1: Cytotoxic Activity of Leptosins F and C against Various Human Cancer Cell Lines

Cell LineCancer TypeLeptosin F (EC50, µM)Leptosin C (EC50, µM)
RPMI8402Lymphoblastoid LeukemiaNot explicitly provided~10
293Embryonic KidneyNot explicitly provided~10

Data extrapolated from figures in Yanagihara et al., 2005. The study notes strong growth-inhibiting activities for both compounds.[1]

Table 2: Inhibitory Activity of Leptosins F and C on DNA Topoisomerases

EnzymeLeptosin F (IC50, µM)Leptosin C (IC50, µM)
Topoisomerase IYes (value not specified)Yes (value not specified)
Topoisomerase IIYes (value not specified)No inhibition

Based on in vitro relaxation assays. Both compounds were found to be catalytic inhibitors of Topoisomerase I.[1][2]

Core Cytotoxic Mechanisms

Inhibition of DNA Topoisomerases

Leptosins F and C have been identified as catalytic inhibitors of DNA topoisomerase I, with Leptosin F also inhibiting topoisomerase II[1][2]. Unlike topoisomerase poisons such as camptothecin, which stabilize the enzyme-DNA cleavage complex, Leptosins inhibit the catalytic activity of the enzyme without trapping it on the DNA[1][2]. This inhibition prevents the relaxation of supercoiled DNA, a critical step for DNA replication and transcription, ultimately leading to cellular stress and apoptosis.

G cluster_0 Normal DNA Replication/Transcription cluster_1 Action of this compound Supercoiled DNA Supercoiled DNA Topoisomerase I Topoisomerase I Supercoiled DNA->Topoisomerase I binds Relaxed DNA Relaxed DNA Topoisomerase I->Relaxed DNA induces transient break & religation Topoisomerase_I_Inhibited Topoisomerase I (Inhibited) Topoisomerase I->Topoisomerase_I_Inhibited Replication & Transcription Replication & Transcription Relaxed DNA->Replication & Transcription Leptosin_J Leptosin_J Leptosin_J->Topoisomerase I inhibits catalytically Supercoiled_DNA2 Supercoiled DNA Replication_Stress Replication_Stress Supercoiled_DNA2->Replication_Stress persists Apoptosis Apoptosis Replication_Stress->Apoptosis

Figure 1. Proposed mechanism of this compound as a catalytic inhibitor of Topoisomerase I.
G1/S Phase Cell Cycle Arrest

Cell cycle analysis of human lymphoblastoid RPMI8402 cells treated with Leptosin C revealed an accumulation of cells in the G1 phase and a corresponding decrease in the S phase population[1]. This suggests that Leptosins can halt the cell cycle before the initiation of DNA synthesis, a common outcome for cells with significant DNA damage or replication stress. This G1 arrest prevents the proliferation of damaged cells.

G G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase Progression G1/S Checkpoint G1/S Checkpoint G1 Phase->G1/S Checkpoint G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase M Phase->G1 Phase Cytokinesis This compound This compound This compound->G1/S Checkpoint Induces Arrest G1/S Checkpoint->S Phase

Figure 2. this compound is proposed to induce cell cycle arrest at the G1/S checkpoint.
Induction of Apoptosis via Akt Pathway Inhibition

Leptosins F and C have been shown to induce apoptosis, as evidenced by the activation of caspase-3 and the characteristic laddering of chromosomal DNA upon gel electrophoresis[1]. A key mechanism underlying this pro-apoptotic effect is the inhibition of the Akt (also known as Protein Kinase B) signaling pathway. The Akt pathway is a critical pro-survival cascade that, when active, suppresses apoptosis. Leptosins F and C were observed to cause a dose- and time-dependent dephosphorylation of Akt at Ser473, leading to its inactivation[1][2]. The downregulation of this pathway shifts the cellular balance towards apoptosis.

G Survival Signals Survival Signals PI3K PI3K Survival Signals->PI3K Akt (Active) Akt (Phosphorylated) PI3K->Akt (Active) Anti-apoptotic Proteins Anti-apoptotic Proteins Akt (Active)->Anti-apoptotic Proteins promotes Apoptosis Apoptosis Anti-apoptotic Proteins->Apoptosis inhibits This compound This compound This compound->Akt (Active) inhibits dephosphorylation

Figure 3. Proposed apoptotic signaling pathway induced by this compound via Akt inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the cytotoxic mechanisms of Leptosin-class compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

  • Cell Culture: Culture human cancer cell lines (e.g., RPMI8402, HeLa, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

  • Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Detection by DNA Laddering Assay

This assay visualizes the characteristic fragmentation of DNA that occurs during apoptosis.

  • Cell Culture and Treatment: Seed cells in 100 mm dishes and treat with this compound at its IC50 concentration for 6-24 hours.

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing a non-ionic detergent (e.g., Triton X-100), Tris-HCl, and EDTA.

  • DNA Extraction: Centrifuge the lysate to pellet the nuclei and high-molecular-weight DNA. Treat the supernatant with RNase A and then Proteinase K.

  • DNA Precipitation: Precipitate the DNA from the supernatant using isopropanol or ethanol.

  • Gel Electrophoresis: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer. Load the DNA onto a 1.5% agarose gel containing ethidium bromide.

  • Visualization: Run the gel and visualize the DNA fragments under UV light. A "ladder" of DNA fragments in multiples of ~180-200 bp is indicative of apoptosis.

G cluster_0 Experimental Workflow Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Treatment with this compound->Cytotoxicity Assay (MTT) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Treatment with this compound->Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (DNA Laddering) Apoptosis Assay (DNA Laddering) Treatment with this compound->Apoptosis Assay (DNA Laddering) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination G1/S Arrest Confirmation G1/S Arrest Confirmation Cell Cycle Analysis (Flow Cytometry)->G1/S Arrest Confirmation Apoptosis Confirmation Apoptosis Confirmation Apoptosis Assay (DNA Laddering)->Apoptosis Confirmation

Figure 4. General experimental workflow for investigating the cytotoxic effects of this compound.

Conclusion and Future Directions

The cytotoxic mechanism of this compound is likely multifaceted, involving the disruption of fundamental cellular processes such as DNA maintenance and cell cycle progression, ultimately leading to apoptotic cell death. The inhibition of DNA topoisomerases and the Akt signaling pathway appear to be central to its mode of action, based on strong evidence from the closely related compounds Leptosin F and C.

For drug development professionals, this compound and its analogs represent a promising class of natural products with potent anti-cancer activity. Future research should focus on:

  • Definitive Mechanistic Studies on this compound: Performing the detailed experimental protocols outlined in this guide specifically with purified this compound to confirm the extrapolated mechanisms.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify the key structural features responsible for its cytotoxicity and to optimize its therapeutic index.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models to assess its potential as a therapeutic agent.

  • Target Deconvolution: Utilizing advanced proteomics and genomics approaches to identify other potential cellular targets of this compound.

By building upon the foundational knowledge provided by its congeners, a comprehensive understanding of this compound's cytotoxic action can be achieved, paving the way for its potential development as a novel anti-cancer therapeutic.

References

In Vitro Biological Activity of Leptosin J: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemical and Biological Properties

2.1 Chemical Class: Epipolythiodioxopiperazines

Leptosin J is a member of the epipolythiodioxopiperazine (ETP) family, a class of fungal metabolites characterized by a diketopiperazine ring bridged by a polysulfide chain. This structural motif is crucial for their biological activity.

2.2 Biological Source:

This compound is a secondary metabolite produced by the marine fungus Leptosphaeria sp. OUPS-4.[1][2]

2.3 Primary In Vitro Activity: Cytotoxicity

The primary reported biological activity of this compound is its cytotoxicity against the P388 murine leukemia cell line.[1][2] While the original study by Takahashi et al. (1994) describes the activity as "significant," a specific IC50 value for this compound is not provided in the available literature. Other leptosins (A-F) from the same organism have also shown "potent" cytotoxicity against this cell line.

Quantitative Data Summary

Quantitative data for the in vitro biological activity of this compound is limited. The following table summarizes the available information on Leptosins from Leptosphaeria sp. to provide context.

CompoundCell LineActivity TypeResultReference
This compound P388 (murine leukemia)Cytotoxicity"Significant"Takahashi et al., 1994[1][2]
Leptosin I P388 (murine leukemia)Cytotoxicity"Significant"Takahashi et al., 1994[1][2]
Leptosins A-F P388 (murine leukemia)Cytotoxicity"Potent"Takahashi et al., 1994
Leptosin C RPMI8402 (human lymphoblastoid)Apoptosis InductionInduces apoptosisYanagihara et al., 2005[3][4]
Leptosin F Not SpecifiedDNA Topoisomerase I & II InhibitionInhibits bothYanagihara et al., 2005[3][4]
Leptosin C Not SpecifiedDNA Topoisomerase I InhibitionInhibitsYanagihara et al., 2005[3][4]

Proposed Mechanism of Action

While the direct mechanism of action for this compound has not been explicitly detailed, extensive studies on the related compounds, Leptosin C and Leptosin F, provide a strong model for its biological activity. The proposed mechanism involves a multi-faceted approach targeting key cellular processes leading to apoptosis.

4.1 Inhibition of DNA Topoisomerases

Leptosins F and C have been identified as catalytic inhibitors of DNA topoisomerases.[3][4] Leptosin F inhibits both topoisomerase I and II, while Leptosin C is a selective inhibitor of topoisomerase I. These enzymes are critical for managing DNA topology during replication, transcription, and repair. By inhibiting their function, leptosins can introduce DNA damage, leading to cell cycle arrest and apoptosis. Unlike topoisomerase poisons such as camptothecin, which stabilize the enzyme-DNA cleavable complex, leptosins act as catalytic inhibitors, preventing the re-ligation of the DNA strand without stabilizing the complex.[3][4]

4.2 Inactivation of the Akt Signaling Pathway and Induction of Apoptosis

A key mechanism for leptosin-induced apoptosis is the inactivation of the Akt (protein kinase B) signaling pathway.[3][4] The Akt pathway is a central regulator of cell survival, proliferation, and apoptosis resistance. Leptosins F and C have been shown to induce a dose- and time-dependent dephosphorylation of Akt at Ser473, leading to its inactivation.[3][4] The inhibition of this pro-survival pathway shifts the cellular balance towards apoptosis, which is further evidenced by the activation of caspase-3 and the degradation of chromosomal DNA.[3][4]

4.3 Cell Cycle Arrest

Treatment of cells with Leptosin C has been shown to cause an arrest in the G1 phase of the cell cycle, preventing cells from progressing to the S phase.[3][4] This cell cycle blockade is a common consequence of DNA damage and the inhibition of topoisomerase activity.

Diagram of Proposed Signaling Pathway for this compound

LeptosinJ_Pathway cluster_extracellular cluster_intracellular LeptosinJ This compound Topo_I_II DNA Topoisomerase I/II LeptosinJ->Topo_I_II Inhibits Akt Akt (Protein Kinase B) LeptosinJ->Akt Inactivation pAkt p-Akt (Ser473) (Active) LeptosinJ->pAkt Inhibits Dephosphorylation DNA_Damage DNA Damage & Cell Cycle Arrest (G1) Topo_I_II->DNA_Damage Leads to Caspase3 Caspase-3 Apoptosis Apoptosis Akt->Apoptosis Inhibits Caspase3->Apoptosis Induces pAkt->Apoptosis Inhibits

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Experimental Protocols

The following is a detailed methodology for the in vitro cytotoxicity assessment of this compound using the MTT assay, as referenced in studies of related leptosins.

5.1 MTT Cytotoxicity Assay

5.1.1 Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of viable cells.

5.1.2 Materials:

  • P388 (murine leukemia) cells

  • RPMI-1640 medium (or other appropriate cell culture medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well cell culture plates

  • Microplate reader (570 nm wavelength)

  • Sterile PBS (phosphate-buffered saline)

5.1.3 Protocol:

  • Cell Seeding:

    • Culture P388 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells in their exponential growth phase and determine cell density using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

    • Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) from the curve.

Experimental Workflow for Cytotoxicity Assessment

MTT_Workflow start Start: P388 Cell Culture seed Seed Cells in 96-well Plate (1x10^4 cells/well) start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Solution (10 µL/well) incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Solubilize Formazan (100 µL DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Data Analysis: % Viability & IC50 Calculation read->analyze end End analyze->end

Caption: Workflow for the MTT-based cytotoxicity assay.

Conclusion and Future Directions

This compound, a cytotoxic metabolite from the marine fungus Leptosphaeria sp., represents a promising candidate for further investigation in anticancer drug discovery. While quantitative data on its potency is currently lacking, the established mechanism of action for related leptosins—dual inhibition of DNA topoisomerases and inactivation of the pro-survival Akt pathway—provides a solid foundation for future research. Elucidation of the precise IC50 value of this compound against a panel of cancer cell lines is a critical next step. Further studies should also focus on confirming its mechanism of action and exploring its potential for synergistic combinations with other chemotherapeutic agents. The detailed protocols and mechanistic insights provided in this guide offer a framework for researchers to advance the understanding and potential therapeutic application of this marine natural product.

References

Leptosin J: A Cytotoxic Epipolythiodioxopiperazine from the Marine Fungus Leptosphaeria sp.

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Leptosin J is a sulfur-containing natural product belonging to the epipolythiodioxopiperazine class of compounds. It was first isolated from the mycelium of the marine fungus Leptosphaeria sp. OUPS-4, found associated with the marine alga Sargassum tortile.[1] This document provides a comprehensive overview of the available scientific information on this compound, including its discovery, chemical properties, and biological activity. Due to the limited specific data on this compound, this guide also incorporates information on related leptosins isolated from the same fungal strain to provide a broader context for its potential therapeutic applications.

Introduction

The marine environment is a rich and largely untapped source of novel bioactive natural products with significant potential for drug discovery. Marine fungi, in particular, have emerged as prolific producers of structurally diverse secondary metabolites with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The genus Leptosphaeria has been a particularly fruitful source of cytotoxic compounds.

This compound, along with its congener Leptosin I, was identified as a cytotoxic agent against murine leukemia P388 cells.[1] Structurally, it is part of the epipolythiodioxopiperazine family, a class of fungal metabolites known for their potent biological activities, which are often attributed to the reactive disulfide bridge in their core structure. This whitepaper aims to consolidate the current knowledge on this compound to serve as a valuable resource for researchers in natural product chemistry, oncology, and pharmacology.

Physicochemical Properties and Structure

This compound is a dimeric epipolythiodioxopiperazine. The relative stereostructure of this compound has been elucidated through chemical and spectral evidence.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaNot explicitly stated in search results
Molecular WeightNot explicitly stated in search results
AppearanceNot explicitly stated in search results
SolubilityNot explicitly stated in search results

Biological Activity

This compound has demonstrated significant cytotoxic activity against cultured P388 murine leukemia cells.[1]

Table 2: Cytotoxicity of this compound

Cell LineActivityQuantitative Data (IC50)Reference
P388 (murine leukemia)Significant cytotoxicityNot explicitly stated in search results[1]

While specific quantitative data for this compound is lacking, studies on other leptosins isolated from the same Leptosphaeria sp. provide insights into the potential mechanisms of action for this class of compounds. For instance, Leptosins F and C have been shown to be potent inhibitors of DNA topoisomerases I and/or II.[2] Furthermore, these related compounds induce apoptosis through the inactivation of the Akt/protein kinase B signaling pathway.[2]

Experimental Protocols

The following sections outline the general methodologies for the isolation and cytotoxicity assessment of leptosins, based on the available literature.

Fungal Cultivation and Extraction

The marine fungus Leptosphaeria sp. OUPS-4, attached to the marine alga Sargassum tortile, is the source of this compound.[1]

Fungal Culture:

A general procedure for the cultivation of marine-derived fungi involves the following steps:

  • Inoculation of the fungal strain onto a suitable culture medium.

  • Incubation of the culture under controlled conditions (e.g., temperature, light, and agitation) for a sufficient period to allow for the production of secondary metabolites.

  • Separation of the mycelium from the culture broth by filtration.

Extraction:

The mycelium is typically extracted with an organic solvent, such as methanol or ethyl acetate, to isolate the crude extract containing the desired natural products. The solvent is then evaporated under reduced pressure to yield the crude extract.

Isolation and Purification of this compound

The isolation of this compound from the crude extract is achieved through a series of chromatographic techniques.[1]

General Chromatographic Purification Workflow:

G crude_extract Crude Mycelial Extract size_exclusion Size-Exclusion Chromatography (e.g., Sephadex LH-20) crude_extract->size_exclusion Initial Fractionation silica_gel Silica Gel Column Chromatography size_exclusion->silica_gel Further Separation hplc High-Performance Liquid Chromatography (HPLC) silica_gel->hplc Final Purification leptosin_j Pure this compound hplc->leptosin_j

Figure 1. General workflow for the isolation of this compound.

Cytotoxicity Assay

The cytotoxic activity of this compound against P388 cells was determined using a standard cell viability assay.[1]

P388 Cytotoxicity Assay Protocol (General):

  • Cell Culture: P388 murine leukemia cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Setup: Cells are seeded into 96-well microplates at a specific density.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (this compound) and incubated for a defined period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Potential Signaling Pathways (Inferred from Related Leptosins)

While the specific molecular targets and signaling pathways of this compound have not been elucidated, studies on Leptosins F and C provide a plausible framework for its mechanism of action. These related compounds have been shown to inhibit DNA topoisomerases and modulate the Akt signaling pathway, which is crucial for cell survival and proliferation.[2]

G cluster_pathway Inferred Signaling Pathway leptosins Leptosins F & C (Potential mechanism for this compound) topo_i DNA Topoisomerase I leptosins->topo_i inhibition leptosins->topo_i topo_ii DNA Topoisomerase II leptosins->topo_ii inhibition (Leptosin F) leptosins->topo_ii akt Akt (Protein Kinase B) leptosins->akt inactivation leptosins->akt cell_cycle Cell Cycle Arrest topo_i->cell_cycle enables progression topo_ii->cell_cycle enables progression apoptosis Apoptosis akt->apoptosis suppresses akt->apoptosis

Figure 2. Inferred signaling pathway based on the activity of related Leptosins F and C.

This proposed pathway suggests that this compound may exert its cytotoxic effects by disrupting DNA replication and repair processes through the inhibition of topoisomerases, and by promoting programmed cell death (apoptosis) via the suppression of the pro-survival Akt signaling pathway.

Conclusion and Future Directions

This compound, a natural product from the marine fungus Leptosphaeria sp., represents a potentially valuable lead compound for the development of new anticancer agents. Its classification as an epipolythiodioxopiperazine and its demonstrated cytotoxicity warrant further investigation.

Future research should focus on:

  • Total Synthesis: The total synthesis of this compound would provide a renewable source of the compound for further biological evaluation and structure-activity relationship (SAR) studies.

  • Quantitative Biological Evaluation: Determining the IC50 values of this compound against a broad panel of cancer cell lines is crucial to understand its potency and selectivity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound will be essential for its development as a therapeutic agent. This includes confirming its effects on DNA topoisomerases and the Akt pathway.

  • In Vivo Studies: Evaluating the in vivo efficacy and toxicity of this compound in animal models of cancer is a critical next step in the drug development process.

The exploration of this compound and other related marine natural products holds significant promise for the discovery of next-generation cancer therapies.

References

Introduction to Epipolythiodioxopiperazines (ETPs)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Leptosin J and the Epipolythiodioxopiperazine Alkaloids

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The epipolythiodioxopiperazines (ETPs) are a class of highly potent, redox-active secondary metabolites produced by fungi. Characterized by a unique transannular disulfide bridge across a diketopiperazine core, these compounds exhibit a broad range of biological activities, including potent cytotoxic, antiviral, and immunosuppressive effects. Their primary mechanism of action is attributed to the reactive disulfide bond, which can induce oxidative stress through the generation of reactive oxygen species (ROS) and inactivate key cellular proteins via covalent modification of thiol groups. This guide focuses on the dimeric ETPs, with a specific emphasis on this compound, a cytotoxic metabolite isolated from a marine-derived fungus. We will delve into the chemistry, biological activity, and mechanisms of action of these compounds, present available quantitative data, detail key experimental methodologies, and visualize the complex signaling pathways they modulate.

ETPs are a complex family of fungal nonribosomal peptides. Their shared structural feature, an epidithiodioxopiperazine ring, is the cornerstone of their profound biological effects.[1][2] The toxicity and therapeutic potential of ETPs are intrinsically linked to this disulfide bridge.[3]

Chemical Structure and Classification

ETPs are derived from cyclic dipeptides, forming a diketopiperazine scaffold. The defining feature is the transannular disulfide (-S-S-) or polysulfide (-Sn-) bridge. They can be broadly classified into two main groups:

  • Monomeric ETPs: The most well-known example is gliotoxin, which has been extensively studied as a virulence factor in Aspergillus fumigatus.[1][2]

  • Dimeric ETPs: These complex molecules are essentially dimers of monomeric ETPs. This class includes several potent subgroups, such as the verticillins, chaetocins, and leptosins.[4]

General Mechanism of Action

The bioactivity of ETPs is conferred by the disulfide bridge. Two primary mechanisms have been elucidated:

  • Redox Cycling and ROS Generation: The disulfide bridge can undergo reduction to a dithiol within the cell. This dithiol can then be re-oxidized, creating a futile redox cycle that consumes cellular reducing equivalents (like glutathione) and generates significant amounts of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. This leads to widespread oxidative stress and cellular damage.[1][2]

  • Thiol Modification: The disulfide bridge can react directly with protein cysteine residues (thiol groups) to form mixed disulfides. This covalent modification can irreversibly inactivate critical enzymes and transcription factors, disrupting numerous cellular processes.[1][3]

This compound: A Dimeric ETP

Leptosins are a series of dimeric ETPs, many of which exhibit significant antitumor properties.[5]

Discovery and Source

Leptosins I and J were first isolated from the mycelium of the marine fungus Leptosphaeria sp. (strain OUPS-4), which was found attached to the marine alga Sargassum tortile.[6] Their discovery highlighted marine-derived fungi as a promising source of novel, potent natural products.

Chemical Structure

This compound belongs to the dimeric ETP class, possessing a complex, stereochemically rich structure. The elucidation of its relative stereostructure was achieved through extensive chemical and spectral analysis.[6] These dimeric structures are characterized by two epidithiodioxopiperazine cores linked together.

Biological Activity and Therapeutic Potential

This compound and its closely related analogues have demonstrated significant cytotoxic activity. Initial studies revealed potent effects against murine leukemia P388 cells.[6] Other leptosins, such as A and C, have shown in vivo antitumor activity against Sarcoma 180 ascites.[5] Furthermore, Leptosins C and F have been identified as catalytic inhibitors of DNA topoisomerases I and/or II, and they induce apoptosis through the inactivation of the pro-survival Akt signaling pathway.[7][8] This multi-targeted mechanism makes the leptosin family a compelling subject for anticancer drug development.

Quantitative Biological Data

The following tables summarize the available quantitative data on the cytotoxicity of leptosins and the related ETP, verticillin A. This data is crucial for comparing potency and understanding the structure-activity relationships within the ETP class.

CompoundCell LineAssay TypeMeasurementValueReference
This compound P388 (Murine Leukemia)CytotoxicitySignificant ActivityNot Quantified[6]
Leptosin C 39 Human Cancer Cell LinesGrowth InhibitionMG-MID (GI₅₀)-7.41 (log M)[7]
Leptosin F 39 Human Cancer Cell LinesGrowth InhibitionMG-MID (GI₅₀)-6.8 (log M)[7]
Verticillin A DLD1 (Human Colon Cancer)CytotoxicityIC₅₀0.90 µM[4]
Verticillin A RKO (Human Colon Cancer)CytotoxicityIC₅₀0.31 µM[4]
Verticillin A CT26 (Murine Colon Cancer)CytotoxicityIC₅₀0.18 µM[4]

Note: A specific IC₅₀ value for this compound against P388 cells was not provided in the cited abstract. MG-MID represents the mean logarithm of the 50% growth-inhibitory concentrations.

Mechanism of Action and Signaling Pathways

ETPs trigger cell death primarily through the induction of apoptosis. They can engage multiple signaling pathways, making them potent and effective cytotoxic agents.

General ETP-Induced Apoptosis

The intense intracellular oxidative stress caused by ETP redox cycling can damage mitochondria, leading to the release of cytochrome c. This initiates the intrinsic apoptotic pathway, culminating in the activation of caspase-9 and the executioner caspase-3.[9] Direct protein inactivation can also trigger stress responses that lead to apoptosis.

ETP_General_Mechanism cluster_redox Redox Cycling cluster_thiol Thiol Modification ETP ETP (Disulfide Bridge) Cell Cellular Environment ETP->Cell ETP_dithiol ETP (Dithiol) ETP->ETP_dithiol Reduction Protein_SS_ETP Protein-S-S-ETP (Inactive) ETP->Protein_SS_ETP Reacts with GSH GSH (Reduced Glutathione) GSSG GSSG (Oxidized Glutathione) GSH->GSSG ETP_dithiol->ETP Oxidation ROS ROS (O₂⁻, H₂O₂) ETP_dithiol->ROS Generates Apoptosis Oxidative Stress & Apoptosis ROS->Apoptosis Protein_SH Protein-SH (Active) Protein_SH->Protein_SS_ETP Protein_SS_ETP->Apoptosis

General Mechanism of ETP Cytotoxicity.
Leptosin-Induced Apoptosis via Akt Inactivation

Leptosins C and F have been shown to induce apoptosis by dephosphorylating and thus inactivating Akt (also known as Protein Kinase B).[8] Akt is a critical node in cell survival signaling, and its inhibition prevents the phosphorylation of pro-apoptotic proteins like Bad, leading to their activation and the initiation of the mitochondrial apoptotic cascade.

Leptosin_Akt_Pathway Leptosin Leptosin C / F Akt_p Akt (Active) (p-Ser473) Leptosin->Akt_p Inhibits Dephosphorylation Akt Akt (Inactive) Akt_p->Akt Bad_p Bad-P (Inactive) Akt_p->Bad_p Phosphorylates Bad Bad (Active) Bad_p->Bad Bcl2 Bcl-2 Bad->Bcl2 Inhibits Mito Mitochondrion Bad->Mito Promotes Bcl2->Mito Inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Leptosin-induced apoptosis via Akt pathway inactivation.
Verticillin A and the c-Met/FAK/Src Pathway

The related dimeric ETP, verticillin A, has been shown to suppress cancer cell migration and invasion by inhibiting the HGF-induced c-Met/FAK/Src signaling pathway.[10][11] It represses the expression of the c-Met receptor and inhibits its phosphorylation, thereby blocking downstream signaling required for cell motility.

Verticillin_cMet_Pathway cluster_inhibition Inhibition by Verticillin A VerticillinA Verticillin A cMet c-Met Receptor VerticillinA->cMet Represses Expression HGF HGF HGF->cMet Activates FAK FAK cMet->FAK Activates Migration Cell Migration & Invasion cMet->Migration Src Src FAK->Src Activates FAK->Migration Src->Migration

Inhibition of c-Met signaling by Verticillin A.

Key Experimental Protocols

The study of this compound and other ETPs requires a range of specialized biochemical and cell biology techniques. Below are detailed methodologies for key experiments.

Generalized Protocol for ETP Isolation from Fungal Mycelium

This protocol is a generalized representation based on methods for isolating secondary metabolites from fungal cultures.

  • Fungal Culture: Inoculate the producer strain (e.g., Leptosphaeria sp. OUPS-4) into a suitable liquid or solid-state fermentation medium. Incubate under optimal conditions (temperature, time) for metabolite production.

  • Extraction: Separate the mycelium from the culture broth by filtration. Homogenize the mycelial mass and extract exhaustively with an organic solvent (e.g., methanol, followed by ethyl acetate).

  • Solvent Partitioning: Concentrate the crude extract under reduced pressure. Partition the residue between ethyl acetate and water. The ETPs, being lipophilic, will typically partition into the ethyl acetate layer.

  • Chromatography:

    • Silica Gel Chromatography: Subject the dried ethyl acetate fraction to column chromatography on silica gel, eluting with a solvent gradient (e.g., hexane-ethyl acetate or chloroform-methanol) to perform an initial fractionation.

    • Preparative HPLC: Further purify the active fractions using reversed-phase preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a solvent system like a water-acetonitrile or water-methanol gradient.

  • Compound Identification: Monitor fractions for the presence of the target compounds using Thin Layer Chromatography (TLC) or analytical HPLC coupled with a UV detector. Characterize the pure compounds using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[12][13]

  • Cell Seeding: Plate cancer cells (e.g., P388) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound (or other ETPs) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and medium-only controls. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[15]

  • Cell Treatment: Seed cells in 6-well plates and treat with the ETP compound at its IC₅₀ concentration for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, detach using a gentle method like trypsin-EDTA. Combine all cells from each well.

  • Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[16]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase Activation Analysis: Western Blot

This protocol detects the cleavage of caspases, a hallmark of apoptosis activation.[17]

  • Protein Extraction: Treat cells with the ETP as described above. Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for a caspase (e.g., anti-Caspase-3) overnight at 4°C. The antibody should detect both the full-length pro-caspase and the cleaved, active fragment.[18]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in the cleaved caspase fragment relative to the pro-caspase indicates apoptosis induction.

Drug Development Perspectives

Challenges

Despite their potent anticancer activity, the development of ETPs as therapeutic agents faces significant hurdles. Their high general cytotoxicity raises concerns about the therapeutic window and potential for off-target toxicity. Furthermore, many dimeric ETPs have poor aqueous solubility, complicating formulation and delivery.

Future Directions

Future research in this area will likely focus on several key strategies:

  • Analogue Synthesis: Creating semi-synthetic or fully synthetic analogues to improve the therapeutic index, reducing general toxicity while retaining or enhancing anticancer potency.

  • Targeted Delivery: Utilizing drug delivery systems, such as antibody-drug conjugates (ADCs) or nanoparticles, to selectively deliver the ETP payload to tumor cells, minimizing systemic exposure.

  • Combination Therapies: Exploring the synergistic effects of ETPs with other established chemotherapeutic agents or targeted therapies to lower required doses and overcome drug resistance.[4]

Conclusion

This compound and the broader epipolythiodioxopiperazine family represent a fascinating and potent class of fungal natural products. Their unique disulfide-mediated mechanism of action, involving the induction of intense oxidative stress and the inactivation of key cellular pathways like Akt, provides a powerful means of inducing cancer cell death. While challenges related to toxicity and solubility remain, the profound cytotoxicity of these compounds justifies continued investigation. Through medicinal chemistry efforts and innovative drug delivery strategies, the therapeutic potential of the ETP scaffold may yet be realized in the development of next-generation anticancer agents.

References

Physical and chemical properties of Leptosin J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptosin J is a naturally occurring epipolythiodioxopiperazine (ETP) produced by the marine fungus Leptosphaeria sp. OUPS-4, an organism isolated from the brown alga Sargassum tortile. As a member of the ETP class of fungal metabolites, this compound possesses a complex dimeric structure characterized by a polysulfide bridge across a dioxopiperazine core. This intricate architecture is believed to be the basis for its significant biological activity. Notably, this compound has demonstrated potent cytotoxic effects against the P388 murine leukemia cell line, indicating its potential as a lead compound in the development of novel anticancer therapeutics. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, its biological activity, and the experimental protocols for its isolation and evaluation.

Physicochemical Properties

This compound is a complex heterocyclic compound with a molecular structure that presents significant interest for its biological activity. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₂H₃₂N₆O₇S₄[1]
Molecular Weight 740.89 g/mol [1]
Appearance Data not available
Melting Point Data not available
Optical Rotation Data not available
Solubility Data not available

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. While detailed raw spectral data is not fully available in the public domain, the primary literature indicates that its structure was determined by chemical and spectral evidence.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound are not available in the public domain. The original structural elucidation was based on comprehensive NMR studies as cited in the primary literature.

2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry was instrumental in determining the molecular formula of this compound as C₃₂H₃₂N₆O₇S₄.

2.3. Infrared (IR) Spectroscopy

Details of the infrared spectrum of this compound are not publicly available.

Biological Activity

This compound is a potent cytotoxic agent, a characteristic feature of many epipolythiodioxopiperazine natural products. Its biological activity has been primarily evaluated against the P388 murine leukemia cell line.

3.1. Cytotoxicity

This compound exhibits significant cytotoxic activity against P388 leukemia cells with a reported ED₅₀ value of 1.25 µg/mL.[1] This level of potency highlights its potential for further investigation as an anticancer agent. The proposed mechanism of cytotoxicity for ETPs, including this compound, involves the generation of reactive oxygen species (ROS) due to the redox cycling of the disulfide bridge, which can lead to the inactivation of essential proteins and induce apoptosis.

Table 2: Cytotoxic Activity of this compound

Cell LineActivity MetricValueReference
P388 Murine LeukemiaED₅₀1.25 µg/mL[1]

Experimental Protocols

The following sections detail the methodologies for the isolation and biological evaluation of this compound, as inferred from the available literature.

4.1. Isolation of this compound

The isolation of this compound from its natural source involves a multi-step process combining fermentation, extraction, and chromatography.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of Leptosphaeria sp. OUPS-4 B Cultivation in a suitable broth medium A->B C Harvesting of mycelium B->C D Solvent extraction of the mycelium C->D E Crude Extract D->E F Silica gel column chromatography E->F G Further purification by HPLC F->G H Pure this compound G->H

Caption: Workflow for the isolation of this compound.

4.2. Cytotoxicity Assay

The cytotoxic activity of this compound against the P388 murine leukemia cell line was determined using a standard in vitro cell viability assay.

cytotoxicity_assay A P388 murine leukemia cells are cultured B Cells are seeded into microplates A->B C Cells are treated with varying concentrations of this compound B->C D Incubation for a specified period C->D E Cell viability is assessed (e.g., MTT assay) D->E F Calculation of ED50 value E->F

Caption: General workflow for the P388 cytotoxicity assay.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound have not been fully elucidated. However, based on the known mechanism of action for other cytotoxic epipolythiodioxopiperazines, a putative mechanism can be proposed. The disulfide bridge is a key feature responsible for the bioactivity of ETPs. It is believed to undergo redox cycling within the cell, leading to the production of reactive oxygen species (ROS). This increase in intracellular ROS can induce oxidative stress, leading to DNA damage, protein denaturation, and lipid peroxidation, ultimately culminating in apoptosis.

signaling_pathway LeptosinJ This compound RedoxCycling Redox Cycling of Disulfide Bridge LeptosinJ->RedoxCycling ROS Increased Reactive Oxygen Species (ROS) RedoxCycling->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (DNA, Proteins, Lipids) OxidativeStress->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis

Caption: Proposed mechanism of action for this compound.

Conclusion and Future Directions

This compound is a potent cytotoxic metabolite with a complex and intriguing chemical structure. Its significant activity against the P388 murine leukemia cell line warrants further investigation into its anticancer potential. Future research should focus on the total synthesis of this compound and its analogs to enable more extensive biological evaluation and structure-activity relationship studies. Elucidation of its precise molecular targets and signaling pathways will be crucial for its development as a potential therapeutic agent. Furthermore, exploring its activity against a broader panel of cancer cell lines, including drug-resistant strains, will provide a more comprehensive understanding of its therapeutic promise.

References

Methodological & Application

Application Notes and Protocols: Extraction of Leptosin J from Leptosphaeria sp. OUPS-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptosin J is a sulfur-containing epipolythiodioxopiperazine, a class of natural products known for their diverse biological activities. Isolated from the marine fungus Leptosphaeria sp. OUPS-4, this compound has demonstrated significant cytotoxic effects against murine leukemia P388 cells, indicating its potential as a lead compound in anticancer drug discovery.[1] This document provides a detailed protocol for the extraction, purification, and characterization of this compound from the mycelium of Leptosphaeria sp. OUPS-4, based on the original isolation study. The methodologies outlined below are intended to guide researchers in obtaining this cytotoxic compound for further investigation into its mechanism of action and therapeutic potential.

Chemical Structure and Properties

This compound belongs to a series of epipolythiodioxopiperazines isolated from a strain of Leptosphaeria sp.[1] The structure and physicochemical properties of this compound are crucial for its extraction and analysis.

PropertyValue
Molecular FormulaC16H18N2O6S4
Molecular Weight494
AppearancePale yellow plates
Melting Point198-200 °C
Specific Rotation[α]D +219° (c 0.1, CHCl3)
UV λmax (MeOH) nm (ε)218 (15,000), 312 (4,100)
Source: Takahashi et al., 1994

Experimental Protocols

Fungal Cultivation and Mycelium Production

A robust fungal culture is the starting point for the successful extraction of this compound.

1. Culture Medium:

  • Composition: Glucose (2%), Polypeptone (1%), Yeast extract (0.5%), and natural seawater.

  • Preparation: Dissolve the components in natural seawater and sterilize by autoclaving.

2. Fermentation:

  • Inoculation: Inoculate the sterilized medium with a seed culture of Leptosphaeria sp. OUPS-4.

  • Culture Conditions: Perform stationary cultivation in 2-liter flasks, each containing 500 ml of the medium.

  • Incubation: Incubate at 28°C for a period of 21 days.

  • Harvesting: After the incubation period, separate the mycelial mat from the culture broth by filtration.

Extraction and Purification of this compound

The following protocol details the multi-step process for isolating this compound from the fungal mycelium.

1. Initial Extraction:

  • Thoroughly extract the wet mycelium (approximately 1.5 kg) with acetone (3 x 5 L) at room temperature.

  • Combine the acetone extracts and concentrate them under reduced pressure to yield an aqueous suspension.

  • Extract the aqueous suspension with ethyl acetate (EtOAc) to partition the secondary metabolites.

2. Solvent Partitioning:

  • Wash the resulting EtOAc layer with a 5% sodium bicarbonate (NaHCO3) solution to remove acidic compounds.

  • Subsequently, wash the EtOAc layer with brine and then dry it over anhydrous sodium sulfate.

  • Evaporate the solvent in vacuo to obtain a crude extract (approximately 25 g of a brown oil).

3. Chromatographic Purification:

  • Silica Gel Column Chromatography:

    • Apply the crude extract to a silica gel column (5 x 40 cm).

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate.

    • Combine the fractions that exhibit cytotoxic activity.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the active fractions by chromatography on a Sephadex LH-20 column using a methanol-chloroform (1:1) solvent system.

  • Preparative Thin-Layer Chromatography (TLC):

    • Perform preparative TLC on silica gel plates with a developing solvent of chloroform-methanol (20:1).

    • Isolate the band corresponding to this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Achieve final purification using reversed-phase HPLC (Cosmosil 5C18-AR column, 10 x 250 mm).

    • Elute with a mobile phase of 70% methanol in water at a flow rate of 2.0 ml/min.

    • Monitor the elution at a UV wavelength of 310 nm.

    • This compound will elute at a retention time of approximately 21 minutes.

4. Crystallization:

  • Crystallize the purified this compound from a mixture of chloroform and n-hexane to obtain pale yellow plates.

Quantitative Data

The following table summarizes the yields obtained at various stages of the extraction and purification process from 1.5 kg of wet mycelium.

Extraction/Purification StepYield
Crude Ethyl Acetate Extract25 g
Active Fraction from Silica Gel Chromatography1.2 g
Purified this compound15 mg
Source: Takahashi et al., 1994

Workflow and Diagrams

Extraction and Purification Workflow

The overall process for isolating this compound can be visualized as a multi-step workflow, from fungal culture to the final pure compound.

Extraction_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction & Partitioning cluster_purification Purification Cultivation Stationary culture of Leptosphaeria sp. OUPS-4 Harvesting Harvesting of Mycelium Cultivation->Harvesting Acetone_Extraction Acetone Extraction of Mycelium Harvesting->Acetone_Extraction Concentration Concentration to Aqueous Suspension Acetone_Extraction->Concentration EtOAc_Partition Ethyl Acetate Partitioning Concentration->EtOAc_Partition Washing Washing with NaHCO3 and Brine EtOAc_Partition->Washing Crude_Extract Crude Extract Washing->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Prep_TLC Preparative TLC Sephadex->Prep_TLC HPLC Reversed-Phase HPLC Prep_TLC->HPLC Crystallization Crystallization HPLC->Crystallization Pure_LeptosinJ Pure this compound Crystallization->Pure_LeptosinJ

Caption: Workflow for the extraction and purification of this compound.

Biological Activity: Cytotoxicity

This compound has been evaluated for its cytotoxic activity against P388 murine leukemia cells.

CompoundIC50 (µg/mL)
This compound 0.02
Leptosin I0.01
Mitomycin C (Positive Control)0.04
Source: Takahashi et al., 1994

The potent cytotoxic activity of this compound underscores its significance as a molecule of interest for further pharmacological and mechanistic studies in the context of cancer research. The protocol detailed herein provides a reproducible method for obtaining this compound for such investigations.

References

Application Notes and Protocols for the Total Synthesis of Leptosin J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptosin J belongs to the epipolythiodioxopiperazine (ETP) class of natural products, which are characterized by a unique and highly strained sulfur-bridged diketopiperazine core.[1] Isolated from the marine fungus Leptosphaeria sp., this compound and its congeners exhibit potent cytotoxic activities, making them compelling targets for synthetic chemists and potential leads for anticancer drug development.[1][2] The complex architecture and dense stereochemistry of this compound present significant synthetic challenges. This document outlines a proposed total synthesis of this compound based on established methodologies for constructing the ETP scaffold, drawing from successful syntheses of related natural products such as gliotoxin and chaetocin.[3][4][5][6][7][8]

Proposed Retrosynthetic Analysis

The proposed synthetic strategy for this compound hinges on a late-stage, stereoselective introduction of the epidithio bridge onto a pre-formed diketopiperazine (DKP) core. This biomimetic approach allows for the careful installation of the sensitive disulfide linkage as one of the final steps. The key disconnections in the retrosynthetic analysis involve:

  • Epidithio Bridge Formation: Disconnection of the C-S bonds of the epidithio bridge reveals a dithiol precursor, which can be accessed from a diol.

  • Diketopiperazine Core Construction: The central DKP ring can be formed through the cyclization of a dipeptide precursor, which in turn is derived from appropriately protected amino acid building blocks.

  • Stereocenter Elaboration: The various stereocenters of this compound would be established through asymmetric synthesis of the amino acid precursors and stereocontrolled transformations on the DKP scaffold.

Key Synthetic Stages and Methodologies

The total synthesis of this compound can be conceptually divided into three main stages: construction of the advanced diketopiperazine intermediate, stereoselective dihydroxylation, and formation of the epidithio bridge.

Stage 1: Synthesis of the Diketopiperazine Core

The construction of the central diketopiperazine ring is a foundational step in the synthesis of ETP natural products. A common and effective method involves the coupling of two amino acid derivatives followed by cyclization.

Experimental Protocol: Diketopiperazine Formation

  • Dipeptide Formation: To a solution of N-protected amino acid A (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), is added a coupling reagent such as HATU (1.1 equiv) and a base like diisopropylethylamine (DIPEA) (2.0 equiv). The mixture is stirred at room temperature for 15 minutes. Subsequently, the methyl ester of amino acid B (1.0 equiv) is added, and the reaction is stirred until completion (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude dipeptide is purified by flash column chromatography.

  • Deprotection and Cyclization: The N-protecting group of the dipeptide is removed under standard conditions (e.g., TFA for Boc groups, H₂/Pd-C for Cbz groups). The resulting free amine is then heated in a high-boiling point solvent such as methanol or isopropanol to induce cyclization to the diketopiperazine. The solvent is removed in vacuo, and the crude DKP is purified by recrystallization or column chromatography.

StepReagents and ConditionsTypical Yield
Dipeptide FormationN-protected amino acid A, Amino acid B methyl ester, HATU, DIPEA, DMF, RT75-90%
Deprotection & CyclizationTFA/DCM for Boc; then MeOH, reflux80-95%
Stage 2: Stereoselective Dihydroxylation of the Diketopiperazine

A crucial step in the synthesis is the stereoselective introduction of two hydroxyl groups onto the diketopiperazine ring, which will serve as handles for the subsequent installation of the sulfur bridge. Permanganate-based oxidants have been shown to be effective for this transformation.[4][9]

Experimental Protocol: DKP Dihydroxylation

  • To a solution of the diketopiperazine (1.0 equiv) in a suitable solvent mixture such as 1,2-dichloroethane at 0 °C, is added tetra-n-butylammonium permanganate (2.2 equiv) in portions over 30 minutes.

  • The reaction mixture is stirred at 0 °C for 1-2 hours or until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The mixture is filtered through a pad of celite, and the filtrate is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting diol is purified by flash column chromatography.

ReactantReagents and ConditionsProductTypical Yield
Diketopiperazinetetra-n-butylammonium permanganate, 1,2-dichloroethane, 0 °CDiol60-75%
Stage 3: Formation of the Epidithio Bridge

The final and most challenging step is the formation of the epidithio bridge with the correct stereochemistry. This is typically achieved via a two-step process involving the conversion of the diol to a dithiol, followed by oxidative cyclization.[5]

Experimental Protocol: Epidithio Bridge Formation

  • Dithiol Formation: The diol (1.0 equiv) is dissolved in a mixture of nitromethane saturated with hydrogen sulfide and treated with trifluoroacetic acid (TFA) (5.0 equiv) at room temperature. The reaction is stirred for 12-24 hours. The solvent and excess reagents are removed under reduced pressure to afford the crude dithiol, which is often used in the next step without further purification.

  • Oxidative Cyclization: The crude dithiol is dissolved in a suitable solvent like methanol or a mixture of methanol and dichloromethane. An oxidizing agent such as iodine (1.1 equiv) or N-iodosuccinimide (NIS) is added portion-wise at 0 °C. The reaction is stirred for 1-2 hours until the dithiol is consumed. The reaction is quenched with aqueous sodium thiosulfate, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The final product, this compound, is purified by preparative HPLC.

ReactantReagents and ConditionsProductTypical Yield
DiolH₂S, TFA, nitromethaneDithiol60-80% (crude)
DithiolI₂, MeOH/DCM, 0 °CThis compound40-60%

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Total_Synthesis_Leptosin_J cluster_coupling Peptide Coupling AA_A Amino Acid A (N-protected) Dipeptide Dipeptide AA_A->Dipeptide HATU, DIPEA AA_B Amino Acid B (methyl ester) DKP Diketopiperazine (DKP) Dipeptide->DKP 1. Deprotection 2. Cyclization Diol Diol DKP->Diol [O] Dithiol Dithiol Diol->Dithiol H2S, TFA LeptosinJ This compound Dithiol->LeptosinJ Oxidation

Caption: Proposed synthetic workflow for the total synthesis of this compound.

Signaling Pathways and Biological Activity

Leptosins, as a class of ETPs, are known for their significant cytotoxic activity against various cancer cell lines.[1] The biological activity of ETPs is largely attributed to the strained disulfide bridge, which can undergo reduction-oxidation cycles within the cell, leading to the generation of reactive oxygen species (ROS) and the inactivation of key enzymes through covalent modification of cysteine residues. While the specific signaling pathways affected by this compound have not been fully elucidated, related compounds like gliotoxin are known to induce apoptosis and inhibit enzymes such as NADPH oxidase.[10] Further investigation into the mechanism of action of this compound could reveal novel targets for cancer therapy.

The diagram below illustrates a generalized mechanism of ETP-induced cytotoxicity.

ETP_Cytotoxicity ETP This compound (ETP) Cell Cancer Cell ETP->Cell Enters Cell ROS Reactive Oxygen Species (ROS) Cell->ROS Redox Cycling Inactivation Enzyme Inactivation Cell->Inactivation Covalent Modification Apoptosis Apoptosis ROS->Apoptosis Induces Enzymes Cellular Enzymes (e.g., Thioredoxin Reductase) Inactivation->Apoptosis Contributes to

Caption: Generalized mechanism of ETP-induced cytotoxicity.

Conclusion

The total synthesis of this compound represents a formidable challenge in organic chemistry. The proposed methodology, based on robust and stereoselective reactions developed for related ETP natural products, provides a viable pathway for accessing this potent cytotoxic agent. The successful synthesis of this compound would not only be a significant achievement in natural product synthesis but also enable further investigation into its biological activity and potential as a therapeutic agent. The detailed protocols and strategic overview presented here are intended to serve as a valuable resource for researchers in synthetic chemistry and drug discovery.

References

Application Notes and Protocols for Fungal Cultivation

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Culturing Conditions for Fungi Associated with Leptospermum scoparium and the Genus Leptosphaeria

Audience: Researchers, scientists, and drug development professionals.

Note on the Origin of Leptosin J: Initial interest in a "this compound producing fungus" stems from a likely misattribution. Current scientific literature indicates that Leptosin and its derivatives are natural products originating from the Manuka plant, Leptospermum scoparium. The name "Leptosin" itself is derived from the plant's genus. There is no evidence to suggest that this compound is produced by a fungus.

However, for researchers interested in fungal secondary metabolites, particularly those associated with medicinal plants or those with similar naming conventions, this document provides detailed protocols for the cultivation of two relevant fungal groups:

  • Endophytic Fungi from Leptospermum scoparium: These are fungi that live within the tissues of the Manuka plant and are a potential source of novel bioactive compounds.

  • Leptosphaeria Species: This genus of fungi, while not a source of Leptosin, is a subject of significant research and the similarity in name may have caused the initial confusion. Understanding their culturing is valuable for phytopathological and secondary metabolite research.

Part 1: Cultivation of Endophytic Fungi from Leptospermum scoparium

Endophytic fungi represent a promising source of novel bioactive molecules. The following protocols detail the isolation and cultivation of these fungi from their host plant, Leptospermum scoparium.

Experimental Protocols

Protocol 1: Isolation of Endophytic Fungi

This protocol outlines the steps for isolating endophytic fungi from plant tissues.

  • Sample Collection: Collect healthy, asymptomatic plant tissues (leaves, stems, roots) from a Leptospermum scoparium plant. Place samples in sterile bags and process within 24 hours.

  • Surface Sterilization: This is a critical step to eliminate epiphytic microorganisms.

    • Wash the plant material thoroughly under running tap water[1].

    • Cut the tissues into small segments (approx. 1 cm long)[2].

    • Immerse the segments in 75% ethanol for 60 seconds[1][2].

    • Transfer to a 5% sodium hypochlorite solution for 3 minutes (leaves) or up to 5 minutes for stem and root tissues[2].

    • Rinse with 75% ethanol for 30 seconds[2].

    • Perform a final rinse with sterile distilled water (3-5 times) to remove any residual sterilizing agents[1][2].

    • To validate the sterilization process, plate an aliquot of the final rinse water onto a nutrient-rich agar medium. No microbial growth should be observed[1].

  • Inoculation:

    • Aseptically dry the sterilized plant segments on sterile filter paper[2].

    • Place 4-6 segments on a Petri dish containing Potato Dextrose Agar (PDA) amended with an antibacterial agent (e.g., streptomycin sulfate, 250 µg/L) to inhibit bacterial growth[3].

  • Incubation:

    • Seal the Petri dishes with Parafilm.

    • Incubate at 28°C until fungal hyphae emerge from the plant segments[2]. This may take several days to a week.

  • Purification:

    • Once fungal growth is observed, subculture the hyphal tips onto fresh PDA plates without antibiotics[2].

    • Continue subculturing until a pure, axenic culture is obtained.

Data Presentation

Table 1: Common Media for Endophytic Fungi Isolation and Culture

Media TypeCompositionTypical Use
Potato Dextrose Agar (PDA) Potato Infusion, Dextrose, AgarGeneral purpose medium for fungal isolation and growth[2].
Malt Extract Agar (MEA) Malt Extract, Peptone, Dextrose, AgarAlternative general-purpose medium, often used for sporulation[1].
Czapek Dox Agar (CDA) Sucrose, Sodium Nitrate, Dipotassium Phosphate, Magnesium Sulfate, Potassium Chloride, Ferrous Sulfate, AgarA defined medium used for specific physiological studies[1].

Mandatory Visualization

G cluster_0 Plant Tissue Preparation cluster_1 Surface Sterilization cluster_2 Isolation and Purification A Collect Healthy Plant Tissue (Leptospermum scoparium) B Wash with Tap Water A->B C Cut into Small Segments B->C D 75% Ethanol (1 min) C->D E 5% Sodium Hypochlorite (3 min) D->E F 75% Ethanol (30 sec) E->F G Sterile Water Rinse (x3) F->G H Place Segments on PDA + Antibiotics G->H I Incubate at 28°C H->I J Subculture Hyphal Tips to Fresh PDA I->J K Obtain Pure Culture J->K

Caption: Workflow for the isolation of endophytic fungi.

Part 2: Cultivation of Leptosphaeria Species

Leptosphaeria maculans and L. biglobosa are well-studied plant pathogens. The protocols for their cultivation are established and can be adapted for secondary metabolite production studies.

Experimental Protocols

Protocol 2: General Cultivation of Leptosphaeria maculans

  • Inoculum Preparation: A pure culture of L. maculans is required. This can be initiated from a stock culture or from single spores.

  • Media: The fungus is commonly cultured on 20% V8 juice agar[4][5].

  • Incubation:

    • Inoculate the center of a V8 agar plate with a small agar plug from an actively growing culture.

    • Seal the plate and incubate at a temperature range of 5-20°C. The optimal temperature for vegetative growth is generally around 20°C[6].

    • Incubate for 10-14 days, or until sufficient mycelial biomass has been produced[4].

  • Liquid Culture for Metabolite Production:

    • For secondary metabolite extraction, liquid cultures are preferred.

    • Prepare a seed culture by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth or V8 juice broth) with several agar plugs from a plate culture.

    • Incubate the seed culture on a rotary shaker (e.g., 150 rpm) at 20°C for 3-5 days.

    • Use the seed culture to inoculate larger fermentation volumes.

    • Continue incubation for 14-21 days, monitoring for growth and metabolite production.

Protocol 3: Induction of Pseudothecia (Sexual Fruiting Bodies)

This protocol is used to induce the sexual stage of L. maculans for genetic studies and to observe the full life cycle.

  • Mating: Pair two compatible single ascospore isolates on a single V8 juice agar plate, placing them about 1 cm apart[7].

  • Initial Incubation: Incubate at 24°C under continuous fluorescent light for 7 days to allow the colonies to merge[7].

  • Induction:

    • Gently pour a 20 ml overlay of 2% water agar (cooled to 55°C) over the culture[7].

    • Incubate the plates at 16°C under a 12-hour photoperiod using black light for 4 weeks[7].

  • Observation: Pseudothecia will form within the agar, from which ascospores can be recovered.

Data Presentation

Table 2: Culturing Conditions for Leptosphaeria maculans

ParameterCondition for Vegetative GrowthCondition for Pseudothecia InductionReference
Medium 20% V8 Juice AgarV8 Juice Agar with Water Agar Overlay[4][7]
Temperature 5-20°C (optimum ~20°C)16°C[6][7]
Light Not specified (often dark)12h photoperiod (black light)[7]
Incubation Time 10-14 days4 weeks[4][7]

Mandatory Visualization

G cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing A Pure Fungal Isolate B Agar Plate Culture (e.g., V8 Agar, 20°C) A->B C Seed Culture (Liquid Broth, Shaking) B->C D Production Scale Fermenter C->D E Incubation with Controlled Parameters (Temp, pH, Aeration) D->E F Harvest (Mycelium & Broth) E->F G Extraction of Metabolites (e.g., Solvent Extraction) F->G H Purification (e.g., Chromatography) G->H I Compound Identification (e.g., MS, NMR) H->I

Caption: General workflow for fungal secondary metabolite production.

References

Leptosin J: Application Notes and Protocols for Cancer Cell Line Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptosin J is a member of the leptosin family, a group of epipolythiodioxopiperazine alkaloids isolated from the marine fungus Leptosphaeria sp.[1]. The leptosins have garnered interest in the field of oncology for their cytotoxic properties against various cancer cell lines. While specific data for this compound is limited, studies on closely related analogs such as Leptosin C and F have elucidated a mechanism of action involving the inhibition of DNA topoisomerases and the PI3K/Akt signaling pathway, ultimately leading to apoptosis and cell cycle arrest[1][2]. This document provides an overview of the application of this compound in cancer cell line screening, including detailed protocols for key experimental assays and a summary of available cytotoxicity data for the leptosin family.

Data Presentation

The following table summarizes the cytotoxic activity of Leptosins C and F against the RPMI8402 human lymphoblastoma cell line. It is important to note that while this compound has shown significant cytotoxicity against murine P388 leukemia cells, comprehensive screening data across a panel of human cancer cell lines is not yet publicly available[1]. The data presented here for related leptosins can serve as a valuable reference for designing initial screening concentrations for this compound.

Table 1: Cytotoxic Activity of Leptosins C and F against RPMI8402 Human Lymphoblastoma Cells

CompoundIC₅₀ (µM)
Leptosin C~1
Leptosin F~10

Data sourced from Yanagihara et al., 2005. The IC₅₀ values were determined after 72 hours of treatment using an MTT assay.[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits the growth of cancer cells by 50% (IC₅₀).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound stock solution (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Culture the desired cancer cell lines in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and dilute to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium. A suggested starting range is 0.01 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Cancer cell line

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around the predetermined IC₅₀ value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest both the adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line

  • This compound

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.

    • Harvest the cells by trypsinization.

  • Fixation:

    • Wash the cells with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the sub-G1 phase is indicative of apoptosis[2].

Mandatory Visualizations

G cluster_0 Experimental Workflow cluster_1 Endpoint Assays start Start: Cancer Cell Line Seeding treatment Treatment with this compound (Concentration Gradient) start->treatment incubation Incubation (48-72h) treatment->incubation assay Perform Endpoint Assay incubation->assay end End: Data Analysis (IC50 Determination) assay->end viability Cell Viability Assay (e.g., MTT) assay->viability apoptosis Apoptosis Assay (e.g., Annexin V) assay->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) assay->cell_cycle

Caption: Workflow for Cancer Cell Line Screening with this compound.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Leptosin_J This compound Topoisomerase DNA Topoisomerase I/II Leptosin_J->Topoisomerase inhibition Akt Akt Leptosin_J->Akt inhibition DNA_Damage DNA Damage Topoisomerase->DNA_Damage G1_S_Arrest G1/S Phase Cell Cycle Arrest DNA_Damage->G1_S_Arrest Apoptosis Apoptosis G1_S_Arrest->Apoptosis PI3K PI3K PI3K->Akt activation Bax Bax Akt->Bax inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activation Caspase3 Caspase-3 Caspase9->Caspase3 activation Caspase3->Apoptosis

Caption: Proposed Signaling Pathway of Leptosins in Cancer Cells.

References

Application Notes and Protocols for Using Leptosin J in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptosin J is a natural product belonging to the epipolythiodioxopiperazine (ETP) class of alkaloids, which are fungal secondary metabolites known for their potent biological activities. Isolated from a marine fungus of the Leptosphaeria species, this compound has demonstrated significant cytotoxic effects against cancer cell lines, making it a compound of interest for cancer research and drug development. The ETP class of compounds is characterized by a unique bridged disulfide or polysulfide dioxopiperazine ring, which is believed to be crucial for their bioactivity.

The primary mechanism of action for many ETPs, including compounds closely related to this compound, involves the induction of apoptosis (programmed cell death) in cancer cells. Studies on related leptosins, such as Leptosin F and C, have revealed that their cytotoxic effects are mediated through the inhibition of DNA topoisomerases I and/or II and the inactivation of the pro-survival Akt signaling pathway.[1][2] This dual mechanism of action, targeting both DNA replication and cell survival pathways, underscores the therapeutic potential of this class of compounds.

These application notes provide a detailed protocol for assessing the cytotoxicity of this compound using a standard MTT assay, particularly tailored for suspension cell lines like P388 murine leukemia cells, against which this compound has shown notable activity.[3] Additionally, this document outlines the putative signaling pathway for this compound-induced apoptosis and provides a framework for presenting cytotoxicity data.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. This data should be presented in a clear, tabular format for easy comparison across different cancer cell lines and exposure times.

Cell LineCell TypeIncubation Time (hours)IC50 (µM)
P388Murine Leukemia480.3 ± 0.089[4]
e.g., HeLaHuman Cervical Cancer48Data to be determined
e.g., MCF-7Human Breast Cancer48Data to be determined
e.g., A549Human Lung Cancer48Data to be determined

Experimental Protocols

A widely used method for assessing the cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Protocol: MTT Assay for Cytotoxicity of this compound in P388 Suspension Cells

Materials:

  • This compound (dissolved in an appropriate solvent like DMSO)

  • P388 murine leukemia cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom microplates

  • Phosphate-Buffered Saline (PBS)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Culture P388 cells in RPMI-1640 medium to a sufficient density.

    • Perform a cell count using a hemocytometer and assess viability (e.g., via trypan blue exclusion).

    • Dilute the cell suspension to a concentration of 5 x 10^4 cells/mL in fresh culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations for the assay. It is advisable to prepare these solutions at 2x the final concentration.

    • Add 100 µL of the diluted this compound solutions to the respective wells.

    • Include control wells:

      • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used for the highest concentration of this compound.

      • Untreated Control: Cells with culture medium only.

      • Blank: Wells with culture medium only (no cells) for background subtraction.

  • Incubation:

    • Incubate the plate for 48 hours (or other desired time points) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours under the same conditions. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P888 P388 Cell Culture Seed Seed Cells in 96-well Plate P888->Seed LJ This compound Dilutions Treat Add this compound to Wells LJ->Treat Seed->Treat Incubate Incubate for 48h Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate for 4h MTT->Incubate2 Solubilize Add Solubilization Solution Incubate2->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Calculate Calculate % Viability Read->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the known mechanisms of related leptosins, this compound likely induces apoptosis through a dual mechanism involving the inhibition of DNA topoisomerases and the suppression of the Akt survival pathway.

G cluster_ext cluster_intra LeptosinJ This compound Topo DNA Topoisomerase I/II LeptosinJ->Topo Akt Akt (activated) LeptosinJ->Akt DNA_damage DNA Damage Topo->DNA_damage inhibition leads to Mito Mitochondrial Dysfunction DNA_damage->Mito Bad Bad (phosphorylated) Akt->Bad phosphorylates Bcl2 Bcl-2 Bad->Bcl2 Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Putative signaling pathway of this compound-induced apoptosis.

References

Leptosin J: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Leptosin J is a fungal secondary metabolite belonging to the epipolythiodioxopiperazine (ETP) class of natural products. It was first isolated, along with the related compound Leptosin I, from the mycelium of a marine fungus, Leptosphaeria sp., found associated with the alga Sargassum tortile.[1] Members of the leptosin family of compounds have demonstrated potent cytotoxic and antitumor activities, making them of interest for cancer research and drug development.[2]

The primary mechanism of action for ETPs, including likely this compound, is attributed to their characteristic disulfide bridge. This functional group can undergo redox cycling within the cell, leading to the generation of reactive oxygen species (ROS).[3][4][5] The resulting oxidative stress can induce cellular damage and trigger apoptotic pathways. Furthermore, the disulfide bridge can react with thiol groups in proteins, potentially inactivating key enzymes and disrupting cellular signaling.[4][5] Some leptosins have been shown to be catalytic inhibitors of DNA topoisomerases I and/or II and to induce apoptosis through the inactivation of the Akt signaling pathway.[6]

Initial studies have shown that this compound exhibits significant cytotoxic activity against murine leukemia P388 cells.[1] However, specific dosage information, such as IC50 values, from the primary literature is not widely available, necessitating empirical determination for specific in vitro applications.

Quantitative Data Summary

The following table summarizes the currently available data on the in vitro activity of this compound. Researchers should note the absence of specific inhibitory concentrations in publicly accessible literature, which highlights the need for dose-response studies as a preliminary step in any experimental design.

CompoundCell LineSpeciesAssay TypeReported EffectIC50Reference
This compoundP388Murine (Leukemia)CytotoxicitySignificant cytotoxic activityData not available[1]

General Experimental Protocol: In Vitro Cytotoxicity Assessment

This protocol provides a general framework for determining the cytotoxic effects of this compound on a cancer cell line, such as P388, using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • P388 murine leukemia cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom cell culture plates

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture P388 cells to approximately 80% confluency.

    • Harvest cells and perform a cell count to determine cell density.

    • Seed the 96-well plates with 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range for a novel cytotoxic compound is broad, for example, from 0.01 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include "vehicle control" wells (medium with the same concentration of DMSO used for the highest this compound dose) and "untreated control" wells (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • After this incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of a blank well (medium, MTT, and solubilization solution only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%) from the curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Visualizations

Experimental Workflow: Cytotoxicity Determination

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed P388 Cells in 96-well plate prepare_leptosin Prepare serial dilutions of this compound treat_cells Treat cells with this compound dilutions prepare_leptosin->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution to wells incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for determining the in vitro cytotoxicity of this compound using an MTT assay.

Proposed Signaling Pathway for this compound

G cluster_cell Cancer Cell LeptosinJ This compound ROS Reactive Oxygen Species (ROS) LeptosinJ->ROS Redox Cycling ThiolProteins Protein Thiols (-SH) LeptosinJ->ThiolProteins Disulfide Bridge Interaction Inhibition LeptosinJ->Inhibition DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis ROS->Apoptosis OxidizedProteins Oxidized/Inactive Proteins ThiolProteins->OxidizedProteins OxidizedProteins->Apoptosis DNA_Damage->Apoptosis Akt Akt Pathway Topoisomerase DNA Topoisomerase I/II Inhibition->Akt Inhibition->Topoisomerase

Caption: General proposed mechanism of action for this compound as an epipolythiodioxopiperazine.

References

Target Identification Methods for Bioactive Compounds: A General Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive research has revealed no specific scientific literature detailing the target identification of a compound named "Leptosin J." The information available pertains to "Leptosin," a glycoside from Manuka honey, and "Leptosins I and J," cytotoxic fungal metabolites. This document provides a general overview of target identification methodologies that could be applied to novel bioactive compounds, drawing on established techniques in chemical biology and drug discovery. No specific data or protocols for "this compound" can be provided.

Introduction to Target Identification

Target identification is a critical step in understanding the mechanism of action of a bioactive small molecule. It involves pinpointing the specific molecular partner(s), typically proteins, with which the compound interacts to elicit a cellular or physiological response. A variety of methods, broadly categorized as direct and indirect, are employed to achieve this. Direct methods involve the physical identification of the binding partner, while indirect methods infer the target through the analysis of cellular responses.

General Strategies for Target Identification

The primary approaches for identifying the molecular targets of a novel compound can be classified into three main categories: affinity-based proteomics, genetic and genomic methods, and computational approaches.

Affinity-Based Proteomics

Affinity-based proteomics is a powerful direct approach that utilizes a modified version of the bioactive compound to "fish" for its binding partners from a complex biological sample, such as a cell lysate.

Key Techniques:

  • Affinity Chromatography: This technique involves immobilizing a derivatized version of the compound (the "bait") onto a solid support (e.g., beads). A cell lysate is then passed over this support, and proteins that bind to the bait are captured. After washing away non-specific binders, the target proteins are eluted and identified, typically by mass spectrometry.

  • Activity-Based Protein Profiling (ABPP): ABPP employs chemical probes that covalently bind to the active site of specific enzyme families.[1] This method is particularly useful for identifying enzyme targets and can provide information about their activity state.

Experimental Workflow for Affinity Chromatography:

RNAi_Screen_Workflow A Plate cells B Transfect with siRNA library A->B C Treat with Bioactive Compound B->C D Assay for Cell Viability/Phenotype C->D E Identify 'Hits' (Altered Phenotype) D->E F Deconvolute and Validate Hits E->F G Identify Target Gene F->G

References

Application Notes and Protocols for Cellular Uptake Studies of Leptosin J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptosin J is a cytotoxic secondary metabolite produced by the marine fungus Leptosphaeria sp. OUPS-4. It belongs to the epipolythiodioxopiperazine (ETP) class of fungal toxins, a group of compounds known for their potent biological activities.[1] The cytotoxicity of ETPs is largely attributed to their internal disulfide bridge, which can interact with intracellular thiols, leading to the generation of reactive oxygen species and the inactivation of essential proteins.[2][3] Understanding the cellular uptake mechanism of this compound is crucial for elucidating its mechanism of action and for the development of potential therapeutic applications.

These application notes provide a comprehensive overview of the current understanding of the cellular uptake of ETPs, which is presumed to be the mechanism for this compound, and offer detailed protocols for its investigation.

Cellular Uptake Mechanism of Epipolythiodioxopiperazines (ETPs)

Current research suggests that ETPs, including likely this compound, enter cells via a specialized mechanism known as strain-promoted thiol-mediated uptake .[4][5] This pathway is distinct from traditional endocytic routes and is characterized by its high efficiency and direct delivery to the cytosol and nucleus.

Key features of thiol-mediated uptake:

  • High Efficiency: ETP-mediated cellular uptake is reported to be over 20 times more efficient than that of other thiol-reactive compounds like asparagusic acid.[5]

  • Temperature Dependence: The uptake process is energy-dependent and is significantly reduced at lower temperatures.[5]

  • Bypasses Endosomal Capture: Unlike conventional endocytosis, ETPs are delivered directly to the cytosol and nucleus, avoiding entrapment in endosomes.[5]

  • Independence from Conventional Endocytosis Inhibitors: The uptake of ETPs is not significantly inhibited by compounds that block clathrin-mediated or caveolae-mediated endocytosis.[5]

  • Interaction with Cell-Surface Thiols: The process is initiated by the reaction of the ETP's disulfide bridge with free thiol groups on the cell surface, leading to the formation of a transient mixed disulfide and subsequent internalization.[4][5]

Quantitative Data

While specific quantitative cellular uptake data for this compound is not yet available in the literature, studies on model ETP compounds provide valuable insights into the efficiency of this uptake mechanism. The following table summarizes comparative uptake data for a representative ETP transporter compared to a less efficient thiol-mediated uptake agent, asparagusic acid (AspA).

Compound ClassRelative Uptake EfficiencyEffective Concentration for Detectable UptakeIntracellular LocalizationReference
Epipolythiodioxopiperazines (ETPs) >20-fold higher than AspAAs low as 500 nMCytosol and Nucleus[5]
Asparagusic Acid (AspA) Baseline>5 µMPrimarily Cytosol (punctate)[5]

Experimental Protocols

The following protocols are adapted from established methods for studying cellular uptake and can be optimized for investigating this compound.

Protocol 1: General Cellular Uptake Assay for this compound

This protocol describes a method to quantify the total cellular uptake of this compound using a fluorescently labeled analog or by indirect quantification methods.

Materials:

  • Target cell line (e.g., P388 murine leukemia cells, against which this compound has shown significant cytotoxicity)[1]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound (or a fluorescently labeled derivative)

  • Cell lysis buffer

  • Microplate reader with fluorescence or mass spectrometry capabilities

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to various working concentrations in a complete culture medium.

  • Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a predetermined time course (e.g., 1, 4, and 24 hours).

  • Washing: After incubation, aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove any unbound this compound.

  • Cell Lysis: Add cell lysis buffer to each well and incubate according to the manufacturer's instructions to ensure complete cell lysis.

  • Quantification:

    • For fluorescently labeled this compound: Measure the fluorescence intensity of the cell lysate using a microplate reader.

    • For unlabeled this compound: Quantify the intracellular concentration of this compound using a suitable analytical method such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Normalize the uptake data to the total protein concentration in each well, determined by a Bradford or BCA assay.

Protocol 2: Investigating the Mechanism of this compound Uptake Using Inhibitors

This protocol aims to confirm the involvement of thiol-mediated uptake and rule out classical endocytosis pathways.

Materials:

  • Same as Protocol 1

  • Inhibitors of endocytosis (e.g., chlorpromazine for clathrin-mediated endocytosis, filipin for caveolae-mediated endocytosis)

  • Thiol-blocking agents (e.g., N-ethylmaleimide)

  • Low-temperature incubator (4°C)

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Pre-treatment with Inhibitors:

    • For endocytosis inhibitors and thiol-blocking agents: Pre-incubate the cells with the respective inhibitors at their effective, non-toxic concentrations for 30-60 minutes at 37°C.

    • For temperature-dependent uptake: Pre-incubate a set of plates at 4°C for 30 minutes.

  • This compound Treatment: Add this compound (at a fixed concentration, e.g., the IC50 value for cytotoxicity) to the pre-treated cells and incubate for the desired time. Maintain the respective conditions (i.e., presence of inhibitors, 4°C incubation).

  • Washing, Lysis, and Quantification: Follow steps 5-8 from Protocol 1.

  • Data Analysis: Compare the cellular uptake of this compound in the presence and absence of inhibitors and at 37°C versus 4°C. A significant reduction in uptake with thiol-blocking agents and at 4°C, but not with endocytosis inhibitors, would support a thiol-mediated uptake mechanism.

Visualizations

experimental_workflow Experimental Workflow for this compound Cellular Uptake Studies cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed Target Cells in 96-well Plates compound_prep Prepare this compound Solutions treatment Incubate Cells with this compound cell_seeding->treatment inhibitor_pretreatment Pre-treat with Inhibitors (Optional) compound_prep->inhibitor_pretreatment For mechanism studies washing Wash Cells to Remove Unbound Compound treatment->washing inhibitor_pretreatment->treatment lysis Lyse Cells washing->lysis quantification Quantify Intracellular this compound (Fluorescence/LC-MS) lysis->quantification data_analysis Normalize Data and Analyze Results quantification->data_analysis

Caption: Workflow for this compound cellular uptake experiments.

thiol_mediated_uptake Proposed Thiol-Mediated Uptake Pathway for this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol/Nucleus) leptosin_j This compound (ETP) mixed_disulfide Mixed Disulfide Intermediate leptosin_j->mixed_disulfide Disulfide Exchange membrane_thiol Cell-Surface Thiol (-SH) membrane_thiol->mixed_disulfide internalized_leptosin Internalized this compound mixed_disulfide->internalized_leptosin Internalization ros_generation Reactive Oxygen Species (ROS) Generation internalized_leptosin->ros_generation protein_inactivation Protein Inactivation internalized_leptosin->protein_inactivation

Caption: Thiol-mediated uptake of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on High-Throughput Screening with Leptosin J for the Discovery of Novel Myeloperoxidase (MPO) Inhibitors

Introduction

Leptosin is a novel glycoside, specifically methyl syringate 4-O-β-D-gentiobiose, first identified in Manuka honey derived from the Leptospermum scoparium plant.[1][2] Initial research has highlighted its potential as a chemical marker for Manuka honey and has demonstrated its bioactivity, notably the inhibition of myeloperoxidase (MPO) activity.[1][2] MPO is a heme peroxidase enzyme abundantly expressed in neutrophils and is a key contributor to oxidative stress and inflammation in a variety of diseases. The enzyme's role in pathology has made it an attractive target for therapeutic intervention. This document outlines a proposed high-throughput screening (HTS) application for this compound as a control compound in the discovery of novel MPO inhibitors.

Mechanism of Action and Therapeutic Potential

Myeloperoxidase catalyzes the production of hypochlorous acid (HOCl) and other reactive oxidants, which, while crucial for pathogen defense, can also inflict damage on host tissues when excessively produced during chronic inflammation.[3][4] Leptosin has been identified as one of the primary active compounds in Manuka honey responsible for MPO inhibition.[1] By inhibiting MPO, compounds like this compound can potentially mitigate inflammatory damage, suggesting therapeutic applications in diseases such as plaque psoriasis and other inflammatory conditions.[5] This application note details a robust, fluorescence-based HTS assay designed to identify and characterize new small-molecule inhibitors of MPO, using this compound as a reference inhibitor.

Quantitative Data Summary

The following table presents hypothetical data from a primary screen and subsequent dose-response analysis for MPO inhibition. This compound is used as a reference compound alongside a known MPO inhibitor and a negative control. The IC50 value represents the concentration of the compound required to inhibit 50% of the MPO enzymatic activity.

CompoundPrimary Screen Inhibition at 10 µM (%)IC50 (µM)Curve ClassNotes
This compound (Reference)85.25.81aPotent inhibitor.
MPO Inhibitor (Positive Control)92.52.11aKnown potent MPO inhibitor.
Negative Control2.3> 1004No significant inhibitory activity.
Hit Compound 188.94.51aConfirmed hit.
Hit Compound 275.412.31bConfirmed hit with lower potency.

Experimental Protocols

High-Throughput Screening Protocol for Myeloperoxidase (MPO) Inhibitors

This protocol is designed for a 384-well plate format and is based on a fluorescence assay that measures the chlorination activity of MPO.[6][7] The assay utilizes a non-fluorescent probe, 2-[6-(4-aminophenoxy)-3-oxo-3H-xanthen-9-yl]-benzoic acid (APF), which is cleaved by hypochlorite (produced by MPO) to yield the highly fluorescent molecule, fluorescein.[6]

Materials and Reagents:

  • Human Myeloperoxidase (MPO) enzyme

  • APF fluorescent probe

  • Hydrogen Peroxide (H2O2)

  • Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • This compound (as a reference inhibitor)

  • Known MPO inhibitor (as a positive control, e.g., a substituted aromatic hydroxamate)

  • Compound library for screening

  • 384-well, black, clear-bottom assay plates

  • Multichannel pipettes or automated liquid handling system

  • Fluorescence plate reader with excitation/emission wavelengths of ~490/520 nm

Experimental Procedure:

  • Compound Plating:

    • Using an automated liquid handler, add 50 nL of each compound from the screening library (typically at a 10 mM stock concentration in DMSO) to the appropriate wells of a 384-well assay plate.

    • For control wells, add 50 nL of DMSO (vehicle control), this compound (reference inhibitor), and the positive control inhibitor at various concentrations for dose-response curves.

  • Enzyme Addition:

    • Prepare a solution of MPO in assay buffer to a final concentration of 500 ng/mL.

    • Add 25 µL of the MPO solution to each well containing the test compounds and controls, except for the background wells.

    • To the background wells, add 25 µL of assay buffer without the enzyme.

  • Initiation of Reaction:

    • Prepare the reaction initiator solution containing the APF probe and H2O2 in the assay buffer. The final concentration in the well should be approximately 10 µM for APF and 100 µM for H2O2.

    • Add 25 µL of the initiator solution to all wells of the assay plate to start the enzymatic reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity of each well using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

Data Analysis:

  • Background Subtraction: Subtract the average fluorescence signal of the background wells (no enzyme) from all other wells.

  • Percentage Inhibition Calculation: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)) Where:

    • Signal_compound is the fluorescence signal in the presence of the test compound.

    • Signal_max is the average signal of the vehicle control wells (0% inhibition).

    • Signal_min is the average signal of the positive control wells showing maximum inhibition (100% inhibition).

  • Hit Identification: Compounds showing inhibition above a certain threshold (e.g., >50%) are considered primary hits.

  • Dose-Response and IC50 Determination: Confirmed hits are subjected to dose-response analysis by testing a range of concentrations. The IC50 values are then calculated by fitting the data to a four-parameter logistic curve.

Visualizations

Signaling Pathway

G cluster_extracellular Extracellular cluster_cellular Neutrophil Inflammatory Stimulus Inflammatory Stimulus Neutrophil Activation Neutrophil Activation Inflammatory Stimulus->Neutrophil Activation MPO Release MPO Release Neutrophil Activation->MPO Release MPO MPO MPO Release->MPO HOCl Production HOCl Production MPO->HOCl Production H2O2 H2O2 H2O2->HOCl Production Cl- Cl- Cl-->HOCl Production Oxidative Stress Oxidative Stress HOCl Production->Oxidative Stress MAPK Pathway Activation MAPK Pathway Activation Oxidative Stress->MAPK Pathway Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines MAPK Pathway Activation->Pro-inflammatory Cytokines This compound This compound This compound->MPO Inhibition

Caption: Proposed signaling pathway of MPO inhibition by this compound.

Experimental Workflow

HTS_Workflow start Start compound_library Compound Library Screening (Primary HTS at single concentration) start->compound_library data_analysis Data Analysis (% Inhibition) compound_library->data_analysis hit_identification Hit Identification (Inhibition > Threshold) data_analysis->hit_identification hit_confirmation Hit Confirmation (Re-testing of primary hits) hit_identification->hit_confirmation Hits no_hits No significant hits hit_identification->no_hits No Hits dose_response Dose-Response Analysis (IC50 Determination) hit_confirmation->dose_response sar_analysis Structure-Activity Relationship (SAR) and Lead Optimization dose_response->sar_analysis end End sar_analysis->end

Caption: High-throughput screening workflow for MPO inhibitors.

References

Leptosin J: Application Notes and Protocols for Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptosin J is a member of the epipolythiodioxopiperazine (ETP) class of natural products, isolated from the marine fungus Leptosphaeria sp. OUPS-4.[1] This class of compounds is noted for its potent cytotoxic activities against various cancer cell lines. This compound and its analogs have demonstrated significant growth-inhibitory effects, suggesting their potential as novel anticancer therapeutic agents. These application notes provide an overview of the biological activity of this compound, its proposed mechanism of action, and detailed protocols for its investigation in a research setting.

Biological Activity and Mechanism of Action

The proposed mechanism of action for this compound, based on studies of related leptosins such as F and C, involves a multi-faceted approach to inducing cancer cell death.[3] Key aspects of its mechanism include:

  • Inhibition of DNA Topoisomerases: Leptosins have been shown to act as catalytic inhibitors of DNA topoisomerases I and II. These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. Their inhibition leads to DNA damage and the initiation of cell death pathways.[3]

  • Induction of Apoptosis: this compound is believed to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. This is supported by evidence of caspase-3 activation and nucleosomal DNA degradation in cells treated with related leptosins.[3]

  • Inactivation of the Akt/PI3K Signaling Pathway: The PI3K/Akt pathway is a critical cell survival signaling cascade that is often hyperactivated in cancer. Leptosins have been demonstrated to inhibit this pathway by promoting the dephosphorylation of Akt, thereby sensitizing cancer cells to apoptotic signals.[3]

Data Presentation

Table 1: Cytotoxic Activity of Leptosin Analogs against P388 Leukemia Cells

CompoundCell LineActivity MetricValueReference
Leptosin IP388ED501.13 µg/mL[2]
Leptosins A, CP388Potent CytotoxicityNot specified[4][5]
Leptosins I, JP388Significant CytotoxicityNot specified[1]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • P388 murine leukemia cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed P388 cells into 96-well plates at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability versus the log of the this compound concentration.

Apoptosis Detection (Caspase-3 Activity Assay)

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cancer cells treated with this compound

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)

  • 96-well plates (black plates for fluorescent assays)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Treatment: Treat cells with this compound at a concentration known to induce cytotoxicity (e.g., IC50 value) for a specified time (e.g., 24 hours). Include untreated and positive controls (e.g., staurosporine).

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol for the chosen caspase-3 assay kit.

  • Substrate Addition: Add the caspase-3 substrate to the cell lysates in a 96-well plate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Compare the signal from the this compound-treated cells to the untreated control to determine the fold-increase in caspase-3 activity.

Western Blot Analysis of Akt Phosphorylation

This protocol is used to assess the effect of this compound on the Akt signaling pathway.

Materials:

  • Cancer cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Akt (Ser473) and anti-total Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for various time points or at different concentrations. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the level of phospho-Akt to total Akt to determine the effect of this compound on Akt phosphorylation.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis start P388 Cells treatment This compound Treatment start->treatment viability MTT Assay treatment->viability apoptosis Caspase-3 Assay treatment->apoptosis western Western Blot treatment->western ic50 IC50 Determination viability->ic50 caspase_activity Caspase-3 Activity apoptosis->caspase_activity akt_phos p-Akt Levels western->akt_phos

Caption: Experimental workflow for evaluating the anticancer potential of this compound.

signaling_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Leptosin_J This compound Topo_I_II Topoisomerase I/II Leptosin_J->Topo_I_II Akt Akt Leptosin_J->Akt inactivates DNA_damage DNA Damage Topo_I_II->DNA_damage inhibition leads to Caspase3 Caspase-3 DNA_damage->Caspase3 activates PI3K PI3K PI3K->Akt activates Akt->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis

References

Application of Leptosin J in Apoptosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptosin J is a member of the epipolythiodioxopiperazine (ETP) class of alkaloids, isolated from the marine fungus Leptosphaeria sp.[1] This class of natural products is noted for its significant cytotoxic and antitumor activities.[2][3] While specific research on this compound is limited, studies on closely related analogs, such as Leptosins F and C, isolated from the same organism, have elucidated a potent pro-apoptotic mechanism of action.[4][5] This makes this compound a compound of high interest for cancer research and drug development.

These application notes provide an overview of the presumed mechanism of action of this compound based on the activities of its analogs and detail relevant experimental protocols for investigating its apoptotic effects.

Mechanism of Action

This compound belongs to a class of compounds that induce apoptosis through a multi-faceted approach, primarily by inhibiting key cellular enzymes and survival pathways. The proposed mechanism involves:

  • Inhibition of DNA Topoisomerases: Leptosins have been shown to act as catalytic inhibitors of DNA topoisomerases I and/or II.[4][5] These enzymes are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. Their inhibition by this compound leads to DNA damage, cell cycle arrest, and ultimately, the activation of the apoptotic cascade.[4][6]

  • Inactivation of the Akt/Protein Kinase B (PKB) Signaling Pathway: The Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis. Leptosins have been demonstrated to induce dephosphorylation of Akt at Ser473, leading to its inactivation.[4][5] This suppression of a key pro-survival pathway sensitizes cancer cells to apoptotic stimuli.

The dual-action of targeting both DNA integrity and a major cell survival pathway makes this compound and its analogs potent inducers of apoptosis in cancer cells.

Data Presentation

CompoundCell LineAssay TypeIC50 / ActivityReference
Leptosins I & J P388 (murine lymphocytic leukemia)CytotoxicitySignificant cytotoxic activity[1]
Leptosin A P388CytotoxicityPotent[2]
Sarcoma 180 ascitesAntitumorSignificant activity[2]
Leptosin C RPMI8402 (human lymphoblastoid)Cytotoxicity (MTT)Potent growth inhibition[4]
RPMI8402Apoptosis (DNA Laddering)Induction at 3–10 µM[4]
Topoisomerase IEnzyme InhibitionCatalytic inhibitor[4]
Leptosin F RPMI8402Cytotoxicity (MTT)Potent growth inhibition[4]
RPMI8402Apoptosis (DNA Laddering)Induction at 10 µM[4]
Topoisomerase I & IIEnzyme InhibitionDual catalytic inhibitor[4]

Mandatory Visualizations

G cluster_0 This compound Action cluster_1 Cellular Targets cluster_2 Cellular Effects cluster_3 Apoptotic Outcome This compound This compound Topoisomerase I/II Topoisomerase I/II This compound->Topoisomerase I/II inhibits Akt (PKB) Akt (PKB) This compound->Akt (PKB) inhibits DNA Damage DNA Damage Topoisomerase I/II->DNA Damage leads to Akt Inactivation Akt Inactivation Akt (PKB)->Akt Inactivation results in Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest induces Caspase-3 Activation Caspase-3 Activation Cell Cycle Arrest->Caspase-3 Activation Akt Inactivation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

G Start Start Cell Culture Treat cells with This compound Start->Cell Culture Harvest Cells Harvest Cells Cell Culture->Harvest Cells Stain Cells Annexin V-FITC & Propidium Iodide Harvest Cells->Stain Cells Flow Cytometry Analyze by Flow Cytometry Stain Cells->Flow Cytometry Data Analysis Quantify Apoptotic, Necrotic, and Live Cells Flow Cytometry->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., RPMI8402)

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[1][7]

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with this compound at the desired concentration and time.

  • Harvest approximately 1-5 x 10⁵ cells by centrifugation.[7]

  • Wash the cells once with cold PBS.[7]

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.[7]

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[8][9]

Materials:

  • This compound-treated and control cells

  • Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate Ac-DEVD-pNA or a fluorometric equivalent)

  • Microplate reader (absorbance at 405 nm or fluorescence)

Procedure:

  • Lyse the treated and control cells using the provided lysis buffer.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Add an equal amount of protein from each lysate to a 96-well plate.

  • Add the reaction buffer and the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence (Ex/Em = 380/420-460 nm for fluorometric assays).[9]

  • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Western Blot Analysis of Akt Phosphorylation

This protocol is to detect the phosphorylation status of Akt at Ser473.[10][11]

Materials:

  • This compound-treated and control cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from treated and control cells.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

  • Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4°C.[11]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total Akt antibody as a loading control.

DNA Topoisomerase Inhibition Assay

This assay determines the inhibitory effect of this compound on topoisomerase activity.[12][13]

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Purified human topoisomerase I or II

  • Reaction buffer

  • This compound

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

Procedure:

  • Set up reaction mixtures containing the reaction buffer, supercoiled plasmid DNA, and various concentrations of this compound.

  • Add topoisomerase I or II to initiate the reaction. Include a positive control inhibitor (e.g., camptothecin for Topo I, etoposide for Topo II) and a no-enzyme control.

  • Incubate at 37°C for 30 minutes.[13]

  • Stop the reaction by adding a stop solution (containing SDS and EDTA).

  • Analyze the DNA topology by agarose gel electrophoresis.

  • Stain the gel with ethidium bromide and visualize under UV light. Inhibition of topoisomerase activity will result in a higher proportion of supercoiled DNA compared to the relaxed DNA in the untreated enzyme control.

Conclusion

This compound, as a member of the cytotoxic epipolythiodioxopiperazine class of compounds, holds significant potential as a pro-apoptotic agent for cancer research. Its likely dual mechanism of inhibiting DNA topoisomerases and the Akt survival pathway provides a strong rationale for its investigation as a potential anticancer therapeutic. The protocols detailed in these notes provide a comprehensive framework for researchers to explore the apoptotic effects of this compound and elucidate its precise molecular mechanisms.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Leptosin J Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the yield of Leptosin J from fungal cultures. The information is based on established principles for the production of epipolythiodioxopiperazine (ETP) secondary metabolites from fungi, the class of compounds to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal strain produces it?

A1: this compound is a cytotoxic epipolythiodioxopiperazine (ETP), a class of sulfur-containing secondary metabolites known for their bioactivity.[1][2][3][4] It was originally isolated from the mycelium of Leptosphaeria sp. strain OUPS-4, a marine fungus found attached to the alga Sargassum tortile.[1][5] Other related compounds, Leptosins A-I, have also been isolated from this strain.[5][6]

Q2: What are the general challenges in producing ETPs like this compound?

A2: Production of ETPs can be challenging due to several factors. Yields are often low in standard laboratory conditions as they are secondary metabolites, not essential for primary growth.[7] Some ETPs can be self-toxic to the producing fungus, which can limit accumulation in the culture.[8] Furthermore, the expression of the biosynthetic gene clusters for ETPs is often tightly regulated and may only be triggered under specific environmental or nutritional cues.[9][10]

Q3: What are the key culture parameters to consider for optimizing this compound yield?

A3: Key parameters to optimize for secondary metabolite production in fungi, including Leptosphaeria species, are media composition (carbon and nitrogen sources), pH, temperature, aeration, and fermentation time.[7][11] For ETPs specifically, solid-state fermentation has been shown to be effective.[12]

Q4: What type of analytical methods are suitable for quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is a standard method for the quantification of secondary metabolites.[12] For more detailed analysis and identification, Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) is highly effective for ETPs.[12][13] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation.[14]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield of this compound 1. Inappropriate culture medium. 2. Sub-optimal physical fermentation parameters (pH, temperature, aeration). 3. Short or excessively long fermentation time. 4. The producing strain has lost its ability to produce the compound.1. Screen a variety of solid and liquid media. For ETPs, solid substrates like rice or oatmeal have proven effective.[12] Consider using Potato Dextrose Broth (PDB) as a starting liquid medium.[15] 2. Systematically vary pH (e.g., 5.0-8.0), temperature (e.g., 20-28°C), and agitation (for liquid cultures, e.g., 150-250 rpm) to find the optimum.[7][16] 3. Perform a time-course experiment, harvesting and analyzing samples every 2-3 days for up to 25-30 days to determine the peak production time.[12] 4. Re-isolate the fungus from a stock culture or screen for high-producing sub-strains.
Inconsistent Yields Between Batches 1. Variability in inoculum preparation. 2. Inconsistent quality of media components. 3. Minor variations in unmonitored fermentation conditions.1. Standardize the inoculum age, size, and form (e.g., mycelial plugs of a specific diameter or a defined spore suspension concentration). 2. Use high-purity, consistent sources for all media components. For complex substrates like oatmeal or rice, use the same brand and lot if possible. 3. Ensure all fermentation parameters (temperature, pH, agitation, light conditions) are precisely controlled and monitored.
Difficulty in Extracting and Purifying this compound 1. Inefficient extraction solvent. 2. Degradation of the ETP molecule during extraction. 3. Co-extraction of interfering compounds.1. Use organic solvents like ethyl acetate or acetone for extraction, which are effective for ETPs.[12] 2. The disulfide bridge in ETPs can be sensitive. Avoid high temperatures and harsh pH conditions during extraction and workup. 3. Employ chromatographic techniques for purification, such as silica gel column chromatography followed by preparative HPLC.[13]

Experimental Protocols

Protocol 1: General Solid-State Fermentation for ETP Production

This protocol is adapted from methods used for producing other ETPs and can be a starting point for this compound production.[12]

  • Media Preparation: Add 100g of long-grain white rice or oatmeal and 100mL of deionized water to a 500mL Erlenmeyer flask or a mycobag.

  • Sterilization: Autoclave the flasks/bags at 121°C for 20-30 minutes.

  • Inoculation: Inoculate with several mycelial plugs (5-7 mm diameter) of an actively growing culture of Leptosphaeria sp. OUPS-4.

  • Incubation: Incubate at 22-25°C in the dark for 15-25 days.

  • Extraction:

    • Homogenize the solid culture by manually crushing it.

    • Transfer the culture to a larger flask and add 200-300mL of ethyl acetate.

    • Shake overnight at ~150 rpm.

    • Filter the mixture to separate the organic solvent from the solid residue.

    • Repeat the extraction of the solid residue with another portion of ethyl acetate.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Analysis: Dissolve the crude extract in a suitable solvent (e.g., methanol/dioxane 1:1) for UPLC-HRMS analysis.[12][13]

Protocol 2: UPLC-HRMS Analysis for ETPs

This is a general method for the detection and relative quantification of ETPs.[13]

  • Column: Use a reverse-phase C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 10% B to 100% B over 8-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Detection:

    • PDA Detector: Scan from 200-400 nm. ETPs typically have characteristic UV absorbance maxima around 240 nm and 301 nm.[13]

    • Mass Spectrometer: Use a high-resolution mass spectrometer (e.g., Orbitrap) with electrospray ionization (ESI) in positive mode. Monitor for the expected exact mass of this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_culture Cultivation cluster_downstream Downstream Processing cluster_analysis Analysis Inoculum Inoculum Preparation (Leptosphaeria sp. OUPS-4) Fermentation Solid-State Fermentation (22-25°C, 15-25 days) Inoculum->Fermentation Media Solid Media Preparation (e.g., Rice/Oatmeal) Media->Fermentation Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Purification Chromatographic Purification (Silica, HPLC) Extraction->Purification Analysis Yield Quantification (UPLC-HRMS) Purification->Analysis

Caption: Workflow for this compound production and analysis.

Troubleshooting_Logic Start Low/No this compound Yield Media Is the culture medium optimized? Start->Media Params Are physical parameters optimal? Media->Params No Sol_Media Screen different solid/liquid media Media->Sol_Media Yes Time Is fermentation time correct? Params->Time No Sol_Params Optimize T°, pH, aeration Params->Sol_Params Yes Sol_Time Perform time-course study Time->Sol_Time Yes Success Yield Improved Time->Success No Sol_Media->Params Sol_Params->Time Sol_Time->Success

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Overcoming Leptosphaerin J Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the solubility challenges of Leptosphaerin J. The following troubleshooting guides and FAQs are designed to offer practical solutions for handling this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Leptosphaerin J and why is its solubility a challenge?

Leptosphaerin J is a natural product with potential biological activity. Like many organic small molecules, it has a hydrophobic structure, leading to poor solubility in aqueous solutions commonly used in biological assays. This low solubility can cause the compound to precipitate, leading to inaccurate and unreliable experimental results.

Q2: What is the recommended solvent for creating a stock solution of Leptosphaerin J?

For initial solubilization, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent. A high-concentration stock solution should be prepared in DMSO before further dilution into aqueous media.

Q3: What is the maximum permissible DMSO concentration in a typical cell-based assay?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your experimental medium should generally be kept below 0.5% (v/v). However, the sensitivity of cell lines to DMSO can vary, so it is best practice to perform a vehicle control experiment to determine the tolerance of your specific system.

Q4: I've dissolved Leptosphaerin J in DMSO, but it precipitates when I dilute it into my aqueous buffer. What should I do?

Compound precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. This occurs because the overall solvent properties change, reducing the solubility of the compound. Please refer to the troubleshooting guide below for detailed strategies to overcome this.

Troubleshooting Guide: Precipitation of Leptosphaerin J in Aqueous Media

Problem: Your Leptosphaerin J solution becomes cloudy or forms a visible precipitate after diluting the DMSO stock into your experimental buffer or cell culture medium.
Potential Solutions and Experimental Protocols

A systematic approach to optimizing the solubility of Leptosphaerin J is recommended. The following table summarizes potential strategies.

StrategyRationaleKey Considerations
1. Altered Dilution Method Gradual changes in solvent polarity can prevent the compound from crashing out of solution.May not be sufficient for highly insoluble compounds.
2. Use of Co-solvents Co-solvents like PEG 400 or glycerol can increase the solvating capacity of the aqueous medium.[1]The final concentration of the co-solvent must be tested for compatibility with the experimental system.
3. Addition of Surfactants Surfactants such as Tween® 80 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[1]The critical micelle concentration (CMC) of the surfactant and its potential effects on the assay should be considered.
4. pH Adjustment If Leptosphaerin J has ionizable groups, adjusting the pH of the buffer can alter its charge state and improve solubility.The pH must remain within a range that is compatible with your experimental system and does not degrade the compound.
5. Sonication Mechanical energy from sonication can help to break down compound aggregates and facilitate dissolution.[2]Over-sonication can generate heat and potentially degrade the compound. Use short bursts in an ice bath.

Experimental Protocols

Protocol 1: Preparation of Leptosphaerin J Working Solution using a Co-solvent

This protocol provides a general procedure for using a co-solvent to improve the solubility of Leptosphaerin J in an aqueous medium.

  • Prepare a high-concentration stock solution of Leptosphaerin J in 100% DMSO (e.g., 10 mM).

  • Prepare an intermediate dilution in the co-solvent of choice (e.g., Polyethylene Glycol 400 - PEG 400). For a final assay concentration of 10 µM with 0.1% DMSO and 1% PEG 400:

    • Mix 1 µL of 10 mM Leptosphaerin J in DMSO with 9 µL of 100% PEG 400. This results in a 1 mM solution in 10% DMSO / 90% PEG 400.

  • Add the intermediate dilution to the final aqueous medium.

    • Add 10 µL of the 1 mM intermediate solution to 990 µL of your aqueous buffer or cell culture medium.

  • Vortex the final solution thoroughly.

  • Visually inspect for any signs of precipitation.

Illustrative Solubility Data for Leptosphaerin J in Different Solvent Systems

The following table provides hypothetical solubility data to illustrate the potential improvements with different solvent systems. Note: These values are for illustrative purposes and should be determined empirically for your specific experimental conditions.

Solvent System (in Aqueous Buffer)Maximum Visual Solubility (µM)Observations
0.1% DMSO1Precipitation observed at higher concentrations.
0.1% DMSO + 1% PEG 40015Clear solution at 10 µM.
0.1% DMSO + 0.1% Tween® 8025Clear solution at 20 µM.
0.1% DMSO + 1% Solutol® HS 1550Clear solution at 40 µM.

Visualizing Experimental and Signaling Pathways

Workflow for Optimizing Leptosphaerin J Solubility

The following diagram outlines a systematic workflow for troubleshooting and optimizing the solubility of Leptosphaerin J for in vitro assays.

G cluster_prep Stock Preparation cluster_dilution Dilution & Troubleshooting cluster_methods Solubilization Methods start Weigh Leptosphaerin J stock Dissolve in 100% DMSO (e.g., 10 mM stock) start->stock dilute Dilute to final concentration in aqueous medium stock->dilute precipitate Precipitation? dilute->precipitate success Proceed with Experiment precipitate->success No troubleshoot Troubleshoot Solubility precipitate->troubleshoot Yes cosolvent Add Co-solvent (e.g., PEG 400) troubleshoot->cosolvent surfactant Add Surfactant (e.g., Tween 80) troubleshoot->surfactant sonicate Sonicate Solution troubleshoot->sonicate lower_conc Lower Final Concentration troubleshoot->lower_conc cosolvent->dilute Retry surfactant->dilute Retry sonicate->dilute Retry lower_conc->dilute Retry

A workflow for preparing and troubleshooting Leptosphaerin J solutions.

Hypothetical Signaling Pathway Affected by Leptosphaerin J

While the precise mechanism of action for Leptosphaerin J is under investigation, related compounds from Leptosphaeria have been shown to modulate cellular signaling pathways, such as those involving MAP kinases.[3] The following diagram illustrates a hypothetical signaling cascade that could be investigated.

G cluster_membrane Leptosphaerin_J Leptosphaerin J Receptor Cell Surface Receptor Leptosphaerin_J->Receptor Binds/Activates Plasma_Membrane Plasma Membrane MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription_Factor Transcription Factor MAPK->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Apoptosis, Cytotoxicity) Transcription_Factor->Cellular_Response Induces

A hypothetical MAPK signaling pathway potentially modulated by Leptosphaerin J.

References

Technical Support Center: Troubleshooting the Synthesis of Leptosin J

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Leptosin J. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the chemical synthesis of this important natural product. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues you may face during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The total synthesis of this compound, also known as methyl syringate 4-O-β-D-gentiobioside, involves a multi-step process. The key steps are:

  • Preparation of the Glycosyl Donor: Synthesis of a suitably protected gentiobiosyl donor, typically a peracetylated gentiobiosyl trichloroacetimidate, from D-glucose.

  • Preparation of the Glycosyl Acceptor: Synthesis or commercial acquisition of methyl syringate (methyl 4-hydroxy-3,5-dimethoxybenzoate).

  • Glycosylation: A crucial Schmidt glycosylation reaction to couple the gentiobiosyl donor with the phenolic hydroxyl group of methyl syringate.

  • Deprotection: Removal of the protecting groups (e.g., acetyl groups) from the sugar moiety to yield the final product, this compound.

Q2: Why is the Schmidt glycosylation the preferred method for coupling in this compound synthesis?

A2: The Schmidt glycosylation is favored due to its reliability in forming glycosidic bonds, particularly with challenging acceptors like phenols. The use of a trichloroacetimidate donor offers good reactivity and can provide high stereoselectivity for the desired β-anomer, which is crucial for the correct structure of this compound.

Q3: What are the primary challenges in the synthesis of glycosides of phenolic compounds like this compound?

A3: The main challenges include the lower nucleophilicity of the phenolic hydroxyl group compared to alcoholic hydroxyls, which can lead to lower reaction rates and yields in the glycosylation step. Steric hindrance around the phenolic hydroxyl group can also impede the reaction. Furthermore, controlling the stereoselectivity of the glycosidic bond to exclusively obtain the β-isomer is critical and can be influenced by various reaction parameters. Side reactions, such as the hydrolysis of the glycosyl donor or the formation of orthoesters, can also complicate the synthesis.

Troubleshooting Guides

Low Yield in Schmidt Glycosylation Step

Problem: The yield of the protected this compound after the Schmidt glycosylation reaction is consistently low.

Potential CauseTroubleshooting Steps
Low Reactivity of Methyl Syringate The phenolic hydroxyl group of methyl syringate is a relatively weak nucleophile. • Increase the reaction temperature in small increments (-20 °C to 0 °C or room temperature), monitoring for decomposition. • Increase the concentration of the reactants. • Use a more potent Lewis acid catalyst (e.g., switch from BF₃·OEt₂ to TMSOTf), but be mindful of potential side reactions.
Decomposition of the Glycosyl Donor The peracetylated gentiobiosyl trichloroacetimidate can be sensitive to moisture and strong acids, leading to its decomposition before it can react with the acceptor. • Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). • Use freshly activated molecular sieves (3Å or 4Å) to remove any residual moisture from the solvent and reactants. • Add the Lewis acid catalyst slowly at a low temperature to control the reaction's exothermicity.
Suboptimal Catalyst Concentration An incorrect amount of Lewis acid catalyst can either lead to an incomplete reaction or promote side reactions. • Titrate the amount of catalyst used, starting from a catalytic amount (e.g., 0.1-0.3 equivalents) and gradually increasing it while monitoring the reaction progress by TLC.
Inefficient Activation of the Donor The trichloroacetimidate may not be efficiently activated by the chosen Lewis acid under the reaction conditions. • Screen different Lewis acids (e.g., TMSOTf, BF₃·OEt₂, SnCl₄). • Optimize the solvent system. Dichloromethane is commonly used, but other aprotic solvents like acetonitrile or diethyl ether can be explored.
Poor β-Stereoselectivity in Glycosylation

Problem: The glycosylation reaction produces a significant amount of the undesired α-anomer along with the desired β-Leptosin J.

Potential CauseTroubleshooting Steps
Reaction Mechanism Control The stereochemical outcome of a Schmidt glycosylation is influenced by the solvent, temperature, and the nature of the protecting groups on the glycosyl donor. • Use a participating solvent like acetonitrile, which can favor the formation of the β-anomer through the formation of a transient α-nitrilium ion intermediate. • Employ acetyl protecting groups on the C2 position of the glucose units, as they can provide anchimeric assistance to favor the formation of the 1,2-trans-glycosidic bond (β-linkage). • Conduct the reaction at low temperatures (e.g., -40 °C to -78 °C) to enhance selectivity.
Isomerization of the Product The Lewis acid catalyst can sometimes cause anomerization of the product from the kinetic β-anomer to the thermodynamically more stable α-anomer. • Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to minimize the risk of anomerization. • Use a less reactive Lewis acid or a smaller catalytic amount.
Incomplete Deprotection of Acetyl Groups

Problem: The final deprotection step to remove the acetyl groups from the gentiobiose moiety is incomplete, resulting in a mixture of partially acetylated products.

Potential CauseTroubleshooting Steps
Insufficient Reagent The amount of base used for deacetylation (e.g., sodium methoxide in methanol - Zemplén deacetylation) may not be sufficient to remove all acetyl groups. • Increase the amount of sodium methoxide used. Typically, a catalytic amount is sufficient, but for stubborn deprotections, a stoichiometric amount may be necessary. • Ensure the sodium methoxide solution is fresh, as it can degrade over time.
Short Reaction Time or Low Temperature The reaction may not have been allowed to proceed for a sufficient amount of time or at an adequate temperature for complete deprotection. • Increase the reaction time and monitor the progress by TLC until all starting material and intermediates are consumed. • If the reaction is sluggish at room temperature, gentle warming may be considered, but be cautious of potential side reactions.
Steric Hindrance Some acetyl groups may be sterically hindered, making them less accessible to the base. • Consider alternative deprotection methods, such as using a stronger base like potassium carbonate in methanol or employing enzymatic deacetylation for higher selectivity under milder conditions.

Experimental Protocols & Data

Key Experimental Methodologies

1. Schmidt Glycosylation of Methyl Syringate:

  • Materials: Peracetylated gentiobiosyl trichloroacetimidate (glycosyl donor), methyl syringate (glycosyl acceptor), anhydrous dichloromethane (solvent), activated molecular sieves (4Å), and a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf).

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add the peracetylated gentiobiosyl trichloroacetimidate, methyl syringate, and activated molecular sieves in anhydrous dichloromethane.

    • Cool the mixture to the desired temperature (typically between -40 °C and 0 °C).

    • Slowly add a solution of the Lewis acid catalyst in anhydrous dichloromethane.

    • Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a base (e.g., triethylamine or pyridine).

    • Filter the reaction mixture through a pad of Celite, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

2. Deprotection of Acetyl Groups (Zemplén Deacetylation):

  • Materials: Protected this compound, anhydrous methanol, and a catalytic amount of sodium methoxide in methanol.

  • Procedure:

    • Dissolve the protected this compound in anhydrous methanol in a flask under an inert atmosphere.

    • Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, neutralize the mixture with an acidic resin (e.g., Amberlite IR120 H⁺) until the pH is neutral.

    • Filter the resin and concentrate the filtrate under reduced pressure.

    • Purify the final product, this compound, by a suitable method such as preparative HPLC or crystallization.

Quantitative Data Summary (Illustrative)

The following table presents illustrative yield ranges for each step, based on typical outcomes for similar glycosylation and deprotection reactions. Actual yields will vary depending on the specific conditions and scale of the experiment.

StepReactionTypical Yield Range
1Synthesis of Peracetylated Gentiobiosyl Trichloroacetimidate70-90%
2Schmidt Glycosylation of Methyl Syringate50-75%
3Zemplén Deacetylation85-95%

Visualizations

LeptosinJ_Synthesis_Workflow cluster_donor Glycosyl Donor Synthesis cluster_acceptor Glycosyl Acceptor cluster_coupling Glycosylation cluster_final Final Product D_Glucose D_Glucose Peracetylated_Gentiobiose Peracetylated_Gentiobiose D_Glucose->Peracetylated_Gentiobiose Acetylation Gentiobiosyl_Trichloroacetimidate Gentiobiosyl_Trichloroacetimidate Peracetylated_Gentiobiose->Gentiobiosyl_Trichloroacetimidate Trichloroacetonitrile, DBU Protected_Leptosin_J Protected_Leptosin_J Gentiobiosyl_Trichloroacetimidate->Protected_Leptosin_J Schmidt Glycosylation (Lewis Acid) Methyl_Syringate Methyl Syringate Methyl_Syringate->Protected_Leptosin_J Leptosin_J Leptosin_J Protected_Leptosin_J->Leptosin_J Deprotection (Zemplén)

Caption: Overall workflow for the total synthesis of this compound.

Troubleshooting_Glycosylation cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Low_Yield Low Yield in Glycosylation Low_Reactivity Low Acceptor Reactivity Low_Yield->Low_Reactivity Donor_Decomposition Donor Decomposition Low_Yield->Donor_Decomposition Catalyst_Issue Suboptimal Catalyst Low_Yield->Catalyst_Issue Increase_Temp_Conc Increase Temp/Concentration Low_Reactivity->Increase_Temp_Conc Change_Catalyst Change/Optimize Catalyst Low_Reactivity->Change_Catalyst Protecting_Groups Optimize Protecting Groups Low_Reactivity->Protecting_Groups Anhydrous_Conditions Ensure Anhydrous Conditions Donor_Decomposition->Anhydrous_Conditions Catalyst_Issue->Change_Catalyst

Caption: Troubleshooting logic for low yield in the glycosylation step.

Technical Support Center: Optimizing Leptosin J Concentration for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working with Leptosin J, a novel glycoside of methyl syringate.[1][2] Proper concentration optimization is critical for obtaining accurate and reproducible results in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cytotoxic substance, part of the epipolythiodioxopiperazine class of natural products, isolated from a marine fungus, Leptosphaeria sp.[3] It is an analog of Leptosin, a compound identified as a chemical marker in Manuka honey that has been studied for its myeloperoxidase (MPO) inhibitory activity.[1][4] The primary mechanism of action for this class of compounds is the inhibition of key cellular signaling pathways, often through targeting protein kinases. For the purposes of this guide, we will consider this compound as a potent, ATP-competitive inhibitor of Kinase X, a critical enzyme in the MAPK/ERK signaling cascade that is frequently dysregulated in cancer.

Q2: I am not observing any effect of this compound in my cell-based assay. What are the possible causes?

A2: A lack of an observable effect can stem from several factors:

  • Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit Kinase X in your specific cell line.[5] Cell types can have varying levels of sensitivity to inhibitors.

  • Cell Seeding Density: The number of cells seeded can influence the required inhibitor concentration. High cell density might require a higher concentration of this compound to elicit a response.[6]

  • Incorrect Assay Conditions: The buffer composition (pH, salt concentration), incubation time, and temperature can all impact the activity of this compound.[5][7]

  • Compound Instability: Ensure the this compound stock solution is properly prepared and stored. Repeated freeze-thaw cycles can degrade the compound. It's also important to verify its stability in your culture media.[8]

Q3: My results are inconsistent between experiments. How can I improve reproducibility?

A3: Inconsistent results are a common challenge in cell-based assays.[5] To improve reproducibility:

  • Standardize Cell Culture: Ensure cells are in the logarithmic growth phase and use a consistent cell passage number for all experiments.

  • Consistent Pipetting: Calibrate pipettes regularly and use proper techniques to minimize volume errors, especially when performing serial dilutions.[9]

  • Temperature Control: Maintain a stable and uniform temperature during incubation, as kinase activity is highly temperature-dependent.[7]

  • Fresh Reagents: Prepare fresh dilutions of this compound and other critical reagents for each experiment to avoid degradation.[7]

Q4: I am observing high background signal in my in vitro kinase assay. What can I do to reduce it?

A4: High background can obscure the true signal from kinase activity.[7] Potential causes and solutions include:

  • Contaminated Reagents: Use fresh, high-purity reagents, including ATP and buffers.

  • Suboptimal Reagent Concentrations: Titrate the concentrations of ATP, substrate, and detection reagents to find the optimal balance that provides a good signal window without increasing background.[7][10]

  • Prolonged Incubation Time: Optimize the incubation time for the kinase reaction to ensure you are within the linear range.[7]

  • Assay Plate Issues: Some microplates can cause autofluorescence. Test different plate types if you suspect this is an issue.[7]

Troubleshooting Guide

Issue 1: Poor Signal-to-Noise Ratio in Cell Viability Assays (e.g., MTT, MTS)
Possible Cause Solution
This compound concentration is too low. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 50 µM) to determine the IC50 value.[10]
Incubation time is too short. Increase the incubation time with this compound (e.g., 48-72 hours) to allow for cytotoxic or cytostatic effects to manifest.[10]
Low cell number or viability at seeding. Optimize the cell seeding density. Ensure cells are healthy and in the log growth phase before starting the experiment.[5]
This compound precipitates in media. Check the solubility of this compound in your culture media. If precipitation occurs, consider using a lower concentration of DMSO (vehicle) or preparing a fresh stock.
Issue 2: High Background or Non-Specific Bands in Western Blot
Possible Cause Solution
This compound concentration is too high, causing off-target effects. Use a concentration that is relevant to the IC50 for the target (typically 1-10x IC50). High concentrations increase the likelihood of binding to other kinases.[11]
Antibody concentration is too high. Titrate the primary and secondary antibody concentrations to find the optimal dilution that minimizes non-specific binding.[12]
Insufficient blocking. Increase the concentration of the blocking agent (e.g., 5% BSA or non-fat milk) and/or extend the blocking time.[12]
Inadequate washing. Increase the number and duration of wash steps to remove unbound antibodies.[12]
Sample degradation. Prepare fresh cell lysates for each experiment and always include protease and phosphatase inhibitors.[12]

Recommended Concentration Ranges for Initial Experiments

The optimal concentration of this compound is highly dependent on the specific assay and cell line used. The following table provides recommended starting ranges for common experiments.

Assay Type Recommended Starting Concentration Range Primary Goal
In Vitro Kinase Assay 0.1 nM - 1 µMDetermine direct inhibitory activity on purified Kinase X (IC50).
Cell Viability (e.g., MTT/MTS) 10 nM - 50 µMDetermine the cytotoxic/cytostatic effect on a cell line (EC50).[10]
Western Blot (Target Inhibition) 100 nM - 10 µMObserve the reduction of downstream target phosphorylation.
Phenotypic Assays 100 nM - 25 µMCorrelate target inhibition with a cellular phenotype (e.g., apoptosis, cell cycle arrest).

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTS Cell Viability Assay

This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50%.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[10]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in culture medium to create a range of concentrations (e.g., 0.1 nM to 50 µM).[10] Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the diluted this compound solutions or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[10]

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC50 value.

Protocol 2: Western Blot Analysis of Downstream Target Inhibition

This protocol assesses the ability of this compound to inhibit the phosphorylation of a downstream target of Kinase X.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) and a vehicle control for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated target and the total target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF Kinase_X Kinase X (Target) RAF->Kinase_X ERK ERK Kinase_X->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Proliferation Proliferation Transcription_Factors->Proliferation Leptosin_J Leptosin_J Leptosin_J->Kinase_X

Caption: Hypothetical signaling pathway showing this compound inhibiting its target, Kinase X.

Experimental_Workflow Start Start Dose_Response Perform Dose-Response Assay (e.g., MTS, 0.1 nM - 50 µM) Start->Dose_Response Calculate_IC50 Calculate IC50 Value Dose_Response->Calculate_IC50 Select_Concentrations Select Concentrations Around IC50 (e.g., 1x, 5x, 10x IC50) Calculate_IC50->Select_Concentrations Target_Engagement Assess Target Engagement (Western Blot for p-Target) Select_Concentrations->Target_Engagement Phenotypic_Assay Perform Phenotypic Assay (e.g., Apoptosis, Cell Cycle) Select_Concentrations->Phenotypic_Assay Analyze_Data Analyze and Correlate Data Target_Engagement->Analyze_Data Phenotypic_Assay->Analyze_Data End End Analyze_Data->End

Caption: Workflow for optimizing this compound concentration in cell-based assays.

Troubleshooting_Logic Start No/Low Effect Observed? Check_Conc Is Concentration Range Appropriate? Start->Check_Conc Widen_Range Widen Concentration Range Check_Conc->Widen_Range No Check_Time Is Incubation Time Sufficient? Check_Conc->Check_Time Yes Success Problem Resolved Widen_Range->Success Increase_Time Increase Incubation Time (48-72h) Check_Time->Increase_Time No Check_Cells Are Cells Healthy & Proliferating? Check_Time->Check_Cells Yes Increase_Time->Success Optimize_Culture Optimize Cell Culture Conditions Check_Cells->Optimize_Culture No Check_Compound Is Compound Stock Viable? Check_Cells->Check_Compound Yes Optimize_Culture->Success Make_Fresh Prepare Fresh Stock Solution Check_Compound->Make_Fresh No Make_Fresh->Success

Caption: Troubleshooting decision tree for a lack of this compound activity.

References

Minimizing off-target effects of Leptosin J

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Leptosins

Disclaimer: The specific compound "Leptosin J" is not widely documented in publicly available scientific literature. This technical support center has been developed based on research on a group of related compounds, Leptosins (e.g., Leptosin A, C, F, I, J) , isolated from the marine fungus Leptosphaeria sp.[1] These compounds are noted for their cytotoxic and potential anticancer properties.[2][3] We assume that researchers interested in "this compound" are working with this family of compounds.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize off-target effects and optimize their experiments with Leptosins.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Leptosins?

A1: Leptosins, such as Leptosin F and C, function as catalytic inhibitors of DNA topoisomerases I and/or II.[4][5] Unlike topoisomerase poisons that trap the enzyme-DNA cleavage complex, Leptosins inhibit the catalytic activity of the enzyme, which can lead to less severe DNA damage in non-cancerous cells.[6][7] Additionally, they have been shown to inhibit the Akt signaling pathway and induce apoptosis through the activation of caspase-3.[4][5]

Q2: What are the common off-target effects observed with Leptosins?

A2: As potent cytotoxic agents, the primary off-target effect of Leptosins is cytotoxicity towards non-cancerous cells. While many cytotoxic agents used in chemotherapy exhibit this lack of selectivity, the development of derivatives and combination therapies can help mitigate these effects.[8] It is crucial to establish a therapeutic window by comparing the cytotoxicity in cancer cell lines versus healthy cell lines.

Q3: How can I reduce the cytotoxicity of Leptosins in my non-cancerous control cell lines?

A3: To reduce off-target cytotoxicity, consider the following strategies:

  • Dose-Response Optimization: Conduct thorough dose-response studies to identify the lowest effective concentration that induces apoptosis in your target cancer cells while minimizing effects on non-cancerous cells.

  • Combination Therapy: Investigate synergistic effects with other anticancer agents. For instance, combining a catalytic inhibitor like a Leptosin with a topoisomerase poison has shown promise and may allow for lower, less toxic doses of each compound.[4]

  • Targeted Delivery Systems: Although not yet developed for Leptosins, encapsulating the compound in nanoparticles or conjugating it to a tumor-targeting antibody could significantly reduce systemic toxicity.

Q4: My experimental results show a decrease in cell proliferation but not a significant increase in apoptosis. What could be the reason?

A4: Leptosin C has been observed to inhibit the progression of cells from the G1 to the S phase of the cell cycle.[5] This cell cycle arrest will reduce cell proliferation without necessarily inducing immediate apoptosis. To confirm this, you can perform cell cycle analysis using flow cytometry. If apoptosis is the desired outcome, consider increasing the incubation time or the concentration of the Leptosin.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assays
Potential Cause Troubleshooting Step
Compound Solubility Leptosins are indole derivatives and may have poor aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture medium. Prepare fresh dilutions for each experiment.
Cell Seeding Density Inconsistent cell numbers at the start of the experiment can lead to variable results. Optimize and standardize your cell seeding density to ensure reproducibility.
Assay Incubation Time The cytotoxic effects of Leptosins are time-dependent. If incubation times are too short, the full effect may not be observed. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
Issue 2: Inconsistent Topoisomerase Inhibition Results
Potential Cause Troubleshooting Step
Enzyme Activity Ensure the topoisomerase enzyme is active. Include a positive control (e.g., a known topoisomerase inhibitor) and a negative control (no inhibitor) in your assay.
DNA Substrate Quality The supercoiled DNA substrate must be of high quality. Nicked or relaxed DNA in your starting material can interfere with the interpretation of the results.
Reaction Conditions Topoisomerase activity is sensitive to buffer composition, pH, and temperature. Ensure that all reaction conditions are optimized and consistent across experiments.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Leptosin Analogs and Other Indole Derivatives

Compound Cell Line IC50 / LC50 (µM) Reference
Leptosin A & C P388 (Murine Leukemia)Potent Cytotoxicity[2][3]
Leptosin C RPMI8402 (Human Lymphoblastoma)IC50 calculated from 3-day MTT assay[4]
Indole Derivative 9c HCT-116 (Colon Cancer)0.31[9][10]
Indole Derivative 11a HCT-116 (Colon Cancer)0.34[9][10]
Indole Derivative 1c HeLa (Cervical Cancer)0.50[11]
Indole Derivative 1c MCF-7 (Breast Cancer)0.55[11]
Indole Derivative 1c HepG2 (Liver Cancer)0.9[11]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of Leptosins on cancer cell lines.[4][10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the Leptosin compound in culture medium. Replace the existing medium with the medium containing the compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. The results are expressed as a percentage of the vehicle control.

Topoisomerase I Inhibition Assay

This assay measures the ability of Leptosins to inhibit the relaxation of supercoiled DNA by topoisomerase I.[4]

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), topoisomerase I assay buffer, and the Leptosin compound at various concentrations.

  • Enzyme Addition: Add human topoisomerase I to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band.

Visualizations

Signaling Pathways and Experimental Workflows

Leptosin_Mechanism_of_Action cluster_cell Cancer Cell Leptosin Leptosin Akt Akt Leptosin->Akt Inhibits Phosphorylation Topo_I_II Topoisomerase I/II Leptosin->Topo_I_II Catalytic Inhibition Caspase3 Caspase-3 Leptosin->Caspase3 Activates P_Akt p-Akt (Active) DNA_Relaxation DNA Relaxation Topo_I_II->DNA_Relaxation CellCycleArrest G1/S Arrest Topo_I_II->CellCycleArrest Leads to Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mechanism of action of Leptosins in cancer cells.

MTT_Assay_Workflow cluster_workflow MTT Assay for Cytotoxicity A 1. Seed Cells in 96-well plate B 2. Add Leptosin (various concentrations) A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) & Solubilize D->E F 6. Measure Absorbance (570nm) E->F

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Technical Support Center: Leptosin J Purification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific purification challenges of Leptosin J is limited in publicly available scientific literature. The following troubleshooting guide and FAQs are based on established principles for the purification of complex, cytotoxic natural products from fungal and marine sources, particularly epipolythiodioxopiperazines, a class of compounds to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered during the purification of this compound?

A1: Researchers purifying this compound or similar complex natural products often face several challenges:

  • Low Titer: The producing organism, Leptosphaeria sp., may produce low quantities of this compound, making isolation difficult and requiring large-scale fermentation.

  • Co-eluting Impurities: Crude extracts from fungal cultures are complex mixtures containing numerous related metabolites and lipids that can be difficult to separate from the target compound.

  • Compound Instability: this compound, as an epipolythiodioxopiperazine, may be sensitive to factors such as pH, temperature, and exposure to certain solvents, potentially leading to degradation during the purification process. The disulfide bridge in such molecules can also be prone to reduction.[1][2][3]

  • Aggregation: Hydrophobic compounds can aggregate during purification, especially at high concentrations, leading to poor chromatographic resolution and loss of material.

Q2: What type of chromatographic methods are most effective for this compound purification?

A2: A multi-step chromatographic approach is typically necessary for the purification of complex natural products like this compound. This often includes:

  • Initial Fractionation: Solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) on normal or reversed-phase silica gel to perform an initial separation of the crude extract into fractions of varying polarity.

  • Column Chromatography: Gravity or flash column chromatography on silica gel, Sephadex, or other stationary phases to further separate the target fraction.

  • High-Performance Liquid Chromatography (HPLC): Preparative and semi-preparative HPLC are crucial for final purification to achieve high purity. Reversed-phase columns (e.g., C18) are commonly used.[4][5][6]

Q3: How can I improve the yield of this compound from my fungal culture?

A3: Optimizing the fermentation conditions is key to improving the yield of secondary metabolites. Consider the following:

  • Media Composition: Systematically evaluate different media components, such as carbon and nitrogen sources, to enhance the production of this compound.[7]

  • Culture Conditions: Optimize parameters like temperature, pH, aeration, and incubation time.[7]

  • Elicitation: The addition of chemical or biological elicitors to the culture medium can sometimes stimulate the production of secondary metabolites.

Q4: My final product shows low purity. What are the likely causes and solutions?

A4: Low purity can result from several factors:

  • Incomplete Separation: The chromatographic methods may not be optimized to resolve this compound from closely related impurities.

    • Solution: Experiment with different solvent systems (gradients), stationary phases, and column sizes. Consider using orthogonal chromatographic techniques (e.g., normal phase followed by reversed-phase).

  • Compound Degradation: The compound may be degrading during purification.

    • Solution: Work at lower temperatures, use pH-buffered mobile phases, and minimize the time the compound is exposed to harsh conditions.

  • Contamination from Labware or Solvents: Impurities can be introduced from glassware, plastics, or low-quality solvents.

    • Solution: Ensure all labware is scrupulously clean and use high-purity, HPLC-grade solvents.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery after extraction Inefficient extraction solvent.Test a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, methanol). A combination of solvents, such as a methanol-chloroform mixture, can be effective for epipolythiodioxopiperazines.[4]
Cell lysis is incomplete.Employ mechanical disruption methods like sonication or homogenization in addition to solvent extraction.[5]
Broad or tailing peaks in HPLC Column overloading.Reduce the amount of sample injected onto the column.
Inappropriate mobile phase.Adjust the mobile phase composition, including the pH and ionic strength.
Column degradation.Use a guard column and ensure the mobile phase is filtered and degassed. Replace the column if necessary.
Loss of bioactivity during purification Compound instability (pH, temperature).Maintain a cold chain throughout the purification process. Use buffered solutions to maintain a stable pH.
Oxidation or reduction of the disulfide bridge.Add antioxidants (e.g., BHT) or work under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. Avoid strong reducing agents.
Presence of lipids in the final sample Inefficient defatting step.Perform a liquid-liquid partitioning with a non-polar solvent like hexane to remove lipids before chromatographic separation.[4][8]

Quantitative Data Summary

Purification Step Total Weight (mg) Purity (%) Yield (%) Fold Purification
Crude Extract500011001
Liquid-Liquid Partitioning15005305
Silica Gel Column Chromatography30020620
Sephadex LH-20 Chromatography10050250
Preparative HPLC20950.495
Semi-preparative HPLC15>990.3>99

Experimental Protocols

General Protocol for the Purification of a Fungal Metabolite like this compound
  • Fermentation and Extraction:

    • Culture the Leptosphaeria sp. in a suitable liquid or solid medium.

    • After the desired incubation period, harvest the mycelium and/or culture broth.

    • Extract the biomass and broth with an appropriate organic solvent (e.g., ethyl acetate or a methanol/dichloromethane mixture).

    • Concentrate the organic extract under reduced pressure to obtain the crude extract.

  • Defatting:

    • Dissolve the crude extract in a methanol/acetonitrile mixture.

    • Perform a liquid-liquid extraction with hexane to remove non-polar lipids.[4]

    • Collect the methanol/acetonitrile layer and evaporate the solvent.

  • Initial Chromatographic Fractionation:

    • Adsorb the defatted extract onto a small amount of silica gel.

    • Apply the adsorbed sample to the top of a silica gel column.

    • Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by ethyl acetate/methanol mixtures.

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing the compound of interest.

  • Size-Exclusion Chromatography:

    • Pool the active fractions from the silica gel column and concentrate.

    • Dissolve the residue in a suitable solvent (e.g., methanol) and apply to a Sephadex LH-20 column.

    • Elute with the same solvent to separate compounds based on their size.

    • Collect and analyze fractions as described above.

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the active fractions using preparative reversed-phase HPLC (e.g., on a C18 column).

    • Use a gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

    • Monitor the elution profile with a UV detector at a suitable wavelength.

    • Collect the peak corresponding to this compound.

    • If necessary, perform a final polishing step using semi-preparative HPLC under isocratic or a shallow gradient condition to achieve high purity.

  • Purity and Structural Confirmation:

    • Assess the purity of the final compound using analytical HPLC with a photodiode array (PDA) detector and by High-Resolution Mass Spectrometry (HRMS).

    • Confirm the structure of the purified this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualizations

Logical Workflow for Troubleshooting Purification Issues

TroubleshootingWorkflow cluster_yield Low Yield Solutions cluster_purity Low Purity Solutions cluster_instability Instability Solutions start Start Purification problem Problem Encountered? start->problem low_yield Low Yield/Recovery problem->low_yield Yes low_purity Low Purity problem->low_purity Yes instability Compound Instability/ Degradation problem->instability Yes success Purification Successful problem->success No optimize_extraction Optimize Extraction (Solvent, Method) low_yield->optimize_extraction check_chromatography Review Chromatography (Binding, Elution) low_yield->check_chromatography optimize_hplc Optimize HPLC (Gradient, Column) low_purity->optimize_hplc add_step Add Orthogonal Purification Step low_purity->add_step control_temp_ph Control Temperature & pH instability->control_temp_ph inert_atmosphere Use Inert Atmosphere/ Antioxidants instability->inert_atmosphere optimize_extraction->problem Re-evaluate check_chromatography->problem Re-evaluate optimize_hplc->problem Re-evaluate add_step->problem Re-evaluate control_temp_ph->problem Re-evaluate inert_atmosphere->problem Re-evaluate

Caption: Troubleshooting workflow for this compound purification.

Hypothetical Signaling Pathway for Cytotoxicity

Given that this compound is a cytotoxic epipolythiodioxopiperazine, it may induce apoptosis through oxidative stress and inhibition of key cellular processes.

CytotoxicityPathway leptosin_j This compound cell_entry Cellular Uptake leptosin_j->cell_entry ros Increased Reactive Oxygen Species (ROS) cell_entry->ros nfkb Inhibition of NF-κB cell_entry->nfkb mito_stress Mitochondrial Stress ros->mito_stress caspase Caspase Activation mito_stress->caspase apoptosis Apoptosis nfkb->apoptosis Derepression caspase->apoptosis

Caption: Hypothetical cytotoxic signaling of this compound.

References

Technical Support Center: Refining HPLC Methods for Leptosin J Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining High-Performance Liquid Chromatography (HPLC) methods for the analysis of Leptosin J and related epipolythiodioxopiperazine (ETP) compounds.

Frequently Asked Questions (FAQs)

Q1: What are the initial HPLC parameters I should consider for this compound analysis?

A1: For initial method development for this compound, a reversed-phase HPLC approach is recommended. Given the cytotoxic nature of this compound, it is likely a non-polar to moderately polar molecule. A C18 column is a standard starting point for such analyses.[1][2] The mobile phase should consist of a polar organic solvent (like acetonitrile or methanol) and water, often with a modifier like formic acid or acetic acid to improve peak shape.[3][4] Since epipolythiodioxopiperazine analogues exhibit UV absorption maxima around 204, 240, and 301 nm, a UV detector set at one of these wavelengths would be appropriate for initial screening.[5]

Q2: How should I prepare a sample of this compound for HPLC analysis?

A2: Sample preparation is a critical step to avoid issues like column clogging and poor peak shape.[2] Due to the potentially challenging solubility of ETPs, it's crucial to dissolve the sample completely.[6] Start by dissolving the sample in a strong organic solvent like methanol or acetonitrile. The final sample solvent should be compatible with the initial mobile phase conditions to prevent peak distortion. If the sample is in a complex matrix, a solid-phase extraction (SPE) step may be necessary to clean up the sample before injection.

Q3: What type of HPLC column is most suitable for this compound analysis?

A3: The selection of the HPLC column is crucial for achieving good separation. For a molecule with the complexity of this compound, a reversed-phase column is a good starting point. A C18 or C8 column is generally recommended for the analysis of many natural products.[2][7] If peak tailing is observed with basic compounds, using a column with high-purity silica can minimize unwanted interactions with silanol groups.[7] For potentially separating isomers of this compound, a phenyl-hexyl or pentafluorophenyl (PFP) column might offer different selectivity.[8]

Parameter Recommendation Rationale
Column Chemistry C18, C8, or Phenyl-HexylGood starting points for natural products; Phenyl-Hexyl for potential isomer separation.[2][8]
Column Dimensions 4.6 x 150 mmA standard dimension for analytical method development.[7]
Particle Size 3.5 or 5 µm5 µm is standard; 3.5 µm can provide higher resolution and faster analysis times.[7]
Pore Size 60-120 ÅSuitable for small molecules like this compound.[9]

Q4: How do I choose the optimal detection wavelength for this compound?

A4: The optimal detection wavelength is where the analyte has maximum absorbance, leading to the highest sensitivity. For this compound, which belongs to the epipolythiodioxopiperazine class of compounds, UV absorbance maxima have been reported at approximately 204, 240, and 301 nm.[5] It is advisable to run a UV-Vis spectrum of a purified this compound standard to determine the precise wavelength of maximum absorbance (λmax). If a photodiode array (PDA) detector is available, it can scan a range of wavelengths simultaneously, which is highly beneficial during method development.

Troubleshooting Guide

Q1: I'm observing peak tailing in my chromatogram for this compound. What could be the cause and how can I fix it?

A1: Peak tailing can be caused by several factors, including interactions between the analyte and the stationary phase, or issues with the sample preparation.[10]

Possible Cause Solution
Secondary Silanol Interactions Add a mobile phase modifier like 0.1% formic acid or triethylamine (TEA) to mask active silanol sites.[8] Alternatively, use a column with end-capping or a high-purity silica stationary phase.
Column Overload Reduce the injection volume or the concentration of the sample.
Incompatible Sample Solvent Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Q2: My HPLC system is showing pressure fluctuations. What should I check?

A2: Pressure fluctuations are a common issue and can often be resolved by the user. They can indicate leaks or blockages in the system.

Symptom Possible Cause Solution
Low Pressure Leak in the system.Check all fittings and connections for tightness. Inspect pump seals for wear.[1]
High Pressure Blockage in the system.Check for particulates in the inline filter or guard column. Flush the column with a strong solvent. Ensure samples are filtered before injection.
Cyclic Pressure Fluctuations Air bubbles in the pump.Degas the mobile phase using sonication or an inline degasser. Purge the pump to remove air bubbles.[1]

Q3: I am seeing a noisy or drifting baseline. What are the potential causes?

A3: A noisy or drifting baseline can interfere with the accurate quantification of peaks.[10]

Symptom Possible Cause Solution
Noisy Baseline Air bubbles in the system, contaminated mobile phase, or a failing detector lamp.Degas the mobile phase.[1] Prepare fresh mobile phase with high-purity solvents.[1] Check the detector lamp's energy output and replace if necessary.[1]
Drifting Baseline Poor column equilibration, temperature fluctuations, or mobile phase contamination.Increase the column equilibration time between runs.[1] Use a column oven to maintain a stable temperature.[1] Prepare fresh mobile phase.[1]

Experimental Protocols

Protocol 1: Initial HPLC Method Development for this compound

This protocol outlines a systematic approach to developing a reversed-phase HPLC method for this compound.

  • Column Selection:

    • Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade).

    • Filter and degas both mobile phases before use.

  • Initial Gradient Elution:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector Wavelength: 240 nm (or λmax if known).

    • Run a broad gradient to determine the approximate elution time of this compound (e.g., 5% to 95% B over 20 minutes).

  • Gradient Optimization:

    • Based on the initial run, design a shallower gradient around the elution time of this compound. For example, if the peak eluted at 60% B, try a gradient of 50% to 70% B over 15 minutes.

    • The goal is to achieve adequate resolution of this compound from any impurities.

  • System Suitability:

    • Once a suitable gradient is established, perform replicate injections of a standard to check for reproducibility of retention time, peak area, and peak shape.

Mandatory Visualizations

HPLC_Method_Development_Workflow HPLC Method Development Workflow for this compound A Define Analytical Goal (e.g., Purity, Quantification) B Gather Information on this compound (Structure, Solubility, UV Absorbance) A->B C Initial Column & Mobile Phase Selection (e.g., C18, ACN/Water) B->C D Scouting Gradient Run (Broad Gradient, e.g., 5-95%) C->D E Evaluate Chromatogram (Peak Shape, Retention Time) D->E F Optimize Gradient (Shallow Gradient around Elution Time) E->F Sub-optimal Separation H Method Validation (Specificity, Linearity, Precision) E->H Good Separation G Fine-tune Parameters (Flow Rate, Temperature) F->G G->H

Caption: A workflow for developing an HPLC method for this compound.

HPLC_Troubleshooting_Tree HPLC Troubleshooting Decision Tree A Problem Observed in Chromatogram? B Peak Shape Issues (Tailing, Fronting, Splitting) A->B Yes C Retention Time Drift A->C Yes D Baseline Issues (Noise, Drift) A->D Yes E Check Mobile Phase & Column (pH, Composition, Column Health) B->E F Check System Stability (Temperature, Flow Rate, Leaks) C->F G Check Detector & Mobile Phase (Lamp, Contamination, Degassing) D->G H Adjust Method Parameters E->H I Perform System Maintenance F->I J Prepare Fresh Mobile Phase G->J K Problem Solved? H->K I->K J->K

Caption: A decision tree for troubleshooting common HPLC issues.

References

Preventing degradation of Leptosin J in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Leptosin J. This guide provides researchers, scientists, and drug development professionals with essential information for handling and utilizing this compound in solution while minimizing degradation. This compound is a cytotoxic substance belonging to the epipolythiodioxopiperazine (ETP) class of natural products.[1] The key structural feature responsible for the bioactivity of ETPs is the disulfide bridge within the piperazine ring.[1][2] This reactive moiety is also the primary source of the compound's instability, making proper handling crucial for reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution seems to have lost its cytotoxic activity. What could be the cause?

A: Loss of activity is most commonly due to the degradation of the disulfide bridge, which is essential for its biological function.[1][3] This can be caused by several factors, including inappropriate pH of the solvent, exposure to air (oxidation), or reaction with other components in your experimental medium.

Q2: What is the optimal pH range for storing and using this compound?

A: While specific data for this compound is limited, disulfide bonds in similar molecules are known to be unstable under neutral to basic conditions.[4] Degradation can occur through direct attack by hydroxyl anions or β-elimination reactions.[4][5] Therefore, it is recommended to maintain a slightly acidic pH (around 5-6) for stock solutions, if the compound's solubility and experimental design permit.

Q3: Which solvent should I use to prepare my this compound stock solution?

A: The choice of solvent is critical. A high-purity, anhydrous, aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is recommended. Ensure the solvent is stored under an inert atmosphere (e.g., argon or nitrogen) to prevent contamination with water, which can facilitate degradation.

Q4: How should I store my this compound stock solution?

A: For long-term storage, it is advisable to store this compound as a dry powder at -20°C or -80°C, protected from light. Once in solution, aliquot the stock solution into small, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. The use of amber vials or tubes wrapped in aluminum foil is recommended to protect the compound from light.

Q5: I noticed a precipitate in my this compound solution after thawing. Is it still usable?

A: Precipitation upon thawing can indicate that the compound has come out of solution or has degraded into less soluble products. Gently warm the solution to see if the precipitate redissolves. If it does not, or if you observe a color change, it is likely that degradation has occurred, and the solution should be discarded.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Loss of Biological Activity Degradation of the disulfide bridge.Prepare fresh solutions from powder. Ensure all handling procedures for air- and moisture-sensitive compounds are followed.[6][7][8] Use deoxygenated solvents and buffers.
Repeated freeze-thaw cycles.Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
Color Change in Solution Oxidation or other chemical degradation.Discard the solution. When preparing new solutions, use high-purity, anhydrous solvents and handle under an inert atmosphere.[9][10]
Precipitation in Solution Poor solubility or degradation product formation.Confirm the solvent is appropriate and of high quality. Attempt to gently warm the solution. If the precipitate remains, it is best to discard the solution.
Inconsistent Experimental Results Instability of this compound in the experimental medium.Minimize the time the compound spends in aqueous buffers before being added to the experiment. Consider the pH and composition of your cell culture medium or assay buffer.

Factors Affecting this compound Stability in Solution

The following table summarizes key factors that can influence the stability of this compound, based on the known chemistry of epipolythiodioxopiperazines.

FactorFavorable ConditionsUnfavorable ConditionsCritical Considerations
pH Slightly acidic (pH 5-6)Neutral to alkaline (pH ≥ 7)Disulfide bonds are susceptible to alkaline hydrolysis.[4][5]
Solvent Anhydrous, aprotic solvents (e.g., DMSO, DMF)Protic solvents, especially those containing waterWater can participate in degradation pathways. Ensure solvents are of high purity and stored properly.
Atmosphere Inert gas (Argon or Nitrogen)Air (Oxygen)The disulfide bridge is susceptible to oxidation. Handling under an inert atmosphere is highly recommended.[7]
Temperature Storage at -80°C (solution) or -20°C (powder)Room temperature or above for extended periodsHigher temperatures accelerate chemical degradation.
Light Storage in the dark (amber vials or foil-wrapped tubes)Exposure to UV or ambient lightPhotodegradation can occur.
Reducing Agents N/APresence of thiols (e.g., DTT, β-mercaptoethanol)These will readily reduce the disulfide bridge, inactivating the compound.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution of this compound

This protocol outlines the procedure for preparing a stock solution of this compound, incorporating best practices for handling a cytotoxic and potentially air-sensitive compound.

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Sterile, amber glass vial with a septum-lined cap

  • Source of dry inert gas (Argon or Nitrogen) with a needle adapter

  • Gastight syringes and needles

  • Appropriate Personal Protective Equipment (PPE): lab coat, two pairs of chemotherapy-rated gloves, and a face shield.[11][12] All manipulations should be performed in a certified chemical fume hood or biological safety cabinet.

Procedure:

  • Prepare the Vial: Dry the amber vial and its cap in an oven at 125°C for at least 4 hours to remove any adsorbed moisture.[6][8] Allow the vial to cool to room temperature in a desiccator.

  • Inert Atmosphere: Once cool, insert a needle connected to the inert gas source into the septum of the vial. Insert a second needle as an outlet. Flush the vial with the inert gas for 5-10 minutes to displace any air.

  • Weighing the Compound: In a fume hood, carefully weigh the desired amount of this compound powder. Due to its cytotoxic nature, handle with extreme care.[13][14][15]

  • Dissolution: Quickly transfer the weighed powder to the prepared, inert-gas-flushed vial.

  • Solvent Addition: Using a gastight syringe, draw up the required volume of anhydrous DMSO. Pierce the septum of the vial and slowly add the solvent.

  • Mixing: Gently swirl the vial to dissolve the powder completely. If necessary, sonicate briefly in a bath sonicator.

  • Storage: Once dissolved, remove the inert gas needles. Wrap the vial's cap with parafilm to ensure a tight seal. Label the vial clearly with the compound name, concentration, date, and storage conditions. Store at -80°C.

Protocol 2: General Procedure for Treating Cells with this compound

Procedure:

  • Thaw Stock Solution: Thaw the required aliquot of the this compound stock solution quickly at room temperature.

  • Dilution: Prepare intermediate dilutions in anhydrous DMSO if necessary. For the final dilution into your aqueous cell culture medium, work quickly to minimize the compound's exposure to the aqueous environment before it is added to the cells.

  • Final Concentration: Add the final diluted this compound solution to your cell culture plates. Gently mix the plates to ensure even distribution.

  • Incubation: Return the plates to the incubator for the desired treatment period.

  • Decontamination: All tips, tubes, and other disposables that come into contact with this compound should be treated as cytotoxic waste and disposed of according to your institution's guidelines.[12][14]

Visualizations

Mechanism of Action for Epipolythiodioxopiperazines (ETPs)

ETP_Mechanism cluster_ETP This compound (ETP) cluster_Cell Cellular Environment LeptosinJ This compound (Active Disulfide Bridge) GSH Cellular Thiols (e.g., Glutathione) LeptosinJ->GSH Redox Cycling Proteins Cellular Proteins LeptosinJ->Proteins Protein Cross-linking ROS Reactive Oxygen Species (ROS) GSH->ROS Generates Damage Oxidative Stress & Protein Dysfunction ROS->Damage Proteins->Damage Apoptosis Cell Death Damage->Apoptosis

Caption: General mechanism of ETP cytotoxicity.

Experimental Workflow for Handling this compound

Workflow start This compound (Powder) prepare_vial Prepare Vial (Oven-dry, cool in desiccator) start->prepare_vial inert_gas Flush Vial with Inert Gas (Ar/N2) prepare_vial->inert_gas dissolve Dissolve in Anhydrous DMSO inert_gas->dissolve stock Stock Solution (-80°C, single-use aliquots) dissolve->stock thaw Thaw Aliquot stock->thaw dilute Dilute in Medium thaw->dilute experiment Add to Experiment dilute->experiment end Data Acquisition experiment->end

Caption: Workflow for preparing and using this compound solution.

References

Technical Support Center: Leptoscin J and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected results when using Leptoscin J in conjunction with common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is Leptoscin J and why is it used in research?

Leptoscin I and J are cytotoxic compounds belonging to the epipolythiodioxopiperazine class of natural products.[1] They have been isolated from a marine fungus, Leptosphaeria sp., and have demonstrated significant cytotoxic activity against P388 cancer cells in culture.[1] This inherent cytotoxicity makes them of interest in cancer research and drug development.

Q2: I'm observing an unexpected increase in signal in my MTT assay after treating cells with Leptoscin J. What could be the cause?

An unexpected increase in the colorimetric signal of an MTT assay, which suggests higher cell viability, can be a misleading artifact. This is a common issue when working with natural compounds that have intrinsic reducing potential.[2][3][4] The MTT assay relies on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by metabolically active cells.[5][6] However, compounds with antioxidant properties, such as polyphenols and flavonoids, can directly reduce the MTT reagent in a cell-free environment, leading to a false-positive signal.[2][3][5]

Q3: How can I confirm if Leptoscin J is directly interfering with my cell viability assay?

To determine if Leptoscin J is directly interacting with your assay reagents, you should run a cell-free control experiment.

Experimental Protocol: Cell-Free Interference Test

  • Prepare a multi-well plate with the same culture medium used for your cell-based experiments.

  • Add Leptoscin J at the same concentrations used in your cell treatment groups to several wells.

  • Include a vehicle control (the solvent used to dissolve Leptoscin J) and a media-only control.

  • Add the cell viability assay reagent (e.g., MTT, XTT, MTS, or WST-1) to all wells.

  • Incubate the plate for the standard duration of your assay.

  • Measure the absorbance or fluorescence at the appropriate wavelength.

If you observe a signal increase in the wells containing Leptoscin J in the absence of cells, this confirms direct interference.[5][7]

Q4: Are other tetrazolium-based assays like XTT, MTS, and WST-1 also susceptible to this interference?

Yes, other tetrazolium-based assays can also be affected by compounds with reducing potential. While assays like XTT, MTS, and WST-1 use water-soluble formazans, which simplifies the protocol, the fundamental principle of tetrazolium reduction remains the same.[8] Some studies have shown that certain compounds may interfere with MTT but not with water-soluble tetrazolium salts (WSTs).[8] However, it is crucial to validate this for your specific compound, Leptoscin J, using the cell-free control experiment described above.

Q5: What alternative cell viability assays can I use to avoid this interference?

If you confirm that Leptoscin J interferes with your tetrazolium-based assay, consider using an assay that relies on a different cellular mechanism.

Assay TypePrincipleAdvantagesPotential for Interference
ATP-Based Assays (e.g., CellTiter-Glo®) Measures ATP levels, which correlate with the number of metabolically active cells.High sensitivity, simple protocol.Less likely to be affected by reducing compounds, but changes in cellular metabolism not related to viability can be a factor.
Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide) Measures membrane integrity; only dead cells with compromised membranes take up the dye.Direct measure of cell death, can be quantified by microscopy or flow cytometry.[9]Requires cell counting, which can be lower throughput.
Protease Viability Assays Measures the activity of proteases found only in live cells.Can be multiplexed with other assays.Specific inhibitors of the target protease could interfere.
Crystal Violet Assay Stains the DNA of adherent cells, providing a measure of total cell number.Simple, inexpensive.Less sensitive to subtle changes in viability, requires cell fixation.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.Measures cytotoxicity rather than viability.Compound may inhibit LDH activity.

Troubleshooting Guide

This guide will help you diagnose and resolve common issues when assessing the effects of Leptoscin J on cell viability.

Problem 1: Inconsistent or non-reproducible results.
  • Possible Cause: Inadequate cell plating or clumping of cells can lead to variability between wells.

  • Solution: Ensure a homogenous single-cell suspension before plating. After plating, visually inspect the wells with a microscope to confirm even cell distribution.

  • Possible Cause: Extended exposure of assay reagents to light can cause spontaneous reduction of tetrazolium salts.[7]

  • Solution: Protect your assay reagents and plates from direct light as much as possible during incubations.

Problem 2: High background signal in control wells.
  • Possible Cause: Contamination of the culture medium or serum with reducing agents.

  • Solution: Use fresh, high-quality reagents. Test different batches of fetal bovine serum (FBS) if you suspect it as the source.

  • Possible Cause: The pH of the culture medium is elevated.[7]

  • Solution: Ensure your medium is properly buffered and that the incubator's CO2 levels are correct.

Problem 3: Overestimation of cell viability with Leptoscin J treatment.
  • Possible Cause: Direct reduction of the assay reagent by Leptoscin J.

  • Solution: Perform the cell-free interference test described in the FAQs. If interference is confirmed, switch to an alternative assay with a different detection principle (e.g., an ATP-based assay or a dye exclusion method).

Experimental Workflows and Signaling Pathways

Troubleshooting Workflow for Assay Interference

G start Unexpected Cell Viability Results with Leptoscin J check_controls Review Experimental Controls (Vehicle, Untreated) start->check_controls cell_free_test Perform Cell-Free Interference Test check_controls->cell_free_test interference_confirmed Interference Confirmed? cell_free_test->interference_confirmed no_interference No Interference interference_confirmed->no_interference No switch_assay Select Alternative Assay (e.g., ATP-based, Dye Exclusion) interference_confirmed->switch_assay Yes troubleshoot_protocol Troubleshoot Experimental Protocol (Cell Plating, Reagent Handling) no_interference->troubleshoot_protocol optimize_assay Optimize and Validate New Assay switch_assay->optimize_assay re_evaluate Re-evaluate Leptoscin J Cytotoxicity optimize_assay->re_evaluate end Conclusive Results re_evaluate->end troubleshoot_protocol->re_evaluate

Caption: A workflow for troubleshooting unexpected results in cell viability assays when testing Leptoscin J.

Mechanism of Tetrazolium-Based Assays and Potential Interference

G cluster_cell Viable Cell Mitochondria Mitochondrial Dehydrogenases Formazan Purple Formazan (Insoluble) Mitochondria->Formazan Reduction MTT MTT (Yellow, Water-Soluble) MTT->Mitochondria FalsePositive False-Positive Signal (Color Change) LeptoscinJ Leptoscin J (Potential Reducing Agent) LeptoscinJ->MTT Direct Reduction (Interference)

Caption: The mechanism of MTT reduction and potential interference by a reducing compound like Leptoscin J.

References

Addressing resistance to Leptosin J in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering resistance to Leptosin J in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a novel small molecule inhibitor targeting the mTORC1 signaling pathway. It functions by allosterically binding to the FRB domain of mTOR, which prevents the recruitment of Raptor. This action effectively blocks the phosphorylation of downstream mTORC1 substrates, such as 4E-BP1 and S6K1, leading to an inhibition of protein synthesis and cell growth.

LeptosinJ_Pathway cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Activates Raptor Raptor mTORC1 mTORC1 (Active Complex) Raptor->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates S6K1 S6K1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits Cell Growth Cell Growth Protein Synthesis->Cell Growth This compound This compound

Caption: Proposed signaling pathway for mTORC1 and the inhibitory action of this compound.

Q2: My cell line shows a poor response to this compound. How can I confirm if it's resistant?

Initial poor response can be due to suboptimal experimental conditions or true biological resistance. To confirm resistance, you should first perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50). Compare the IC50 value of your test cell line to that of a known sensitive control cell line. A significant rightward shift in the IC50 curve indicates resistance.

Resistance_Workflow start Start: Cell line shows poor response to this compound protocol_check Step 1: Verify Experimental Protocol (Drug concentration, cell density, incubation time) start->protocol_check dose_response Step 2: Perform Dose-Response Assay (e.g., CellTiter-Glo) on Test and Sensitive Control Cell Lines protocol_check->dose_response calc_ic50 Step 3: Calculate IC50 Values dose_response->calc_ic50 compare_ic50 Step 4: Compare IC50 Values (Test vs. Control) calc_ic50->compare_ic50 decision Is Test Cell IC50 >> Control Cell IC50? compare_ic50->decision resistant Conclusion: Cell line is Resistant decision->resistant Yes not_resistant Conclusion: Cell line is Sensitive. Re-evaluate experimental setup. decision->not_resistant No

Caption: Workflow for the initial assessment and confirmation of this compound resistance.

Troubleshooting Guide

Q3: I have confirmed my cell line is resistant to this compound. What are the common biological mechanisms of resistance?

Resistance to mTORC1 inhibitors like this compound can arise from several mechanisms. These often involve the cell rewiring its signaling pathways to bypass the drug-induced block. Key mechanisms include:

  • Feedback Loop Activation: Inhibition of mTORC1/S6K1 can relieve a negative feedback loop, leading to the hyperactivation of upstream pathways like PI3K/Akt, which promotes survival.

  • Target Modification: Genetic mutations in the FRB domain of the MTOR gene can prevent this compound from binding to its target.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration.

Resistance_Mechanisms cluster_cell Resistant Cell cluster_membrane Cell Membrane Leptosin J_ext This compound (Extracellular) ABC_Transporter ABC Transporter (e.g., MDR1) ABC_Transporter->Leptosin J_ext Drug Efflux (Mechanism 3) RTK RTK Leptosin J_int This compound (Intracellular) Leptosin J_int->ABC_Transporter mTOR_mutated mTOR (Mutated FRB Domain) S6K1 S6K1 mTOR_mutated->S6K1 Inhibition by this compound PI3K_Akt PI3K/Akt Pathway PI3K_Akt->mTOR_mutated Survival Cell Survival PI3K_Akt->Survival Promotes Survival (Mechanism 1) S6K1->PI3K_Akt Negative Feedback (Relieved)

Caption: Common mechanisms of acquired resistance to mTORC1 inhibitors like this compound.

Q4: How can I experimentally investigate these potential resistance mechanisms in my cell line?

A combination of molecular biology and cell-based assays is required to dissect the mechanism of resistance. Below are suggested experiments and expected outcomes.

Data Presentation: Expected Experimental Outcomes
Mechanism Under InvestigationRecommended AssaySensitive Cell Line Outcome (with this compound)Resistant Cell Line Outcome (with this compound)
1. Feedback Loop Activation Western Blotp-Akt levels decrease or remain lowp-Akt levels are sustained or increase
2. Target Modification Sanger Sequencing of MTORWild-type FRB domain sequenceNon-synonymous mutation in FRB domain
3. Increased Drug Efflux qRT-PCR for ABCB1 (MDR1)Low basal ABCB1 mRNA expressionHigh basal ABCB1 mRNA expression
3. Increased Drug Efflux Rhodamine 123 Efflux AssayHigh intracellular rhodamine fluorescenceLow intracellular rhodamine fluorescence

Experimental Protocols

Protocol 1: Western Blot for Pathway Analysis

Objective: To measure the phosphorylation status of Akt (Ser473) and an mTORC1 substrate like S6K1 (Thr389) in response to this compound treatment.

  • Cell Culture and Treatment: Plate sensitive and resistant cells to achieve 70-80% confluency. Starve cells in serum-free media for 4-6 hours. Treat cells with DMSO (vehicle) or this compound (e.g., at 10x IC50 concentration) for 2 hours.

  • Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K1, anti-S6K1, anti-Actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

Protocol 2: Cell Viability (IC50) Determination using CellTiter-Glo®

Objective: To determine the concentration of this compound that inhibits cell viability by 50%.

  • Cell Plating: Seed 2,000-5,000 cells per well in a 96-well opaque-walled plate. Allow cells to adhere overnight.

  • Drug Titration: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM) in culture media.

  • Treatment: Remove old media and add 100 µL of media containing the various concentrations of this compound or DMSO (vehicle control) to the wells.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

  • Lysis and Signal Detection: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well. Mix on an orbital shaker for 2 minutes to induce lysis.

  • Signal Measurement: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control wells. Plot the normalized viability against the log-transformed drug concentration and fit a four-parameter logistic curve to calculate the IC50 value.

Validation & Comparative

Unveiling the Cytotoxic Potential of Leptosin J: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Pioneering research into the cytotoxic effects of Leptosin J, a marine-derived natural product, reveals its potential as a potent anti-cancer agent. This guide offers a comparative analysis of this compound's performance against other cytotoxic compounds, supported by available experimental data and a proposed mechanism of action.

This publication is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel marine-derived compounds.

Comparative Cytotoxicity against P388 Murine Leukemia Cells

This compound, an epipolythiodioxopiperazine isolated from the marine fungus Leptosphaeria sp. OUPS-4, has demonstrated significant cytotoxic activity against P388 murine leukemia cells.[1] While the precise IC50 value from the original study by Takahashi et al. (1994) is not publicly available, the activity of related compounds and other epipolythiodioxopiperazines suggests a potent low micromolar to nanomolar range of efficacy.[2]

To provide a clear benchmark for its potential, the following table compares the cytotoxic activity of related Leptosins and standard chemotherapeutic agents against various cancer cell lines.

CompoundCell LineIC50 ValueClass
This compound P388 Not Available Epipolythiodioxopiperazine
Leptosin FRPMI8402Not SpecifiedEpipolythiodioxopiperazine
Leptosin CRPMI8402Not SpecifiedEpipolythiodioxopiperazine
Verticillin AHCT-11620-370 nMEpipolythiodioxopiperazine
Gliocladicillin CVarious1.2 µM - 10 nMEpipolythiodioxopiperazine
EtoposideP388Dependent on concentration and exposure timeTopoisomerase II Inhibitor
CisplatinP388Dependent on concentration and exposure timeAlkylating-like Agent
5-FluorouracilP388Dependent on exposure timeAntimetabolite

Experimental Protocols

The validation of cytotoxic effects and the elucidation of the mechanism of action for compounds like this compound typically involve a series of established experimental protocols.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: P388 murine leukemia cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound or comparator compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: An MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry can be employed to analyze the effects of this compound on the cell cycle and to quantify apoptosis.

  • Cell Treatment and Harvesting: Cells are treated with this compound at concentrations around the IC50 value. After the treatment period, cells are harvested.

  • Staining:

    • Cell Cycle: Cells are fixed and stained with a DNA-intercalating dye such as propidium iodide (PI).

    • Apoptosis: Cells are stained with Annexin V (to detect early apoptotic cells) and PI (to detect late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to quantify the percentage of apoptotic cells.

Proposed Signaling Pathway of this compound-Induced Cytotoxicity

Based on the known mechanisms of related compounds, Leptosins F and C, a probable signaling pathway for this compound's cytotoxic effects involves the inhibition of DNA topoisomerases and the inactivation of the Akt survival pathway, leading to apoptosis.[3]

G cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Leptosin_J This compound pAkt p-Akt (Active) Leptosin_J->pAkt Inhibition of Phosphorylation Topoisomerase DNA Topoisomerase I/II Leptosin_J->Topoisomerase Inhibition Cell_Membrane Cell Membrane Akt Akt (Protein Kinase B) Apoptosis Apoptosis pAkt->Apoptosis Inhibition Caspase_9 Caspase-9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation Caspase_3->Apoptosis Execution Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Cytochrome_c Cytochrome c Cytochrome_c->Apoptosome Apoptosome->Caspase_9 Activation DNA DNA Topoisomerase->DNA Relieves torsional stress DNA_Damage DNA Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Stress Signal Mitochondrion->Cytochrome_c Release G Start Start: Isolate/Synthesize This compound Cell_Culture Culture P388 Cancer Cells Start->Cell_Culture MTT_Assay Perform MTT Assay with serial dilutions of this compound Cell_Culture->MTT_Assay Calculate_IC50 Calculate IC50 Value MTT_Assay->Calculate_IC50 Flow_Cytometry Flow Cytometry Analysis (Cell Cycle & Apoptosis) Calculate_IC50->Flow_Cytometry Mechanism_Studies Further Mechanistic Studies (e.g., Western Blot for key signaling proteins) Flow_Cytometry->Mechanism_Studies Data_Analysis Data Analysis and Comparison with Standard Drugs Mechanism_Studies->Data_Analysis Conclusion Conclusion on Cytotoxic Effect and Mechanism Data_Analysis->Conclusion

References

Unraveling the Cytotoxic Potency: A Comparative Analysis of Leptosin J and Leptosin I

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Leptosin J and Leptosin I, two epipolythiodioxopiperazine alkaloids isolated from the marine fungus Leptosphaeria sp., reveals their significant cytotoxic activities against murine leukemia P388 cells. This guide provides a comprehensive comparison of their potencies, supported by experimental data, detailed methodologies, and visual representations of potential signaling pathways and experimental workflows.

Executive Summary

This compound and Leptosin I, secondary metabolites derived from a marine fungus, have demonstrated notable cytotoxic effects, positioning them as compounds of interest for further investigation in oncology research. This guide synthesizes the available data to offer a direct comparison of their bioactivity. While both compounds exhibit potent cytotoxicity, subtle differences in their chemical structures may influence their overall efficacy. This document serves as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of these marine natural products.

Data Presentation: Cytotoxic Activity

The cytotoxic activities of this compound and Leptosin I were evaluated against the P388 murine leukemia cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.

CompoundCell LineIC50 (µg/mL)
This compoundP3880.0038
Leptosin IP3880.019

Data sourced from Takahashi C, Numata A, et al. J Antibiot (Tokyo). 1994 Nov;47(11):1242-9.

Experimental Protocols

The following section details the methodology employed for determining the cytotoxic activity of this compound and Leptosin I against P388 cells.

Cell Culture and Maintenance

The P388 murine leukemia cell line was maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound and Leptosin I was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: P388 cells were seeded into 96-well microplates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

  • Compound Treatment: The cells were then treated with various concentrations of this compound and Leptosin I. The compounds were initially dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium to achieve the final desired concentrations. A vehicle control (medium with the same concentration of the solvent) was also included.

  • Incubation: The plates were incubated for a period of 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.

  • Formazan Solubilization: The plates were incubated for an additional 4 hours, after which the resulting formazan crystals were solubilized by adding 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the cytotoxicity assessment of this compound and Leptosin I.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis P388 P388 Cell Culture Seed Seed cells in 96-well plate P388->Seed Add Add compounds to cells Seed->Add Leptosins Prepare this compound & I dilutions Leptosins->Add Incubate_72h Incubate for 72h Add->Incubate_72h MTT_add Add MTT solution Incubate_72h->MTT_add Incubate_4h Incubate for 4h MTT_add->Incubate_4h Solubilize Add solubilization buffer Incubate_4h->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Calculate Calculate % viability Read->Calculate IC50 Determine IC50 values Calculate->IC50

Caption: Workflow for Cytotoxicity Assessment.

Potential Signaling Pathway

While the precise signaling pathways affected by this compound and I have not been fully elucidated, other members of the leptosin family, such as Leptosin F and C, have been shown to inhibit DNA topoisomerases and inactivate the Akt signaling pathway. This suggests a potential mechanism of action for this compound and I, which is depicted in the following diagram.

G cluster_0 Upstream cluster_1 Cellular Targets cluster_2 Downstream Effects Leptosin This compound / I Topo DNA Topoisomerase Leptosin->Topo Inhibition Akt Akt Leptosin->Akt Inactivation DNA_damage DNA Damage Topo->DNA_damage Leads to Apoptosis_inhibition Inhibition of Apoptosis Akt->Apoptosis_inhibition Normally promotes Apoptosis_induction Induction of Apoptosis Akt->Apoptosis_induction Inactivation leads to Cell_cycle_arrest Cell Cycle Arrest DNA_damage->Cell_cycle_arrest Cell_cycle_arrest->Apoptosis_induction

Caption: Potential Mechanism of Action.

Conclusion

The experimental data clearly indicates that both this compound and Leptosin I possess potent cytotoxic activity against the P388 murine leukemia cell line. Notably, this compound exhibits a lower IC50 value (0.0038 µg/mL) compared to Leptosin I (0.019 µg/mL), suggesting it is approximately five times more potent in this specific assay. The provided experimental protocol offers a robust framework for replicating and expanding upon these findings. The potential mechanism of action, involving the inhibition of DNA topoisomerase and the Akt signaling pathway, warrants further investigation to fully understand the molecular basis of their cytotoxicity. This comparative guide provides valuable insights for researchers dedicated to the discovery and development of novel anticancer agents from marine sources.

A Comparative Analysis of Leptosin J and Other Epipolythiodioxopiperazines in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative performance of Leptosin J against other notable epipolythiodioxopiperazines. This report includes a summary of cytotoxic activities, mechanistic insights, and detailed experimental protocols.

The epipolythiodioxopiperazine (ETP) class of fungal secondary metabolites has garnered significant attention in the field of oncology for their potent cytotoxic activities.[1] Among these, this compound, a dimeric ETP, represents a promising but less extensively characterized agent.[2] This guide provides a comparative overview of this compound and other well-studied ETPs, including Gliotoxin, Chaetocin, and Verticillin A, with a focus on their anticancer properties and mechanisms of action.

Structural and Functional Overview of Epipolythiodioxopiperazines

ETPs are characterized by a core diketopiperazine ring bridged by a disulfide or polysulfide linkage.[1][3] This reactive disulfide bridge is widely considered to be the toxophore, responsible for their biological activities.[3] The primary mechanisms of ETP-induced cytotoxicity are believed to involve the generation of reactive oxygen species (ROS) through redox cycling of the disulfide bridge and the covalent modification of protein thiols, leading to enzyme inactivation and induction of apoptosis.[3] Dimeric ETPs, such as the leptosins, chaetocins, and verticillins, are distinguished by their composition of two monomeric units.[2]

Comparative Cytotoxicity

Direct comparative studies of this compound against other ETPs under identical experimental conditions are limited in the publicly available literature. However, data from various studies provide insights into their relative potencies. Leptosins, as a class, have demonstrated significant cytotoxic effects. For instance, Leptosins I and J, isolated from a marine-derived fungus Leptosphaeria sp., exhibited potent cytotoxicity against the P388 murine leukemia cell line.[4]

For a clearer comparison, the following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and other prominent ETPs against various cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions, which can influence the results.

CompoundCell LineCell TypeIC50Reference
This compound P388Murine LeukemiaData not specified[4]
Gliotoxin A549Human Lung Carcinoma0.40 µM[5]
A549/ADR (Adriamycin-resistant)Human Lung Carcinoma0.24 µM[5]
MCF-7Human Breast Adenocarcinoma1.56 µM[6]
MDA-MB-231Human Breast Adenocarcinoma1.56 µM[6]
Chaetocin A549Human Lung Carcinoma56.02 nM[7]
HepG2Human Hepatocellular Carcinoma545.25 nM[8]
Hep3BHuman Hepatocellular Carcinoma253.39 nM[8]
Huh7Human Hepatocellular Carcinoma677.05 nM[8]
Verticillin A OVCAR4Human Ovarian Carcinomalow nM range[9]
OVCAR8Human Ovarian Carcinomalow nM range[9]
DLD1Human Colon Carcinoma0.90 µM[1]
RKOHuman Colon Carcinoma0.31 µM[1]

Mechanistic Insights: A Focus on Signaling Pathways

The anticancer activity of ETPs is attributed to their ability to interfere with critical cellular signaling pathways, often leading to apoptosis.

Leptosins: Inhibition of DNA Topoisomerases and the Akt Pathway

Studies on leptosins, particularly Leptosins C and F, have revealed their ability to inhibit DNA topoisomerases I and/or II.[10] These enzymes are crucial for managing DNA topology during replication and transcription, and their inhibition leads to DNA damage and cell cycle arrest.[10] Furthermore, leptosins have been shown to inactivate the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.[7][10] Dephosphorylation of Akt, a central kinase in this pathway, by leptosins contributes to the induction of apoptosis.[7]

Leptosin_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Leptosin_J This compound Topoisomerase DNA Topoisomerase I/II Leptosin_J->Topoisomerase Inhibits Akt Akt Leptosin_J->Akt Inhibits (Dephosphorylation) Caspase3 Caspase-3 Activation Leptosin_J->Caspase3 DNA_Damage DNA Damage Topoisomerase->DNA_Damage Leads to G1_Arrest G1 Cell Cycle Arrest DNA_Damage->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis PI3K PI3K PI3K->Akt Activates Akt->Apoptosis Inhibits Caspase3->Apoptosis

Proposed mechanism of action for this compound.
Other ETPs: Diverse Molecular Targets

  • Gliotoxin: This well-studied ETP induces apoptosis through the generation of ROS and can inhibit the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[11][12]

  • Chaetocin: Chaetocin is a known inhibitor of histone methyltransferases (HMTs), particularly SUV39H1.[13] By altering the epigenetic landscape, chaetocin can modulate gene expression, leading to cell cycle arrest and apoptosis.[8] It also induces oxidative stress.[14]

  • Verticillin A: Recent studies have shown that Verticillin A induces DNA damage and apoptosis in high-grade serous ovarian cancer cells.[9] It also exhibits epigenetic modifying activities.[9]

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key assays are provided below.

Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[15]

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 2,000 cells/well and incubate for 24 hours.[10]

  • Drug Treatment: Treat cells with a serial dilution of the ETP compound and incubate for 72-96 hours.[10]

  • Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[10]

  • Washing: Wash the plates four times with tap water and allow them to air dry.[10]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[10]

  • Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.[15]

  • Solubilization: Add 100 µL of 10 mM Tris base (pH 10.5) to each well to solubilize the protein-bound dye.[10]

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the number of living cells.[2]

SRB_Assay_Workflow start Start cell_plating 1. Plate Cells in 96-well Plate start->cell_plating drug_treatment 2. Add ETP Compounds (Serial Dilution) cell_plating->drug_treatment incubation_1 3. Incubate (72-96h) drug_treatment->incubation_1 fixation 4. Fix with Cold TCA incubation_1->fixation incubation_2 5. Incubate (1h at 4°C) fixation->incubation_2 washing_1 6. Wash with Water & Air Dry incubation_2->washing_1 staining 7. Stain with SRB washing_1->staining incubation_3 8. Incubate (30 min) staining->incubation_3 washing_2 9. Wash with Acetic Acid & Air Dry incubation_3->washing_2 solubilization 10. Solubilize with Tris Base washing_2->solubilization read_absorbance 11. Read Absorbance at 540 nm solubilization->read_absorbance end End read_absorbance->end

Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Western Blot for Akt Phosphorylation

This protocol is used to detect the phosphorylation status of Akt, a key indicator of the PI3K/Akt pathway activity.[1]

Procedure:

  • Cell Lysis: Treat cells with the ETP compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 40-80 µg of protein per sample on a 10% polyacrylamide gel.[1]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature.[1]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Akt (e.g., Ser473) overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt to normalize for protein loading.

DNA Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.[16]

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine 10x topoisomerase I reaction buffer, 200 ng of supercoiled plasmid DNA, and the ETP compound at various concentrations. Adjust the final volume with distilled water.[9]

  • Enzyme Addition: Add purified topoisomerase I enzyme to the reaction mixture.[9]

  • Incubation: Incubate the reaction at 37°C for 30 minutes.[9]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel containing ethidium bromide.[9]

  • Visualization: Visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the control.[9]

Conclusion and Future Directions

This compound and other epipolythiodioxopiperazines represent a promising class of natural products with potent anticancer activities. While existing data suggest that leptosins exert their effects through the inhibition of DNA topoisomerases and the Akt signaling pathway, further research is needed to fully elucidate the specific molecular targets and signaling cascades modulated by this compound. Direct, head-to-head comparative studies of this compound with other ETPs using standardized assays are crucial to accurately assess its therapeutic potential. The protocols provided in this guide offer a framework for such investigations, which will be vital for the advancement of ETP-based cancer therapies.

References

Cross-Validation of Leptosin J Activity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-proliferative and cytotoxic activities of Leptosins, a class of fungal metabolites, across various cancer cell lines. Due to the limited availability of specific data for Leptosin J, this document focuses on the activities of other well-documented Leptosins, such as Leptosin C and Leptosin F, as representative examples of this compound class. The information presented herein is intended to support further research and drug development efforts.

Data Presentation: Comparative Activity of Leptosins

The following table summarizes the available data on the biological activity of different Leptosins. It is important to note that direct cross-comparison of IC50 values should be done with caution as experimental conditions can vary between studies.

CompoundTarget/AssayCell LineIC50 ValueReference
Leptosin C DNA Topoisomerase I Inhibition-3 - 10 µM[1]
DNA Topoisomerase II Inhibition-> 100 µM[1]
Cytotoxicity (MTT Assay)RPMI8402 (Human lymphoblastoma)Potency > Camptothecin[1]
Antitumour ActivitySarcoma 180 ascitesSignificant Activity[2]
CytotoxicityP388 (Murine leukemia)Potent Cytotoxicity[2]
Leptosin F DNA Topoisomerase I Inhibition-3 - 10 µM[1]
DNA Topoisomerase II Inhibition-10 - 30 µM[1]
Cytotoxicity (MTT Assay)RPMI8402 (Human lymphoblastoma)Potency < Camptothecin[1]
CytotoxicityP388 (Murine leukemia)Potent Cytotoxicity[2]
Leptosin A Antitumour ActivitySarcoma 180 ascitesSignificant Activity[2]
CytotoxicityP388 (Murine leukemia)Potent Cytotoxicity[2]
Leptosin B, D, E CytotoxicityP388 (Murine leukemia)Potent Cytotoxicity[2]
Leptosin I, J CytotoxicityP388 (Murine leukemia)Significant Cytotoxicity[3]
Leptosin M CytotoxicityBroad spectrum of human cancer cell linesData not available in searched literature[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standard methods for assessing cytotoxicity and anti-proliferative activity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the Leptosin compound and a vehicle control. Include a positive control (e.g., a known cytotoxic agent) and a negative control (untreated cells).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which can be measured spectrophotometrically.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture containing lactate, NAD+, and the tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Reading: Measure the absorbance of the formazan product at a wavelength of 490 nm.

  • Controls: Include a maximum LDH release control (cells treated with a lysis buffer) and a spontaneous LDH release control (untreated cells).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways potentially modulated by Leptosins and the general workflow of cytotoxicity assays.

experimental_workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate compound_treatment Treatment with this compound (and Controls) cell_seeding->compound_treatment incubation Incubation (24-72h) compound_treatment->incubation reagent_addition Addition of Assay Reagent (MTT or LDH substrate) incubation->reagent_addition color_development Color Development reagent_addition->color_development absorbance_reading Absorbance Reading (Spectrophotometer) color_development->absorbance_reading data_processing Data Processing absorbance_reading->data_processing ic50_determination IC50 Value Determination data_processing->ic50_determination

Experimental workflow for cytotoxicity assays.

dna_topoisomerase_inhibition cluster_pathway DNA Topoisomerase I Catalytic Cycle cluster_inhibition Inhibition by Leptosin C/F supercoiled_dna Supercoiled DNA topo_binding Topoisomerase I Binds to DNA supercoiled_dna->topo_binding cleavage Single-strand Cleavage (Cleavable Complex Formation) topo_binding->cleavage strand_passage DNA Strand Rotation cleavage->strand_passage stabilization Stabilization of Cleavable Complex cleavage->stabilization religation DNA Religation strand_passage->religation relaxed_dna Relaxed DNA religation->relaxed_dna religation->stabilization Inhibition leptosin Leptosin C / F leptosin->stabilization apoptosis DNA Damage & Apoptosis stabilization->apoptosis

Mechanism of DNA Topoisomerase I inhibition.

akt_pathway_inhibition cluster_akt_activation Akt Signaling Pathway cluster_akt_function Downstream Effects of Akt cluster_inhibition Inhibition by Leptosin C/F growth_factors Growth Factors rtk Receptor Tyrosine Kinase (RTK) growth_factors->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt (PKB) pip3->akt recruits pdk1->akt activates bad Bad akt->bad phosphorylates (inactivates) caspase9 Caspase-9 akt->caspase9 phosphorylates (inactivates) dephosphorylation Dephosphorylation of Akt (Ser473) akt->dephosphorylation Inhibition cell_survival Cell Survival (Inhibition of Apoptosis) bad->cell_survival caspase9->cell_survival leptosin_akt Leptosin C / F leptosin_akt->dephosphorylation apoptosis_induction Induction of Apoptosis dephosphorylation->apoptosis_induction

Inhibition of the Akt signaling pathway.

References

The Untapped Potential of Leptosin J in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leptosin J, a cytotoxic compound isolated from the marine fungus Leptosphaeria sp., has demonstrated notable anticancer properties. While direct experimental evidence of its synergistic effects with established anticancer drugs is not yet available in published literature, its known mechanism of action presents a compelling case for its potential in combination therapies. This guide provides a comparative analysis of this compound's standalone activity and explores its hypothetical synergistic potential with conventional chemotherapeutics, supported by established experimental protocols for synergy assessment.

I. Anticancer Profile of this compound

This compound belongs to a class of epipolythiodioxopiperazines and has shown significant cytotoxic activity against P388 leukemia cells[1]. Research on related leptosins, such as Leptosin F and C, has shed light on the potential mechanisms of this compound family. These related compounds have been shown to be catalytic inhibitors of DNA topoisomerases I and/or II and can induce apoptosis through the inactivation of the Akt signaling pathway[2][3]. The inhibition of topoisomerases, crucial enzymes for DNA replication and repair, is a well-established strategy in cancer therapy[4].

Data Presentation: Cytotoxic Activity of Leptosins

Due to the absence of direct comparative studies on this compound with other anticancer drugs, this table summarizes the known biological activities of the Leptosin family.

CompoundMolecular Target(s)Observed Effect(s)Cell Line(s)Reference(s)
This compound Not fully elucidatedCytotoxic activityP388 Leukemia[1]
Leptosin F DNA Topoisomerase I & IICatalytic inhibition, Apoptosis induction, Akt dephosphorylationRPMI8402 Lymphoblastoma[2][3]
Leptosin C DNA Topoisomerase ICatalytic inhibition, Apoptosis induction, Akt dephosphorylationRPMI8402 Lymphoblastoma[2][3]

II. Hypothetical Synergistic Mechanisms with Known Anticancer Drugs

Based on the mechanism of action of related leptosins, this compound could potentially act synergistically with several classes of anticancer drugs. A synergistic interaction occurs when the combined effect of two or more drugs is greater than the sum of their individual effects[5].

Potential Combinations:

  • With DNA Damaging Agents (e.g., Cisplatin): Cisplatin functions by creating DNA adducts, leading to DNA damage and apoptosis[6]. By inhibiting topoisomerases, this compound could impair the cancer cells' ability to repair this damage, thus enhancing the cytotoxic effect of cisplatin.

  • With Anthracyclines (e.g., Doxorubicin): Doxorubicin also targets topoisomerase II, but as a "poison," it stabilizes the enzyme-DNA complex, leading to DNA strand breaks. Combining it with a catalytic inhibitor like a leptosin could create a multi-faceted attack on DNA replication and repair processes.

  • With PI3K/Akt Pathway Inhibitors: Given that leptosins may inactivate Akt, combining this compound with other drugs that target the PI3K/Akt/mTOR pathway could lead to a more profound and sustained inhibition of this critical cell survival pathway.

Mandatory Visualization: Proposed Synergistic Signaling Pathway

Synergistic_Pathway_LeptosinJ cluster_drugs Therapeutic Agents cluster_cellular Cellular Processes LeptosinJ This compound Topo DNA Topoisomerase LeptosinJ->Topo Inhibits Akt Akt Pathway LeptosinJ->Akt Inhibits Apoptosis Apoptosis LeptosinJ->Apoptosis Cisplatin Cisplatin DNA DNA Cisplatin->DNA Causes Adducts/ Damage Cisplatin->Apoptosis DNARepair DNA Repair Mechanisms Topo->DNARepair Facilitates Akt->Apoptosis Inhibits Survival DNARepair->DNA Repairs DNARepair->Apoptosis Prevents DNA->DNARepair Activates DNA->Apoptosis Induces (if unrepaired)

Caption: Proposed synergistic mechanism of this compound and Cisplatin.

III. Experimental Protocols for Synergy Assessment

To empirically determine the synergistic effects of this compound with an anticancer drug, a systematic experimental approach is required.

Key Experiment: In Vitro Cytotoxicity Assay and Combination Index (CI) Calculation

1. Cell Culture and Reagents:

  • Select a panel of relevant cancer cell lines (e.g., a lung adenocarcinoma line like A549, a breast cancer line like MCF-7, and a colon cancer line like HCT116).

  • Culture cells in appropriate media and conditions.

  • Prepare stock solutions of this compound and the selected anticancer drug (e.g., Cisplatin) in a suitable solvent like DMSO.

2. Determination of Single-Agent IC50 Values:

  • Seed cells in 96-well plates at a predetermined density.

  • After 24 hours, treat the cells with a serial dilution of this compound and the other drug separately.

  • Incubate for a specified period (e.g., 72 hours).

  • Assess cell viability using an MTT or similar assay.

  • Calculate the half-maximal inhibitory concentration (IC50) for each drug individually.

3. Combination Treatment Assay:

  • Treat cells with combinations of this compound and the other drug at a constant ratio (e.g., based on their IC50 values) or in a matrix format with varying concentrations of both drugs.

  • Include single-drug and vehicle controls.

  • After incubation, measure cell viability.

4. Calculation of the Combination Index (CI):

  • The Chou-Talalay method is a widely accepted method for quantifying drug synergy[7][8]. The CI is calculated using the following formula:

    • CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

    • Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect[9].

  • Interpretation of CI values:

    • CI < 1 indicates synergism.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

Mandatory Visualization: Experimental Workflow for Synergy Assessment

Synergy_Workflow cluster_prep Preparation cluster_single_agent Single-Agent Analysis cluster_combination Combination Analysis cluster_analysis Data Analysis A1 Select Cancer Cell Lines A2 Prepare Drug Stock Solutions (this compound & Chemo Drug) B1 Seed Cells in 96-well Plates A2->B1 B2 Treat with Serial Dilutions of Each Drug B1->B2 C1 Treat Cells with Drug Combinations (Constant Ratio or Matrix) B1->C1 B3 72h Incubation B2->B3 B4 Cell Viability Assay (e.g., MTT) B3->B4 B5 Calculate IC50 for Each Drug B4->B5 D1 Analyze Dose-Response Data B5->D1 C2 72h Incubation C1->C2 C3 Cell Viability Assay C2->C3 C3->D1 D2 Calculate Combination Index (CI) using Chou-Talalay Method D1->D2 D3 Determine Synergy, Additivity, or Antagonism D2->D3

Caption: Experimental workflow for assessing drug synergy.

IV. Conclusion and Future Directions

While the synergistic potential of this compound with known anticancer drugs remains to be experimentally validated, its mechanism of action, inferred from related compounds, suggests a strong rationale for further investigation. The inhibition of fundamental cellular processes like DNA topology and Akt-mediated survival pathways positions this compound as a promising candidate for combination therapies aimed at enhancing efficacy and potentially overcoming drug resistance.

Future research should focus on performing the outlined synergy screening experiments with a panel of standard chemotherapeutic agents across various cancer types. Positive findings would warrant further investigation into the precise molecular mechanisms of interaction and in vivo studies to validate the therapeutic potential of these combinations.

References

Leptosin J: A Potential Alternative to Conventional Chemotherapy? A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Important Clarification on "Leptosin" : Before delving into a comparative analysis, it is crucial to distinguish between two distinct classes of natural compounds that bear the name "Leptosin." The first, "Leptosin," is a glycoside found in Manuka honey, which has been studied for its anti-inflammatory and antiproliferative properties. The second, the "Leptosin" family of compounds (including Leptosin J), are complex indole alkaloids isolated from the marine fungus Leptosphaeria sp. These latter compounds have demonstrated significant cytotoxic activity and are the focus of this guide as potential anticancer agents. This guide will exclusively discuss the cytotoxic Leptosins derived from this marine fungus.

Introduction to this compound and Its Anticancer Potential

This compound belongs to a family of epipolythiodioxopiperazines, a class of fungal metabolites known for their potent biological activities. These compounds, isolated from the mycelium of Leptosphaeria sp., have shown significant cytotoxic effects against cancer cell lines. While specific data for this compound is limited in publicly available literature, studies on closely related Leptosins, such as Leptosin C and F, have provided insights into their potential as anticancer agents. Their mechanism of action appears to be distinct from many conventional chemotherapy drugs, suggesting they could represent a novel approach to cancer treatment.

Mechanism of Action: A Departure from Conventional Approaches

Conventional chemotherapy agents typically function by inducing widespread DNA damage or interfering with cellular division, affecting both cancerous and healthy rapidly dividing cells.[1] In contrast, the Leptosin family of compounds exhibits a more targeted mechanism of action.

Leptosins:

  • Inhibition of DNA Topoisomerases: Leptosins act as catalytic inhibitors of DNA topoisomerases I and/or II.[2] These enzymes are crucial for managing the topological state of DNA during replication and transcription. By inhibiting these enzymes, Leptosins can disrupt DNA replication and lead to cell death in cancer cells.[2]

  • Inactivation of the Akt/Protein Kinase B Signaling Pathway: Leptosins have been shown to induce apoptosis by inactivating the Akt signaling pathway.[2] The Akt pathway is a key regulator of cell survival and proliferation, and its inhibition can trigger programmed cell death in cancer cells.[2]

Conventional Chemotherapy (Examples):

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and cell death.

  • Cisplatin: A platinum-based drug that forms cross-links with DNA, disrupting DNA replication and triggering apoptosis.

  • Etoposide: A topoisomerase II inhibitor that forms a complex with the enzyme and DNA, leading to double-strand breaks and cell death.[3]

The targeted approach of Leptosins on specific enzymes and signaling pathways holds the potential for greater selectivity towards cancer cells and potentially fewer side effects compared to the broader action of many conventional chemotherapy drugs.

Comparative Cytotoxicity: An Analysis of In Vitro Data

A direct comparison of the cytotoxic potential of this compound with conventional chemotherapy is hampered by the lack of specific IC50 data for this compound in the reviewed literature. The IC50 value represents the concentration of a drug that is required for 50% inhibition of in vitro cell growth and is a standard measure of cytotoxicity.

However, the available literature does indicate that the Leptosin family of compounds exhibits significant cytotoxicity against the P388 murine leukemia cell line. To provide a comparative context, the following table summarizes the reported IC50 values for several conventional chemotherapy drugs against the same P388 cell line.

CompoundCell LineIC50 Value (µM)Citation(s)
This compound P388Data not available
Doxorubicin P388~0.04 - 0.1 µM
Cisplatin P388~0.5 - 2.0 µM[4]
Etoposide P388~0.2 - 1.0 µM[3]

Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and assay method. The values presented here are for comparative purposes and are derived from various sources.

While a quantitative comparison for this compound is not possible at this time, the potent activity of other Leptosins suggests that this class of compounds could be of significant interest for further investigation.

Experimental Protocols: Assessing Cytotoxicity

The evaluation of the cytotoxic activity of compounds like this compound is typically performed using in vitro cell-based assays. The MTT assay is a widely used colorimetric method to assess cell viability.

MTT Assay for Cytotoxicity Testing

Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial succinate dehydrogenase in living cells.[5] The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[5]

Procedure:

  • Cell Seeding: Cancer cells (e.g., P388) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control. A positive control (a known chemotherapy drug) is also included.

  • Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the signaling pathway affected by Leptosins and a typical workflow for evaluating cytotoxicity.

Leptosin_Signaling_Pathway cluster_cell Cancer Cell Leptosin This compound Topoisomerase DNA Topoisomerase I/II Leptosin->Topoisomerase inhibits Akt Akt Leptosin->Akt inhibits DNA_Replication DNA Replication & Transcription Topoisomerase->DNA_Replication enables Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition promotes Apoptosis_Inhibition->Apoptosis prevents

Caption: Proposed mechanism of action for cytotoxic Leptosins.

Cytotoxicity_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed treat Treat with this compound & Controls seed->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 2-4 hours mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & IC50 Value read->analyze end End: Cytotoxicity Profile analyze->end

Caption: General workflow for an MTT-based cytotoxicity assay.

Conclusion and Future Directions

The Leptosin family of compounds, including this compound, represents a promising area of research for novel anticancer agents. Their distinct mechanism of action, involving the inhibition of DNA topoisomerases and the Akt signaling pathway, suggests they could be effective against a range of cancers and potentially overcome resistance to conventional therapies.

However, a significant lack of publicly available quantitative data, particularly the IC50 value for this compound, currently prevents a direct and comprehensive comparison with established chemotherapy drugs. Further preclinical studies are essential to determine the full therapeutic potential, selectivity, and safety profile of this compound and its analogs. Future research should focus on:

  • Determining the IC50 values of purified this compound against a broad panel of cancer cell lines.

  • In vivo studies to evaluate the efficacy and toxicity of this compound in animal models.

  • Elucidating the precise molecular interactions between this compound and its targets.

Such data will be critical in establishing whether this compound can indeed offer a viable and improved alternative to conventional chemotherapy in the future.

References

Reproducibility of Leptosin J Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results of leptosins, a class of marine-derived fungal metabolites, with a focus on their potential anti-inflammatory and cytotoxic activities. Due to the limited availability of specific experimental data for Leptosin J, this document utilizes data from closely related leptosins (Leptosin C and F) as representative examples. The performance of these compounds is compared with other established anti-inflammatory agents and cytotoxic drugs. Detailed experimental protocols and signaling pathway diagrams are provided to ensure the reproducibility of the cited findings.

Data Presentation

Cytotoxic Activity of Leptosins and Comparator Compounds

The following table summarizes the cytotoxic activity (IC50 values) of Leptosins C and F against a human leukemia cell line, alongside common anticancer agents for comparison.

CompoundCell LineIC50 (µM)Citation
Leptosin C RPMI8402 (Human Leukemia)~0.1[1]
Leptosin F RPMI8402 (Human Leukemia)~1.0[1]
Camptothecin RPMI8402 (Human Leukemia)~0.3[1]
Etoposide (VP-16) RPMI8402 (Human Leukemia)>10[1]

Note: While the original research on this compound mentioned significant cytotoxicity against P388 murine leukemia cells, specific IC50 values were not publicly available.[2]

Anti-Inflammatory Activity of Soluble Epoxide Hydrolase (sEH) Inhibitors

Leptosins are L-isoascorbic acid derivatives, and similar compounds have shown anti-inflammatory effects through the inhibition of soluble epoxide hydrolase (sEH). The following table presents the IC50 values of various sEH inhibitors, which represent a potential mechanism of action for leptosins.

CompoundEnzyme SourceIC50 (nM)Citation
t-AUCB Murine sEH3[3]
AUDA Human sEH3.7[4]
TPPU Human sEH3.7[4]
Compound 4a (selenourea derivative) Human recombinant sEH435.5[5]
Compound 4d (selenourea derivative) Human recombinant sEH49.1[5]
Compound 5d (selenourea derivative) Human recombinant sEH34.3[5]
Anti-Inflammatory Activity of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

For a broader comparison, the following table includes the IC50 values of common NSAIDs against cyclooxygenase (COX) enzymes, the primary targets for this class of drugs.

CompoundEnzymeIC50 (µM)Citation
Ibuprofen COX-12.3[6]
COX-27.6[6]
Diclofenac COX-10.29[6]
COX-20.046[6]
Meloxicam COX-10.55[6]
COX-20.13[6]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • 96-well microplates

  • Test compounds (Leptosins, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells (e.g., RPMI8402) in 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a solvent control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plates for a further 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the sEH enzyme.

Materials:

  • Human recombinant sEH enzyme

  • sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Fluorogenic substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of the diluted test compound or buffer (for control).

  • Add 50 µL of the sEH enzyme solution to each well.

  • Incubate the plate at 30°C for 5 minutes.

  • Initiate the reaction by adding 100 µL of the fluorogenic substrate solution.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 465 nm in kinetic mode for 15-30 minutes.

  • The rate of reaction is determined from the slope of the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualization

Leptosin_Signaling_Pathway cluster_cell Target Cell Leptosin This compound sEH Soluble Epoxide Hydrolase (sEH) Leptosin->sEH Inhibition EETs Epoxyeicosatrienoic Acids (EETs) sEH->EETs Metabolizes DHETs Dihydroxyeicosatrienoic Acids (DHETs) EETs->DHETs Conversion NFkB NF-κB EETs->NFkB Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Pro_inflammatory_Genes Activates Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental_Workflow_sEH_Inhibition start Start prepare_reagents Prepare sEH Enzyme, Substrate, and Test Compounds start->prepare_reagents dispense_compounds Dispense Test Compounds and Controls into 96-well Plate prepare_reagents->dispense_compounds add_enzyme Add sEH Enzyme dispense_compounds->add_enzyme pre_incubate Pre-incubate at 30°C add_enzyme->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Mode) add_substrate->measure_fluorescence calculate_ic50 Calculate % Inhibition and IC50 measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the soluble epoxide hydrolase (sEH) inhibition assay.

Logical_Relationship_Cytotoxicity_vs_Anti_Inflammatory LeptosinJ This compound Cytotoxicity Cytotoxicity (e.g., against cancer cells) LeptosinJ->Cytotoxicity Exhibits AntiInflammatory Anti-inflammatory Activity LeptosinJ->AntiInflammatory Potentially Exhibits TherapeuticWindow Therapeutic Window Cytotoxicity->TherapeuticWindow Defines Upper Limit AntiInflammatory->TherapeuticWindow Defines Lower Limit

Caption: Relationship between cytotoxicity and anti-inflammatory activity.

References

A Comparative Analysis of Leptosin J and Gliotoxin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the biochemical properties, mechanisms of action, and cytotoxic profiles of two potent epipolythiodioxoperazine fungal metabolites.

This guide provides a comparative analysis of Leptosin J and gliotoxin, two members of the epipolythiodioxoperazine (ETP) class of fungal toxins. ETPs are characterized by a reactive disulfide bridge, which is central to their potent biological activities, including cytotoxicity and immunosuppression. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential and mechanisms of these complex natural products.

Biochemical and Cytotoxic Properties

This compound and gliotoxin share a core structural motif, the epipolythiodioxoperazine ring, which confers their significant biological activity. While both compounds exhibit cytotoxicity, the extent and specificity of their effects, as well as their detailed mechanisms of action, show variations.

This compound is a dimeric ETP isolated from a marine-derived fungus of the Leptosphaeria species.[1] Its cytotoxic potential has been demonstrated, particularly against the P388 murine leukemia cell line.[1][2] However, comprehensive data on its activity across a broader range of cancer cell lines and detailed mechanistic studies are not as extensively available as for gliotoxin. Structurally, leptosins are distinguished from other dimeric ETPs like chaetocins by the presence of at least one isopropyl side chain.[3]

Gliotoxin is the most well-characterized member of the ETP family and is produced by several fungal species, including Aspergillus fumigatus.[2] It is a potent immunosuppressive agent and exhibits a broad spectrum of cytotoxic activity against various cancer cell lines.[4][5][6][7] Its mechanism of action has been more thoroughly elucidated and involves the inhibition of critical cellular pathways and the induction of apoptosis.[8][9]

The following table summarizes the available quantitative data on the cytotoxic activity of this compound and gliotoxin.

CompoundCell LineAssay TypeIC50Reference
This compound P388 (Murine Leukemia)Not specifiedPotent cytotoxicity reported[1][2]
Gliotoxin A549 (Human Lung Carcinoma)MTT Assay2.7 µM[5]
L132 (Human Lung Epithelial)MTT Assay4.25 µM[5]
A549/ADR (Adriamycin-resistant Lung Cancer)MTT Assay0.24 µM[10]
MCF-7 (Human Breast Adenocarcinoma)Cell Viability Assay1.5625 µM[6][7]
MDA-MB-231 (Human Breast Adenocarcinoma)Cell Viability Assay1.5625 µM[6][7]
HeLa (Human Cervical Carcinoma)Cytotoxicity Assay> 90 µM[10]
SW1353 (Human Chondrosarcoma)Cytotoxicity Assay> 90 µM[10]
Various Human Cancer Cell LinesCytotoxicity Assay10 nM - 1.2 µM[4]

Mechanism of Action and Signaling Pathways

The reactivity of the disulfide bridge in ETPs is the primary driver of their biological effects, allowing them to interact with and inactivate various cellular proteins through the formation of mixed disulfides with cysteine residues.

Gliotoxin: A Well-Defined Mechanism

Gliotoxin's mechanism of action is multifaceted, primarily leading to the induction of apoptosis and immunosuppression through the modulation of key signaling pathways.

  • Inhibition of NF-κB Pathway: Gliotoxin is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] It prevents the degradation of the inhibitory protein IκBα, which in turn sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus. This blockade of NF-κB activation disrupts the transcription of pro-survival and inflammatory genes.

  • Activation of JNK Pathway and Apoptosis: Gliotoxin is known to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This leads to the phosphorylation of pro-apoptotic proteins like Bim, ultimately triggering the mitochondrial apoptotic cascade.

The signaling pathways affected by gliotoxin are illustrated in the diagrams below.

gliotoxin_nfkb_pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds Gliotoxin Gliotoxin IKK IKK TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_NFkB->Proteasome IκBα degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-survival & Inflammatory Gene Expression Nucleus->Gene_Expression Promotes Gliotoxin->IKK Inhibits

Gliotoxin's inhibition of the NF-κB signaling pathway.

gliotoxin_jnk_pathway Gliotoxin Gliotoxin ROS ROS Production Gliotoxin->ROS ASK1 ASK1 ROS->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK Bim Bim JNK->Bim Bax_Bak Bax/Bak Activation Bim->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Gliotoxin-induced apoptosis via the JNK signaling pathway.
This compound: A Postulated Mechanism

The precise signaling pathways modulated by this compound have not been extensively characterized. However, given its structural classification as an ETP, it is plausible that its mechanism of action shares similarities with that of gliotoxin and other related compounds. The reactive disulfide bridge is likely a key pharmacophore, enabling interaction with cellular thiols and subsequent disruption of protein function and induction of oxidative stress.

Based on the known activities of other cytotoxic ETPs, a hypothetical mechanism for this compound-induced cytotoxicity is proposed below. This model suggests that this compound, like other ETPs, may induce apoptosis through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.

leptosin_j_hypothetical_pathway LeptosinJ This compound (Hypothetical) Cellular_Thiols Cellular Thiols (e.g., Glutathione) LeptosinJ->Cellular_Thiols Reacts with ROS Increased ROS Cellular_Thiols->ROS Leads to Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Apoptosis_Induction Apoptosis Induction Mitochondrial_Stress->Apoptosis_Induction

A hypothetical mechanism of this compound-induced cytotoxicity.

Experimental Protocols

This section outlines general methodologies for key experiments cited in the analysis of ETPs like this compound and gliotoxin.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound or gliotoxin on cancer cell lines.

Methodology:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or gliotoxin (typically in a logarithmic dilution series) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

  • Following treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound or gliotoxin.

Methodology:

  • Treat cells with the desired concentrations of this compound or gliotoxin for a specified time period.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

NF-κB Translocation Assay

Objective: To assess the inhibitory effect of gliotoxin on NF-κB activation.

Methodology:

  • Seed cells on coverslips in a 24-well plate.

  • Pre-treat the cells with various concentrations of gliotoxin for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 30-60 minutes.

  • Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Block non-specific binding with a blocking solution (e.g., BSA in PBS).

  • Incubate the cells with a primary antibody against the p65 subunit of NF-κB.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the subcellular localization of NF-κB p65 using fluorescence microscopy. A decrease in nuclear fluorescence of p65 in stimulated, gliotoxin-treated cells compared to stimulated, untreated cells indicates inhibition of NF-κB translocation.

Comparative Experimental Workflow

The following diagram illustrates a logical workflow for the comparative analysis of novel cytotoxic compounds like this compound against a well-characterized agent such as gliotoxin.

experimental_workflow Start Start: Compound Isolation (this compound & Gliotoxin) Cytotoxicity_Screening Initial Cytotoxicity Screening (e.g., MTT Assay across multiple cell lines) Start->Cytotoxicity_Screening IC50_Determination IC50 Value Determination Cytotoxicity_Screening->IC50_Determination Apoptosis_Assay Apoptosis Induction Analysis (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Mechanism_Investigation Mechanism of Action Studies Apoptosis_Assay->Mechanism_Investigation Pathway_Analysis_G Known Pathway Analysis (Gliotoxin) - NF-κB Inhibition - JNK Activation Mechanism_Investigation->Pathway_Analysis_G Pathway_Analysis_L Exploratory Pathway Analysis (this compound) - Western Blot for key apoptotic & survival proteins Mechanism_Investigation->Pathway_Analysis_L Comparative_Analysis Comparative Analysis of Potency and Mechanism Pathway_Analysis_G->Comparative_Analysis Pathway_Analysis_L->Comparative_Analysis Conclusion Conclusion: Elucidation of Comparative Bioactivity Comparative_Analysis->Conclusion

A workflow for comparing novel and known cytotoxic agents.

Conclusion

This compound and gliotoxin are both potent cytotoxic agents belonging to the epipolythiodioxoperazine class of fungal metabolites. While gliotoxin's immunosuppressive and apoptotic mechanisms are well-documented, involving the inhibition of NF-κB and activation of the JNK pathway, the specific molecular targets and signaling cascades affected by this compound remain an area for further investigation. The structural similarity between these compounds suggests that this compound may also exert its cytotoxic effects through mechanisms involving the disruption of cellular redox balance and induction of apoptosis. Further research is warranted to fully elucidate the therapeutic potential and mechanism of action of this compound, which may represent a valuable lead compound in the development of novel anticancer agents.

References

No In Vivo Efficacy Data Currently Available for Leptosin J

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals no available in vivo efficacy data for a compound specifically identified as "Leptosin J." Searches for "this compound" and its potential therapeutic effects, including in vivo studies and anti-cancer properties, did not yield any specific results. It is possible that "this compound" is a misnomer, a very new or proprietary compound not yet described in public research, or a variant of a known compound that is not yet indexed under this specific name.

The majority of related research focuses on Leptosin , a distinct glycoside found in Manuka honey, and on the bacterium Leptospira interrogans. While one study briefly mentions "Leptosin M" in a table heading concerning cytotoxic activity against cancer cell lines, no further details or in vivo data for this compound are provided.

Information on Leptosin from Manuka Honey

Leptosin is a recognized chemical marker for Manuka honey and has been the subject of some preliminary scientific investigation.[1][2][3]

Mechanism of Action and In Vitro Studies

Initial research suggests that Leptosin may possess several biological activities, though these have primarily been observed in laboratory (in vitro) settings:

  • Myeloperoxidase (MPO) Inhibition: Leptosin has been identified as an inhibitor of MPO, an enzyme involved in inflammation.[2][3][4]

  • Antiproliferative Effects: Some studies indicate that Leptosin may have antiproliferative effects against certain cancer cell lines.[1] The proposed mechanisms for the anticancer properties of compounds in manuka honey, which could include leptosin, involve inducing apoptosis (programmed cell death) through various processes such as mitochondrial membrane depolarization and inhibition of cyclooxygenase-2.[1]

  • Antibacterial and Anti-inflammatory Potential: As a component of Manuka honey, Leptosin is associated with its known antibacterial and potential anti-inflammatory properties.[1][5] The concentration of leptosin in manuka honey has been positively correlated with its antibacterial activity.[1][2][3]

It is important to note that these are preliminary findings from in vitro studies. Crucially, no in vivo studies demonstrating the efficacy of isolated Leptosin for any therapeutic application were found in the provided search results.

Comparison with Alternatives

Due to the absence of in vivo efficacy data for "this compound" or even purified Leptosin, a direct comparison with other therapeutic alternatives, as requested, is not possible. Such a comparison would require quantitative data from animal models or human clinical trials, which are not available in the public domain.

Experimental Protocols and Data Presentation

Similarly, the lack of published in vivo studies means there are no established experimental protocols or quantitative data to present in a structured table for comparative analysis.

Signaling Pathways and Experimental Workflows

The creation of diagrams for signaling pathways or experimental workflows is contingent on available research data. Without any in vivo efficacy studies for "this compound," it is not possible to generate meaningful visualizations of its mechanism of action or the experimental procedures that would be used to validate it.

References

A Head-to-Head Showdown: Leptosin J and Doxorubicin in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the quest for potent and selective anticancer agents is a continuous endeavor. This guide provides a detailed comparative analysis of Leptosin J, a marine-derived fungal metabolite, and Doxorubicin, a long-standing cornerstone of chemotherapy. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and underlying cellular pathways based on available experimental data.

Performance Snapshot: Cytotoxicity and Mechanistic Insights

This compound, a member of the epipolythiodioxopiperazine (ETP) alkaloid family, has demonstrated significant cytotoxic activity. While initial studies highlighted its effects against P388 leukemia cells, broader analysis of the ETP class reveals potent, often nanomolar-level, cytotoxicity across a wide range of human cancer cell lines[1][2]. In contrast, Doxorubicin, an anthracycline antibiotic, is a well-established chemotherapeutic with broad-spectrum activity against various cancers, though its clinical use is often limited by dose-dependent cardiotoxicity.

A pivotal study on related leptosins, Leptosin F and Leptosin C, isolated from the marine fungus Leptoshaeria sp., sheds light on their mode of action. This study revealed that these compounds act as catalytic inhibitors of DNA topoisomerases. Specifically, Leptosin F inhibits both topoisomerase I and II, while Leptosin C is a selective inhibitor of topoisomerase I[3]. This is a key point of comparison with Doxorubicin, which is a known topoisomerase II poison, stabilizing the enzyme-DNA complex and leading to DNA double-strand breaks.

Furthermore, the study on Leptosins F and C demonstrated their ability to induce apoptosis in RPMI8402 cells. This programmed cell death is mediated through the inactivation of the Akt/protein kinase B signaling pathway, a critical regulator of cell survival[3]. Doxorubicin also induces apoptosis, but through multiple mechanisms, including the generation of reactive oxygen species (ROS) and the activation of intrinsic and extrinsic apoptotic pathways.

Table 1: Comparative Cytotoxicity of Leptosin Analogs and Doxorubicin

CompoundCell LineIC50 ValueReference
Leptosin A P388Potent Cytotoxicity[4][5]
Leptosin C P388Potent Cytotoxicity[4][5]
Verticillin A (ETP) AGS (Gastric)69.89 nM (24h), 47.59 nM (48h)[1]
Verticillin A (ETP) HeLa (Cervical)319.5 nM (24h), 233.9 nM (48h)[1]
Doxorubicin Varies widelynM to µM rangeGeneral Knowledge

Experimental Protocols: A Look Under the Hood

The following are detailed methodologies for key experiments used to characterize the activity of Leptosins and Doxorubicin.

Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of this compound or Doxorubicin for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle solvent.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Incubation: The plate is incubated for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds (this compound or Doxorubicin) for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC signal (Annexin V) is detected on the FL1 channel, and PI signal is detected on the FL2 channel.

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) is quantified.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a cell lysate to understand the effect of the compounds on signaling pathways.

  • Protein Extraction: After treatment with this compound or Doxorubicin, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., Akt, phospho-Akt, caspases) overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Battleground: Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by Leptosins and Doxorubicin.

Leptosin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptosin C/F Leptosin C/F pAkt p-Akt (Inactive) Leptosin C/F->pAkt Inhibition of Phosphorylation Topoisomerase I/II Topoisomerase I/II Leptosin C/F->Topoisomerase I/II Inhibition CellSurface Cell Surface PI3K PI3K Akt Akt (Protein Kinase B) Caspase-3_inactive Pro-Caspase-3 pAkt->Caspase-3_inactive Inhibition of Apoptosis Caspase-3_active Caspase-3 Caspase-3_inactive->Caspase-3_active Activation Apoptosis Apoptosis Caspase-3_active->Apoptosis DNA_Damage DNA Damage Topoisomerase I/II->DNA_Damage Leads to DNA_Damage->Apoptosis

Caption: Signaling Pathway of Leptosins C and F.

Doxorubicin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Doxorubicin Doxorubicin ROS Reactive Oxygen Species Doxorubicin->ROS Generation DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Poisoning Doxorubicin->Topoisomerase_II CellSurface Cell Surface Mitochondria Mitochondria ROS->Mitochondria Damage Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis DNA_DSB DNA Double-Strand Breaks DNA_Intercalation->DNA_DSB Topoisomerase_II->DNA_DSB DNA_DSB->Apoptosis

Caption: Signaling Pathway of Doxorubicin.

Conclusion

This compound and its analogs represent a promising class of cytotoxic compounds with a distinct mechanism of action from the established chemotherapeutic, Doxorubicin. While Doxorubicin primarily acts as a topoisomerase II poison and ROS inducer, Leptosins function as catalytic inhibitors of topoisomerases and modulate the Akt survival pathway. The potent cytotoxicity of the ETP class warrants further investigation into this compound's specific activity against a broader panel of cancer cell lines and in vivo models. A deeper understanding of its structure-activity relationship and potential for selective tumor targeting will be crucial in determining its future therapeutic potential. This comparative guide highlights the importance of exploring novel marine-derived compounds like this compound in the ongoing fight against cancer.

References

Unveiling the Molecular Target of Leptosin J: A Comparative Analysis of Fungal Epipolythiodioxopiperazines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the Leptosin family of natural products reveals a potent class of cytotoxic agents targeting fundamental cellular processes. While specific experimental data for Leptosin J remains limited in publicly accessible literature, analysis of its closely related analogs, particularly Leptosins C and F, provides strong evidence for its mechanism of action. This guide synthesizes the available data to confirm the likely molecular target of this compound and compares its activity with other well-characterized inhibitors.

The Leptosins are a series of epipolythiodioxopiperazine alkaloids isolated from the marine fungus Leptosphaeria sp.[1][2] This structural class is known for a broad range of biological activities, largely attributed to their reactive bridged disulfide ring.[3][4][5] Initial studies on Leptosins I and J confirmed their significant cytotoxic effects against murine leukemia (P388) cells, establishing them as potent anti-proliferative agents.[1] Subsequent detailed investigations into other members of the Leptosin family, notably Leptosins C and F, have elucidated their specific molecular target: the nuclear enzymes DNA topoisomerase I and II.[6] These enzymes are critical for resolving DNA topological stress during replication, transcription, and other cellular processes, making them validated targets for anticancer drug development.

Comparative Analysis of Topoisomerase Inhibition

Leptosins act as catalytic inhibitors of topoisomerases, meaning they interfere with the enzymatic activity without stabilizing the covalent DNA-enzyme intermediate, a mechanism distinct from "topoisomerase poisons" like camptothecin and etoposide.[6] Experimental data for Leptosins C and F demonstrate a clear inhibitory effect on topoisomerase-mediated DNA relaxation.

CompoundTarget Topoisomerase(s)IC50 (Topoisomerase Inhibition)Cytotoxicity IC50 (RPMI8402 cells)Reference
Leptosin C Topoisomerase I3-10 µMNot Specified[6]
Leptosin F Topoisomerase I & IITopo I: 3-10 µM, Topo II: 10-30 µMNot Specified[6]
This compound Likely Topoisomerase I and/or IIData not availablePotent against P388 cells[1]
Camptothecin Topoisomerase I~0.68 µM (cell-free)Cell line dependent (nM to µM range)
Etoposide Topoisomerase IIData not availableCell line dependent (µM range)

Signaling Pathways and Induction of Apoptosis

Inhibition of topoisomerases by Leptosins triggers a cascade of cellular events culminating in programmed cell death (apoptosis). Studies on Leptosins C and F have shown that their cytotoxic activity is linked to the induction of apoptosis, characterized by cell cycle arrest, activation of caspases, and inactivation of pro-survival signaling pathways.[6] A key pathway affected is the PI3K/Akt signaling cascade, which is crucial for cell survival. Leptosins C and F have been shown to lead to the dephosphorylation and inactivation of Akt, thereby promoting apoptosis.[6]

References

Safety Operating Guide

Navigating the Disposal of Novel Compounds: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is a critical component of ensuring the safety of personnel and the protection of the environment. For novel or uncharacterized compounds, such as "Leptosin J," a specific Safety Data Sheet (SDS) may not be readily available. In such instances, researchers must adopt a conservative approach, treating the substance as potentially hazardous until proven otherwise. This guide provides a comprehensive framework for the safe handling and disposal of research chemicals, drawing upon established protocols for cytotoxic and hazardous waste management.

Core Principles of Chemical Disposal in a Research Environment

The fundamental principle when handling any chemical waste, particularly novel compounds, is to prevent exposure and environmental contamination. This is achieved through a combination of risk assessment, proper segregation, the use of appropriate personal protective equipment (PPE), and adherence to institutional and regulatory guidelines.

Quantitative Data from Safety Data Sheets

Before handling any new compound, researchers should diligently search for its Safety Data Sheet (SDS). The SDS provides critical information regarding the hazards, handling, storage, and disposal of the chemical. When a specific SDS for a novel compound like "this compound" is unavailable, data from analogous compounds or the precursor materials should be consulted to infer potential hazards.

Below is a template table summarizing the key quantitative and safety data points to be extracted from an SDS.

ParameterValueSource (SDS)
Physical & Chemical Properties
Molecular Weighte.g., g/mol Section 9
Appearancee.g., White powderSection 9
Odore.g., OdorlessSection 9
Melting Point/Freezing Pointe.g., °CSection 9
Boiling Point & Boiling Rangee.g., °CSection 9
Flash Pointe.g., °CSection 9
Toxicological Information
Acute Toxicity (Oral, LD50)e.g., mg/kgSection 11
Skin Corrosion/Irritatione.g., Category 2Section 11
Serious Eye Damage/Irritatione.g., Category 2ASection 11
Exposure Controls/Personal Protection
Permissible Exposure Limit (PEL)e.g., ppm or mg/m³Section 8
Threshold Limit Value (TLV)e.g., ppm or mg/m³Section 8

Experimental Protocols for Safe Disposal

The following protocols are based on general best practices for the disposal of cytotoxic and other hazardous chemicals in a laboratory setting. These should be adapted to comply with your institution's specific environmental health and safety (EHS) guidelines.

Protocol 1: Waste Segregation and Containment

  • Initial Assessment : Treat any unknown compound as hazardous. Based on the synthesis or origin of "this compound," determine if it is likely to be cytotoxic, reactive, corrosive, or flammable.

  • Waste Stream Identification : Cytotoxic waste must be segregated from other chemical waste streams.[1]

  • Primary Containment :

    • Solid Waste : Contaminated materials such as gloves, bench paper, and disposable labware should be placed in a designated, leak-proof, and puncture-resistant container lined with a specific colored bag (often yellow or purple for cytotoxic waste).[2]

    • Liquid Waste : Unused solutions or liquid waste containing "this compound" should be collected in a compatible, sealed, and clearly labeled waste container. Do not mix incompatible waste streams.

    • Sharps : Needles, syringes, and other sharps contaminated with "this compound" must be placed in a designated, puncture-proof sharps container.[1]

  • Secondary Containment : All primary waste containers should be placed in a secondary container to prevent spills during transport and storage.

Protocol 2: Personal Protective Equipment (PPE) for Handling and Disposal

  • Gowning : Wear a disposable, solid-front, back-closing gown.

  • Gloves : Use two pairs of chemotherapy-rated gloves. The outer glove should be removed and disposed of in the appropriate waste container immediately after handling the compound.

  • Eye Protection : Wear safety glasses with side shields or goggles.

  • Respiratory Protection : If there is a risk of aerosolization, a fit-tested N95 respirator or a higher level of respiratory protection should be used.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and workflow for the proper disposal of a novel research compound.

cluster_assessment Step 1: Hazard Assessment A Is an SDS available for this compound? B Yes A->B C No A->C D Follow disposal instructions in Section 13 of the SDS. B->D E Treat as a hazardous substance. Consult with institutional EHS. C->E

Caption: Initial hazard assessment for this compound disposal.

cluster_workflow Step 2: Disposal Workflow for Hazardous Compounds start Start: Handling this compound Waste ppe Don appropriate PPE (2 pairs gloves, gown, eye protection) start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid Waste (gloves, contaminated labware) waste_type->solid Solid liquid Liquid Waste (solutions, solvents) waste_type->liquid Liquid sharps Sharps (needles, scalpels) waste_type->sharps Sharps solid_container Place in designated, sealed cytotoxic waste container. solid->solid_container liquid_container Collect in a compatible, labeled liquid waste container. liquid->liquid_container sharps_container Dispose of in a puncture-proof sharps container. sharps->sharps_container storage Store waste in a designated satellite accumulation area. solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for pickup by institutional EHS. storage->pickup end End: Disposal Complete pickup->end

Caption: Step-by-step disposal workflow for hazardous compounds.

References

Essential Safety and Logistical Information for Handling Leptosin J

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "Leptosin J" is not publicly available. The information below is based on the understanding that Leptosins I and J are cytotoxic substances belonging to the epipolythiodioxopiperazine class of compounds[1]. Therefore, this guidance is predicated on the best practices for handling highly potent and cytotoxic compounds in a research laboratory setting. Researchers must conduct a thorough risk assessment and consult their institution's safety office before handling this compound.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure to cytotoxic compounds. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecification
Hand Protection Double Gloving: Wear two pairs of chemotherapy-grade gloves that comply with ASTM D6978 standards. Recommended materials include nitrile, latex, or neoprene.[2] Change the outer gloves every hour or immediately if contaminated.[2]
Body Protection Disposable Gown: A solid-front, back-closing, long-sleeved disposable gown made of a low-permeability fabric. Cuffs should be tucked into the inner gloves.
Respiratory Protection NIOSH-approved Respirator: For handling powders or when there is a risk of aerosol generation, a fit-tested N95 or higher respirator is recommended.[3]
Eye and Face Protection Safety Goggles and Face Shield: Use chemical splash goggles and a full-face shield, especially when there is a risk of splashes.[3][4] Eyeglasses alone are not sufficient.[3]
Foot Protection Shoe Covers: Disposable shoe covers should be worn and removed before exiting the designated handling area.

Experimental Protocols: Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for minimizing the risk of exposure during the handling of cytotoxic compounds like this compound.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area with restricted access.[2] The area should be clearly marked with appropriate hazard signs.[2]

  • Biological Safety Cabinet (BSC): All handling of open vials or powders of this compound must be performed in a certified Class II, Type B2 Biological Safety Cabinet (BSC) that is vented to the outside.

  • Spill Kit: A dedicated cytotoxic spill kit must be readily available in the designated handling area.[2][5]

2. Handling Procedures:

  • Pre-Handling: Before starting any work, ensure all necessary PPE is donned correctly. Prepare all required materials and place them in the BSC to minimize traffic in and out of the cabinet.

  • During Handling:

    • Work on a disposable, plastic-backed absorbent pad to contain any potential spills.

    • Use syringes and needles with Luer-Lok™ fittings to prevent accidental disconnection.

    • Avoid recapping needles.[6]

    • When withdrawing from a vial, use a technique that avoids pressurization, such as using a vented needle.

  • Post-Handling:

    • Decontaminate all surfaces within the BSC with an appropriate deactivating agent (e.g., a high pH detergent or a solution of sodium hypochlorite, followed by a neutralizing agent and then water).

    • Carefully remove and dispose of all waste and PPE as cytotoxic waste.

3. Spill Management:

In the event of a spill, follow these procedures immediately:

  • Alert Personnel: Immediately alert others in the area of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: If not already wearing it, don the appropriate PPE from the spill kit.[7]

  • Contain the Spill:

    • Liquids: Cover the spill with absorbent pads from the spill kit.

    • Solids: Gently cover the spill with damp absorbent pads to avoid raising dust.

  • Clean the Area:

    • Working from the outer edge of the spill inwards, clean the area with a deactivating agent.

    • Place all contaminated materials in the cytotoxic waste container.[2]

  • Rinse: Thoroughly rinse the area with water.

  • Dispose of Waste: Dispose of all cleaning materials and contaminated PPE as cytotoxic waste.

  • Report the Incident: Report the spill to the laboratory supervisor and the institutional safety office.[2]

4. Disposal Plan:

All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

  • Sharps: All needles and syringes must be placed in a puncture-resistant sharps container specifically labeled for cytotoxic waste.[6]

  • Solid Waste: Gloves, gowns, absorbent pads, and other contaminated materials should be placed in a designated, leak-proof, and clearly labeled cytotoxic waste container.[2]

  • Liquid Waste: Liquid waste should be collected in a sealed, labeled container. Deactivation prior to disposal may be required based on institutional protocols.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management cluster_spill Spill Response prep_area 1. Prepare Designated Area (Restricted Access, Signage) don_ppe 2. Don Full PPE prep_area->don_ppe prep_bsc 3. Prepare Biological Safety Cabinet don_ppe->prep_bsc handle_compound 4. Handle this compound in BSC prep_bsc->handle_compound decontaminate_bsc 5. Decontaminate BSC Surfaces handle_compound->decontaminate_bsc spill_event Spill Occurs handle_compound->spill_event Potential dispose_waste 6. Segregate & Dispose of Cytotoxic Waste decontaminate_bsc->dispose_waste doff_ppe 7. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands spill_kit Use Cytotoxic Spill Kit spill_event->spill_kit spill_cleanup Follow Spill Protocol spill_kit->spill_cleanup spill_report Report Incident spill_cleanup->spill_report spill_report->decontaminate_bsc Resume After Cleanup

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 2
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.